molecular formula C16H15Cl2N B1675337 Indatraline CAS No. 97229-15-7

Indatraline

Cat. No.: B1675337
CAS No.: 97229-15-7
M. Wt: 292.2 g/mol
InChI Key: SVFXPTLYMIXFRX-XJKSGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine is a member of indanes.
Indatraline is a nonselective monoamine reuptake inhibitor.
RN given for (trans)-isomer;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFXPTLYMIXFRX-XJKSGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043981
Record name Indatraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86939-10-8, 97229-15-7
Record name Indatraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86939-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indatraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lu 19005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indatraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indatraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDATRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Indatraline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Monoamine Reuptake Inhibitor

Abstract

Indatraline, also known as Lu 19-005, is a potent, non-selective monoamine reuptake inhibitor, targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] Its unique pharmacological profile, characterized by a slow onset and long duration of action compared to cocaine, has positioned it as a significant tool in neuropharmacological research and a potential candidate for the treatment of psychostimulant addiction.[3][4] This technical guide provides a comprehensive overview of the discovery and history of this compound, with a detailed focus on its chemical synthesis and pharmacological characterization. We present a compilation of key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was first reported in 1985 by Klaus Bøgesø and his colleagues at H. Lundbeck A/S.[5] The primary motivation for its development was the search for novel antidepressant agents. The rationale was based on the monoamine hypothesis of depression, which posits that a deficiency in the synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine is a key etiological factor. By blocking the reuptake of these neurotransmitters, this compound was designed to increase their availability in the synaptic cleft and thereby alleviate depressive symptoms.

Later, the pharmacological properties of this compound, particularly its interaction with the dopamine transporter and its cocaine-like discriminative stimulus effects, albeit with a different pharmacokinetic profile, led to its investigation as a potential pharmacotherapy for cocaine dependence.[3][4] The slower onset and longer duration of action were hypothesized to reduce its abuse potential while still being effective in managing craving and withdrawal.[3]

Pharmacological Profile

This compound is a high-affinity ligand for all three major monoamine transporters. Its inhibitory activity is summarized in the table below, showcasing data from various in vitro studies. The variations in reported values can be attributed to differences in experimental conditions, such as the radioligand used and the tissue preparation (e.g., synaptosomes vs. cell lines expressing the recombinant transporter).

Table 1: In Vitro Potency of this compound at Monoamine Transporters
Target TransporterAssay TypeLigand/SubstrateKi (nM)IC50 (nM)Reference
Dopamine (DAT)Binding Affinity[125I]RTI-551.7[1]
Serotonin (SERT)Binding Affinity[125I]RTI-550.42[1]
Norepinephrine (NET)Binding Affinity[3H]Nisoxetine5.8[1]
Dopamine (DAT)Synaptosomal Uptake[3H]Dopamine2.5[3]
Serotonin (SERT)Synaptosomal Uptake[3H]5-HT0.62[3]
Norepinephrine (NET)Synaptosomal Uptake[3H]Norepinephrine0.67[3]

Chemical Synthesis of this compound

Several synthetic routes to this compound have been reported since its initial discovery. The key challenge in its synthesis is the stereoselective formation of the trans configuration of the two substituents on the indane ring, as this diastereomer is the pharmacologically active form.

The Original Bøgesø Synthesis (1985)

The initial synthesis developed by Bøgesø and colleagues established the fundamental approach that many subsequent syntheses have built upon.[5] This route involves the construction of a 3-phenyl-1-indanone intermediate, followed by the introduction of the methylamino group. A critical step in this synthesis is the stereocontrolled reduction of the indanone and subsequent nucleophilic substitution to establish the desired trans stereochemistry.

  • Preparation of 3-(3,4-Dichlorophenyl)-3-phenylpropanoic Acid: This intermediate is prepared from commercially available starting materials, typically involving a Michael addition of a phenylacetic acid derivative to a substituted cinnamic acid derivative, followed by hydrolysis.

  • Cyclization to 3-(3,4-Dichlorophenyl)-1-indanone: The propanoic acid derivative is cyclized under strong acid conditions, such as with polyphosphoric acid (PPA), at elevated temperatures (e.g., 120 °C) to yield the corresponding 1-indanone.[3]

  • Reduction to the cis-Indanol: The 1-indanone is reduced, for example, with sodium borohydride (NaBH4) in methanol. This reduction predominantly yields the thermodynamically more stable cis-indanol.

  • Formation of the Mesylate: The hydroxyl group of the cis-indanol is converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction proceeds with retention of stereochemistry.

  • SN2 Reaction to Form the trans-Amine: The cis-mesylate is then reacted with methylamine. This is an SN2 reaction that proceeds with inversion of configuration, leading to the desired trans-1-(methylamino)-3-(3,4-dichlorophenyl)indane (this compound).

  • Resolution of Enantiomers (Optional): The racemic mixture of this compound can be resolved into its individual enantiomers using chiral chromatography or by fractional crystallization with a chiral acid.

Diastereoselective Synthesis via Iodine(III)-Promoted Ring Contraction

A more recent and elegant approach to the synthesis of (±)-indatraline was developed by Silva and colleagues in 2007.[6] This method utilizes an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative as the key step to diastereoselectively form the trans-substituted indane core. This route offers a high degree of stereocontrol.

  • Preparation of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one (Tetralone): The starting tetralone can be synthesized from 1,2-dichlorobenzene and succinic anhydride via a Friedel-Crafts acylation followed by reduction and cyclization.[7]

  • Reduction and Dehydration to 1,2-Dihydronaphthalene: The tetralone is reduced with NaBH4 to the corresponding alcohol. Subsequent acid-catalyzed dehydration, for instance with p-toluenesulfonic acid (PTSA), yields the 6,7-dichloro-3,4-dihydronaphthalene.[7]

  • Iodine(III)-Promoted Ring Contraction: The key step involves the reaction of the dihydronaphthalene with an iodine(III) reagent such as [hydroxy(tosyloxy)iodo]benzene (HTIB) in a suitable solvent like methanol. This oxidative rearrangement proceeds via a Wagner-Meerwein-type shift to contract the six-membered ring to a five-membered indane ring, yielding a trans-1-formyl-3-(3,4-dichlorophenyl)indane derivative with high diastereoselectivity.

  • Conversion of the Aldehyde to the Amine: The resulting aldehyde can be converted to the corresponding amine via standard methods, such as reductive amination or through an oxime intermediate followed by reduction.

  • N-Methylation: The primary amine is then methylated, for example, by reductive amination with formaldehyde and a reducing agent, to afford (±)-indatraline.

Methodologies for Pharmacological Characterization

The in vitro pharmacological profile of this compound was primarily established using two key experimental techniques: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound (in this case, this compound) for a specific receptor or transporter. The principle is based on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the target.

  • Tissue Preparation: Brain tissue (e.g., rat striatum for DAT, whole brain minus cerebellum for SERT and NET) is homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in fresh buffer to a specific protein concentration.

  • Assay Incubation: The membrane preparation is incubated in the presence of a specific radioligand (e.g., [125I]RTI-55 for DAT and SERT, [3H]nisoxetine for NET) and varying concentrations of this compound.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into nerve terminals (synaptosomes).

  • Synaptosome Preparation: Brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet). The synaptosomes are resuspended in an appropriate physiological buffer.

  • Uptake Assay: The synaptosomes are pre-incubated with various concentrations of this compound. The uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is then initiated by adding it to the synaptosomal suspension.

  • Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Quantification of Uptake: The amount of radioactivity taken up by the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of the specific uptake (IC50) is determined by non-linear regression analysis.

Visualizations

Signaling Pathway

Indatraline_Mechanism cluster_synapse Monoamine Reuptake Inhibition This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SynapticCleft Synaptic Cleft PresynapticNeuron Presynaptic Neuron Dopamine Dopamine Dopamine->DAT Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake

Caption: Mechanism of action of this compound.

Experimental Workflow: Synthesis and Characterization

Indatraline_Workflow Start Starting Materials (e.g., dichlorobenzene, succinic anhydride) Synthesis Chemical Synthesis (e.g., Bøgesø or Ring Contraction Method) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BindingAssay Radioligand Binding Assays (DAT, SERT, NET) Purification->BindingAssay UptakeAssay Synaptosomal Uptake Assays (DA, 5-HT, NE) Purification->UptakeAssay DataAnalysis Data Analysis (Ki, IC50 determination) BindingAssay->DataAnalysis UptakeAssay->DataAnalysis Result Pharmacological Profile of this compound DataAnalysis->Result

Caption: Workflow for this compound synthesis and characterization.

Conclusion

This compound remains a cornerstone compound in the study of monoamine transporters. Its discovery was a significant step in the development of non-selective reuptake inhibitors, and the evolution of its synthesis showcases advances in stereoselective organic chemistry. The detailed understanding of its pharmacological profile, made possible by robust in vitro assays, has paved the way for its use as a valuable research tool and as a template for the design of novel therapeutics targeting the monoaminergic system. This guide provides a consolidated resource for researchers to understand and potentially replicate the foundational work on this important molecule.

References

Indatraline: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline, with the IUPAC name (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine, is a potent, non-selective monoamine transporter inhibitor.[1] It exhibits high binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to increased synaptic concentrations of these key neurotransmitters. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, binding affinity determination, and behavioral assessment are presented, alongside a visualization of its mechanism of action and related signaling pathways.

Chemical Structure and Identification

This compound is a chiral molecule with a rigid indane scaffold. The specific stereoisomer with the (1R,3S) configuration is the active enantiomer.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine
CAS Number 86939-10-8[1]
PubChem CID 126280[1]
Molecular Formula C₁₆H₁₅Cl₂N[1]
SMILES CN[C@@H]1C--INVALID-LINK--C3=CC(=C(C=C3)Cl)Cl[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 292.2 g/mol
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water; Soluble in DMSO (<32.87 mg/ml for HCl salt)
pKa Not available
logP 4.4

Pharmacological Properties

This compound's primary pharmacological action is the non-selective inhibition of monoamine transporters.

Mechanism of Action

This compound binds to the substrate binding sites of DAT, SERT, and NET, blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling.

Indatraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_transporters Monoamine Transporters cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, 5-HT, NE) Vesicle Synaptic Vesicle MA->Vesicle Storage Released_MA Released Monoamines Vesicle->Released_MA Release DAT DAT Dopamine SERT SERT Serotonin NET NET Norepinephrine This compound This compound This compound->DAT Inhibition This compound->SERT This compound->NET Released_MA->DAT Reuptake Released_MA->SERT Released_MA->NET Receptors Postsynaptic Receptors Signal Transduction Released_MA->Receptors Binding

Figure 1: Mechanism of action of this compound.

Binding Affinity

This compound demonstrates high affinity for all three monoamine transporters, with a slight preference for SERT.

Table 3: Binding Affinities (Ki) of this compound for Monoamine Transporters

TransporterKi (nM)
SERT (Serotonin Transporter) 0.42
DAT (Dopamine Transporter) 1.7
NET (Norepinephrine Transporter) 5.8
Signaling Pathways

The inhibition of monoamine transporters by this compound leads to downstream signaling cascades. One identified pathway involves the suppression of the mTOR/S6 kinase signaling pathway, which is linked to the induction of autophagy.

Indatraline_Signaling_Pathway This compound This compound MATs Monoamine Transporters (DAT, SERT, NET) This compound->MATs Inhibits AMPK AMPK MATs->AMPK Modulates mTOR mTOR AMPK->mTOR Inhibits S6K S6K mTOR->S6K Activates Autophagy Autophagy mTOR->Autophagy Inhibits S6K->Autophagy Inhibits

Figure 2: this compound's effect on the AMPK/mTOR/S6K signaling pathway.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of (±)-indatraline, adapted from published literature. This multi-step synthesis involves the formation of an indanone intermediate followed by reductive amination.

Materials:

  • 3-(3,4-Dichlorophenyl)propanoic acid

  • Thionyl chloride

  • Aluminum chloride

  • Benzene

  • Sodium borohydride

  • Methanol

  • Methylamine solution

  • Sodium cyanoborohydride

  • Dichloromethane

  • Diethyl ether

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Indanone Formation:

    • Convert 3-(3,4-dichlorophenyl)propanoic acid to its acid chloride using thionyl chloride.

    • Perform a Friedel-Crafts acylation by reacting the acid chloride with benzene in the presence of aluminum chloride to yield 3-(3,4-dichlorophenyl)-1-indanone.

  • Reduction to Indanol:

    • Reduce the indanone to the corresponding indanol using sodium borohydride in methanol.

  • Reductive Amination:

    • React the indanol with an excess of methylamine solution in the presence of a reducing agent like sodium cyanoborohydride in a suitable solvent such as dichloromethane.

    • The reaction mixture is stirred at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain racemic this compound.

  • Salt Formation (Optional):

    • Dissolve the free base in diethyl ether and add a solution of hydrochloric acid in ether to precipitate this compound hydrochloride.

Synthesis_Workflow Start 3-(3,4-Dichlorophenyl)propanoic acid Step1 Friedel-Crafts Acylation (Thionyl chloride, Benzene, AlCl3) Start->Step1 Intermediate1 3-(3,4-dichlorophenyl)-1-indanone Step1->Intermediate1 Step2 Reduction (Sodium borohydride, Methanol) Intermediate1->Step2 Intermediate2 3-(3,4-dichlorophenyl)-1-indanol Step2->Intermediate2 Step3 Reductive Amination (Methylamine, Sodium cyanoborohydride) Intermediate2->Step3 Crude Crude this compound Step3->Crude Step4 Purification (Column Chromatography) Crude->Step4 Final (±)-Indatraline Step4->Final

Figure 3: General workflow for the synthesis of (±)-Indatraline.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity of this compound for DAT, SERT, and NET using radiolabeled ligands.

Materials:

  • Cell membranes prepared from cells expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • This compound hydrochloride.

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer for total binding wells, a high concentration of the respective non-specific inhibitor for non-specific binding wells, and the this compound dilutions for competition wells.

  • Incubation:

    • Add the cell membrane preparation to each well.

    • Add the radioligand to each well at a concentration close to its Kd.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assessment of Locomotor Activity in Rodents

This protocol outlines a method to evaluate the effect of this compound on spontaneous locomotor activity in mice or rats.

Materials:

  • Adult male mice or rats.

  • This compound hydrochloride.

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Open field apparatus equipped with automated photobeam detection systems.

  • Animal scale.

Procedure:

  • Animal Acclimation:

    • House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.

    • Handle the animals for a few days prior to testing to reduce stress.

  • Drug Administration:

    • Weigh each animal and calculate the required dose of this compound or vehicle.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Behavioral Testing:

    • At a specified time after drug administration (e.g., 30 minutes), place each animal individually into the center of the open field apparatus.

    • Allow the animal to explore the apparatus freely for a set duration (e.g., 60 minutes).

    • The automated system will record various parameters of locomotor activity, such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis:

    • Analyze the collected data for each parameter.

    • Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a valuable research tool for investigating the roles of monoamine transporters in various physiological and pathological processes. Its non-selective, high-affinity binding profile makes it a potent modulator of dopaminergic, serotonergic, and noradrenergic neurotransmission. The information and protocols provided in this guide offer a comprehensive resource for researchers working with this compound, facilitating further exploration of its therapeutic potential and underlying mechanisms of action.

References

The Core Mechanism of Indatraline: A Triple Reuptake Inhibitor's Action on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Indatraline, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor. It exhibits high affinity for the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), effectively blocking the reuptake of their respective neurotransmitters from the synaptic cleft.[1][2][3][4] This simultaneous inhibition of all three major monoamine transporters classifies this compound as a triple reuptake inhibitor (TRI), a class of compounds with significant therapeutic potential for various neuropsychiatric disorders, including depression and substance use disorders.[5][6] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the underlying processes.

Quantitative Profile: Binding Affinities and Uptake Inhibition

The efficacy and selectivity of this compound are quantitatively defined by its binding affinity (Ki) and its ability to inhibit neurotransmitter uptake (IC50). These values, derived from in vitro assays, provide a clear picture of this compound's potent and relatively balanced interaction with the three monoamine transporters.

Parameter Dopamine Transporter (DAT) Serotonin Transporter (SERT) Norepinephrine Transporter (NET) Reference
Binding Affinity (Ki) 1.7 nM0.42 nM5.8 nM
Binding Affinity (Ki) 1.7 nM0.62 nM2.5 nM[7]
Parameter Dopamine Uptake Serotonin Uptake Norepinephrine Uptake Reference
Uptake Inhibition (IC50) 2.5 nM0.62 nM0.67 nM[7]

Experimental Protocols

The quantitative data presented above are typically generated through two primary types of in vitro assays: radioligand binding assays and synaptosomal uptake assays. Understanding the methodologies of these experiments is crucial for interpreting the data and for designing future research.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound (like this compound) for a specific receptor or transporter.[8][9] The general principle involves competing for binding to the target protein between a radiolabeled ligand with known affinity and the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant monoamine transporters (hDAT, hSERT, or hNET).

  • Radioligands:

    • For DAT and SERT: [¹²⁵I]RTI-55[7]

    • For NET: [³H]nisoxetine[7]

  • This compound hydrochloride.

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes expressing the target transporter are incubated in the assay buffer with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Synaptosomal Monoamine Uptake Assays

Synaptosomal uptake assays measure the functional ability of a compound to inhibit the transport of neurotransmitters into nerve terminals (synaptosomes).[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.

Materials:

  • Fresh brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

  • Sucrose buffer for homogenization.

  • Krebs-Ringer buffer.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • This compound hydrochloride.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Brain tissue is homogenized in ice-cold sucrose buffer and then subjected to differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet).[12][13] The synaptosomes are then resuspended in Krebs-Ringer buffer.

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound for a short period at 37°C.

  • Uptake Initiation: The uptake reaction is initiated by adding a fixed concentration of the radiolabeled neurotransmitter.

  • Incubation: The mixture is incubated for a short time (typically a few minutes) at 37°C to allow for neurotransmitter uptake.

  • Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity accumulated inside the synaptosomes and trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (the IC50 value) is determined by non-linear regression analysis of the concentration-response curve.

Visualizing the Mechanism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathways, experimental workflows, and the logical relationship of this compound's action.

Monoamine_Reuptake_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Synaptic Vesicle (Monoamines) Synaptic_Monoamine Monoamine Presynaptic_Vesicle->Synaptic_Monoamine Release Monoamine_Transporter Monoamine Transporter (DAT, SERT, or NET) Monoamine Monoamine Monoamine_Transporter->Monoamine Transport Reuptake Reuptake Synaptic_Monoamine->Monoamine_Transporter Binding Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Monoamine->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis Membranes Cell Membranes with Transporter Incubate Incubate to Reach Equilibrium Membranes->Incubate Radioligand Radioligand ([¹²⁵I]RTI-55 or [³H]nisoxetine) Radioligand->Incubate This compound This compound (Varying Conc.) This compound->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze Synaptosomal_Uptake_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination Termination & Quantification Brain_Tissue Brain Tissue Homogenize Homogenization & Centrifugation Brain_Tissue->Homogenize Synaptosomes Synaptosomes Homogenize->Synaptosomes Preincubate Pre-incubate with this compound Synaptosomes->Preincubate Add_Radiolabeled_NT Add Radiolabeled Neurotransmitter Preincubate->Add_Radiolabeled_NT Incubate_37C Incubate at 37°C Add_Radiolabeled_NT->Incubate_37C Filter Rapid Filtration & Washing Incubate_37C->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 Count->Analyze Indatraline_Triple_Reuptake_Inhibition cluster_transporters Monoamine Transporters cluster_effects Neurochemical Effects This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine ↑ Extracellular Dopamine DAT->Dopamine Leads to Serotonin ↑ Extracellular Serotonin SERT->Serotonin Leads to Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine Leads to

References

Structure-activity relationship of Indatraline analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of Indatraline Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, non-selective monoamine reuptake inhibitor that blocks the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][2] Its characteristic slow onset and long duration of action have made it a significant tool in neuroscience research and a template for developing medications to treat substance abuse, particularly for cocaine addiction.[3][4] The rigid tricyclic structure of this compound, a 1-amino-3-phenylindan, provides a well-defined scaffold for systematic modifications to explore and understand its interaction with monoamine transporters. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid in the rational design of novel therapeutic agents.

Core Structure and Key Modification Sites

The fundamental structure of this compound features a 3-phenylindan core with a methylamino group at the 1-position. The SAR exploration of this compound analogs primarily focuses on three key regions:

  • Site A: The Amino Group: Modifications involve altering the N-alkyl substituent or incorporating the nitrogen into a cyclic system.

  • Site B: The Indan Ring System: Substitutions on the fused aromatic ring of the indan nucleus.

  • Site C: The 3-Phenyl Ring: Substitutions on the phenyl ring at the 3-position.

  • Stereochemistry: The relative orientation (cis/trans) of the substituents at the 1 and 3 positions of the indan ring is crucial for activity.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have yielded significant insights into the structural requirements for potent and selective inhibition of monoamine transporters.

Influence of Stereochemistry

The stereochemical configuration of the 1-amino and 3-phenyl groups is a critical determinant of biological activity. Studies consistently show that analogs with a trans configuration are significantly more potent as inhibitors than their cis counterparts.[5][6] This suggests a specific spatial arrangement is required for optimal binding within the transporter proteins.

Modifications at the Amino Group (Site A)

Alterations to the N-methyl group have been explored to understand the steric and electronic requirements at this position.

  • N-Alkyl Substituents: Increasing the size and lipophilicity of the amino substituent generally results in a relatively flat SAR, suggesting this region of the molecule contributes minimally to the primary binding interaction and likely occupies a large, open area of the active site.[6]

  • Cyclic Analogs: Incorporation of the nitrogen into piperidine and morpholine rings has been investigated. While the piperidine analog retained activity, the morpholine analog showed a decrease, indicating that both steric bulk and electronic properties in this region can influence potency.[6]

Modifications on the Indan Ring System (Site B)

Substitutions on the fused aromatic ring of the indan core can modulate both potency and selectivity.

  • Methoxy Derivatives: The introduction of a methoxy group at various positions on the indan ring significantly affects binding affinities. A 6-methoxy derivative (13c) was found to have the highest affinity for both SERT and NET, while retaining reasonable affinity for DAT, making it a promising template for developing broad-spectrum monoamine transporter inhibitors.[7][8]

Modifications on the 3-Phenyl Ring (Site C)

This region is highly sensitive to substitution, and modifications here profoundly impact binding affinity.

  • Halogen Substituents: The parent this compound molecule contains a 3,4-dichloro substitution on the phenyl ring, which is critical for its high potency.

  • Electron-Withdrawing Groups: For other targets, such as Trypanothione Reductase (TryR), a clear preference for electron-withdrawing substituents on the C ring has been observed, with 3,4-dibromo and 4-chloro analogs showing notable activity.[5]

  • Methoxy Derivatives: A 4-methoxy derivative (13a) was shown to have the same high affinity for the dopamine transporter as this compound itself.[7][8] However, other methoxy-containing analogs generally exhibited lower affinity than this compound across all three transporters.[7][8]

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in vitro binding affinities (Kᵢ) of this compound and selected analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

CompoundSubstituentsDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Reference(s)
This compound 3,4-dichloro (on phenyl ring)1.70.425.8[1][2]
Analog 13a 4-methoxy (on indan ring)1.76327[9]
Analog 13c 6-methoxy (on indan ring)2.5 (IC₅₀)0.62 (IC₅₀)0.67 (IC₅₀)[9]
Duloxetine N/A2400.87.5[1]
Mazindol N/A27.61533.2[1]
Reboxetine N/A>10,0001291.1[1]

Experimental Protocols

General Synthesis of trans-Indatraline Analogs

A common synthetic route to access trans-indanamines starts from the corresponding 3-phenylindanone. The following protocol is a representative example based on established methods.[6][9]

  • Reduction of Indanone: The starting 3-phenylindanone (e.g., 3-(3,4-dichlorophenyl)indan-1-one) is reduced using sodium borohydride (NaBH₄) in methanol (MeOH) at room temperature. This reaction yields the corresponding 3-phenylindan-1-ol with high cis selectivity.

  • Azide Formation: The resulting cis-indanol is treated with diphenylphosphoryl azide ((PhO)₂P(O)N₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF). This step proceeds via an Sₙ2 reaction to produce the trans-azide.

  • Reduction of Azide: The trans-azide is then reduced to the primary trans-amine. A common method is Staudinger reduction using polymer-supported triphenylphosphine (PS-PPh₃) and water in THF.

  • N-Alkylation: The final N-substituent is introduced via reductive amination. The primary amine is reacted with an appropriate aldehyde or ketone (e.g., formaldehyde for the N-methyl group) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in THF to yield the desired N-alkylated trans-indanamine analog.

G cluster_synthesis General Synthesis Workflow for this compound Analogs Indanone 3-Phenylindanone Indanol cis-3-Phenylindan-1-ol Indanone->Indanol NaBH4, MeOH Azide trans-1-Azido-3-phenylindan Indanol->Azide (PhO)2P(O)N3, DBU (SN2 Inversion) Amine trans-1-Amino-3-phenylindan Azide->Amine PS-PPh3, H2O (Staudinger Reduction) Final N-Alkylated this compound Analog Amine->Final R-CHO, NaBH(OAc)3 (Reductive Amination)

Caption: A generalized workflow for the synthesis of trans-indatraline analogs.

Monoamine Transporter Radioligand Binding Assay

Binding affinities of this compound analogs to DAT, SERT, and NET are typically determined using radioligand competition binding assays with membrane preparations from cells expressing the respective human transporters.

  • Membrane Preparation: Cells (e.g., CHO or HEK293) stably transfected with human DAT, SERT, or NET are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The cell membranes are isolated by centrifugation.

  • Assay Conditions: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of the unlabeled test compound (this compound analog).

    • For DAT: [¹²⁵I]RTI-55 is often used as the radioligand.[9]

    • For SERT: [¹²⁵I]RTI-55 can also be used.[9]

    • For NET: [³H]nisoxetine is a commonly used radioligand.[9]

  • Incubation: The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow binding to reach equilibrium.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from unbound radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Signaling Pathways and Mechanisms of Action

Beyond direct transporter inhibition, this compound has been shown to induce autophagy, a cellular self-degradation process, by modulating key signaling pathways.

This compound-Induced Autophagy via mTOR Inhibition

Recent studies have identified this compound as an inducer of autophagy through the suppression of the mTOR/S6 kinase signaling pathway.[4] This action is independent of apoptosis. The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR complex 1 (mTORC1). Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, including S6 kinase (S6K), and initiates the formation of autophagosomes.[4] This discovery provides a new avenue for exploring the therapeutic potential of this compound analogs in diseases where autophagy regulation is critical, such as atherosclerosis or restenosis.[4]

G cluster_pathway This compound's Effect on the AMPK/mTOR Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK activates Proliferation Cell Proliferation This compound->Proliferation inhibits mTOR mTOR/S6K Signaling AMPK->mTOR inhibits Autophagy Autophagy Induction mTOR->Autophagy inhibits mTOR->Proliferation promotes Autophagy->Proliferation inhibits

Caption: this compound induces autophagy by activating AMPK and inhibiting mTOR signaling.

Logical Workflow for SAR Studies

The exploration of the structure-activity relationships of this compound analogs follows a well-established logical workflow common in medicinal chemistry and drug discovery.

G cluster_qsar Logical Workflow for a QSAR Study A Design Analogs (Vary R-groups, stereochemistry) B Chemical Synthesis (Multi-step protocols) A->B C In Vitro Screening (e.g., Binding Assays) B->C D Generate Quantitative Data (IC50, Ki values) C->D E Develop QSAR Model (Relate structure to activity) D->E F Identify Key Structural Features (Pharmacophore) E->F G Design New, Optimized Analogs F->G G->B Iterative Refinement

Caption: A typical iterative workflow for a Structure-Activity Relationship study.

Conclusion

The structure-activity relationship of this compound analogs is well-defined, highlighting several key structural features that govern their potency and selectivity as monoamine transporter inhibitors. The trans-stereochemistry is paramount for high affinity, while substitutions on both the indan and 3-phenyl rings offer opportunities to fine-tune the pharmacological profile. Specifically, the 3,4-dichloro substitution on the phenyl ring is crucial for potent, broad-spectrum activity, whereas methoxy substitutions on the indan ring can shift selectivity towards SERT and NET. The relatively low impact of modifications at the amino group suggests this vector can be used to modify physicochemical properties without significant loss of primary activity. The discovery of this compound's ability to induce autophagy via mTOR inhibition opens new therapeutic possibilities beyond its role in neurotransmitter modulation. This comprehensive understanding of this compound's SAR provides a robust framework for the continued design and development of novel analogs with tailored activities for treating a range of neurological and cellular proliferation disorders.

References

Metabolic Pathways of Indatraline in Rat Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of indatraline in rat models. The information is compiled from recent scientific literature to assist researchers and professionals in the fields of pharmacology, toxicology, and drug development. This document details the biotransformation of this compound, presents available data in a structured format, outlines experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Introduction to this compound

This compound is a non-selective monoamine reuptake inhibitor, known to block the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) with high potency.[1] Its pharmacological profile, similar to cocaine but with a slower onset and longer duration of action, has led to its investigation as a potential treatment for cocaine addiction.[2] Understanding the metabolic fate of this compound is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Rat models are frequently employed in preclinical studies to elucidate the metabolism of novel psychoactive substances like this compound.[3]

Metabolic Profile of this compound in Rats

Studies in rat models have shown that this compound undergoes extensive metabolism, primarily through Phase I and Phase II biotransformation reactions. The parent compound itself is reportedly not detectable in rat urine, indicating rapid and efficient metabolism.[4][5] The primary metabolic steps involve aromatic hydroxylation and subsequent glucuronidation.[4][5]

Metabolites Identified in Rat Urine

In a study investigating the metabolic fate of this compound in Wistar rats, a total of seven metabolites were identified in urine samples.[4] These include three Phase I metabolites and four Phase II metabolites.[4] The metabolites were well-identifiable due to the specific isotopic patterns caused by the two chlorine atoms in the this compound structure.[4][5]

Table 1: this compound and its Metabolites Detected in Rat Urine

Compound NumberCompound Name/DescriptionMetabolic PhaseDetection Status in Rat Urine
1This compoundParent DrugNot Detected
2Hydroxy-indatralinePhase IDetected
3Hydroxy-indatraline isomerPhase IDetected
4Demethyl-hydroxy-indatraline glucuronidePhase IIDetected
5Demethyl-hydroxy-indatraline glucuronide isomerPhase IIDetected
6Hydroxy-indatraline glucuronidePhase IIDetected
7Hydroxy-indatraline glucuronide isomerPhase IIDetected

Data sourced from Manier et al., 2024.[4]

Metabolic Pathways of this compound

The biotransformation of this compound in rats initiates with Phase I reactions, primarily hydroxylation on the aromatic ring system of the indane moiety.[4] This is followed by N-demethylation. These Phase I metabolites then undergo extensive Phase II conjugation, specifically glucuronidation, to form more water-soluble compounds that can be readily excreted in the urine.[4][5]

Indatraline_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxy_this compound Hydroxy-indatraline This compound->Hydroxy_this compound Aromatic Hydroxylation Hydroxy_Indatraline_Isomer Hydroxy-indatraline Isomer This compound->Hydroxy_Indatraline_Isomer Aromatic Hydroxylation Hydroxy_Glucuronide Hydroxy-indatraline glucuronide Hydroxy_this compound->Hydroxy_Glucuronide Glucuronidation Demethyl_Hydroxy_Glucuronide Demethyl-hydroxy-indatraline glucuronide Hydroxy_this compound->Demethyl_Hydroxy_Glucuronide N-Demethylation & Glucuronidation Hydroxy_Glucuronide_Isomer Hydroxy-indatraline glucuronide isomer Hydroxy_Indatraline_Isomer->Hydroxy_Glucuronide_Isomer Glucuronidation Demethyl_Hydroxy_Glucuronide_Isomer Demethyl-hydroxy-indatraline glucuronide isomer Hydroxy_Indatraline_Isomer->Demethyl_Hydroxy_Glucuronide_Isomer N-Demethylation & Glucuronidation

Caption: Proposed metabolic pathways of this compound in rats.

Experimental Protocols

The following sections detail the methodologies employed in a key study investigating this compound metabolism in rat models.

Animal Model and Housing
  • Species: Rat

  • Strain: Wistar[4]

  • Sex: Male[4]

  • Weight: 0.4 kg[4]

  • Age: 4 months[4]

  • Housing: The rat was housed in a metabolism cage for 24 hours to allow for the separate collection of urine and feces.[4]

  • Diet: Water was available ad libitum.[4]

Drug Administration
  • Drug: this compound

  • Dose: A single dose of 2 mg/kg body weight was administered.[4]

  • Route of Administration: Oral (p.o.) administration was chosen for ethical reasons.[4]

  • Control: Each rat served as its own negative control, with a six-week washout period between the collection of control and drug-treated samples.[4]

Sample Collection and Preparation
  • Matrix: Urine[4]

  • Collection Period: Urine samples were collected over a 24-hour period following drug administration.[4]

  • Inclusion Criteria: A minimum of 40 mL of urine excretion was required for the samples to be included in the analysis.[4]

  • Sample Preparation:

    • An aliquot of 100 µL of the rat urine sample was taken.[4]

    • 500 µL of acetonitrile was added to the urine sample.[4]

    • The mixture was vortexed for 2 minutes.[4]

    • The prepared samples were analyzed immediately and subsequently stored at -20 °C.[4]

Analytical Methodology
  • Instrumentation: High-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS) was used for the analysis of this compound and its metabolites.[4]

  • Significance: This analytical technique is suitable for the elucidation of the metabolism of new psychoactive substances in biological samples like rat urine.[4]

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Animal_Selection Wistar Rat Selection (Male, 0.4 kg, 4 months) Housing Acclimatization & Housing in Metabolism Cage Animal_Selection->Housing Dosing Oral Administration of this compound (2 mg/kg) Housing->Dosing Urine_Collection 24h Urine Collection Dosing->Urine_Collection Aliquoting Urine Aliquoting (100 µL) Urine_Collection->Aliquoting Protein_Precipitation Addition of Acetonitrile (500 µL) Aliquoting->Protein_Precipitation Extraction Vortexing (2 min) Protein_Precipitation->Extraction HPLC_HRMSMS HPLC-HRMS/MS Analysis Extraction->HPLC_HRMSMS Data_Processing Metabolite Identification and Pathway Elucidation HPLC_HRMSMS->Data_Processing

Caption: Experimental workflow for this compound metabolism studies in rats.

Discussion and Future Directions

The available data indicates that this compound is extensively metabolized in rats, with no parent drug being excreted in the urine. The primary metabolic pathways involve hydroxylation and glucuronidation. While the qualitative metabolic profile has been described, there is a notable absence of quantitative data in the public domain. Future research should focus on quantifying the identified metabolites to determine the major routes of elimination and to calculate key pharmacokinetic parameters such as clearance and half-life.

Furthermore, in vitro studies using rat liver microsomes could provide more detailed insights into the specific cytochrome P450 (CYP) enzymes responsible for the Phase I metabolism of this compound. Such studies would be valuable for predicting potential drug-drug interactions and for extrapolating these findings to human metabolism.

Conclusion

This technical guide has summarized the current understanding of this compound metabolism in rat models. The primary biotransformation pathways involve aromatic hydroxylation and subsequent glucuronidation, leading to the formation of several Phase I and Phase II metabolites that are excreted in the urine. The detailed experimental protocols provided herein offer a valuable resource for researchers designing future studies on the metabolism and disposition of this compound and related compounds. The generation of quantitative metabolic data remains a key area for future investigation to fully characterize the pharmacokinetic profile of this compound.

References

Indatraline Hydrochloride: A Technical Guide on Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline hydrochloride is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, serotonin, and norepinephrine.[1] Its potential applications in neuroscience and pharmacology necessitate a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound hydrochloride, compiled to assist researchers and drug development professionals in their studies. The document includes structured data, detailed experimental protocols, and visualizations to facilitate comprehension and application of this critical information.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation development, bioavailability, and in vitro testing. The following table summarizes the currently available solubility data for this compound hydrochloride. It is important to note that there are conflicting reports regarding its aqueous solubility, with some sources describing it as insoluble[2] and another providing a quantitative value.[3]

SolventSolubilityMolar Concentration (mM)TemperatureNotes
Water3.29 mg/mL[3]10 mM[3]Not SpecifiedGentle warming may be required.[3] One source reports it as insoluble.[2]
Dimethyl Sulfoxide (DMSO)<32.87 mg/mL[2]<100 mM[2]Not SpecifiedA commonly used solvent for creating stock solutions.
DMSO32.87 mg/mL[3]100 mM[3]Not Specified

Stability Profile

Understanding the stability of this compound hydrochloride is crucial for ensuring the integrity of research findings and for the development of stable pharmaceutical formulations. The available data on its stability is summarized below.

Storage Recommendations

Proper storage is essential to prevent degradation. The following recommendations are based on information provided in safety data sheets and product information.

FormStorage ConditionDuration
Solid (Powder)Desiccate at Room Temperature[2]Not Specified
In Solvent-20°C[4][5]1 month[4][5]
In Solvent-80°C[4][5]6 months[4][5]
Chemical Stability and Degradation

Forced degradation studies are essential to identify potential degradation products and pathways. While specific forced degradation studies for this compound hydrochloride are not publicly available, information from safety data sheets indicates its incompatibility with certain chemical classes.

  • Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.[5] This suggests that this compound hydrochloride is susceptible to degradation under these conditions.

  • Hazardous Decomposition Products: Under fire conditions, it may decompose and emit toxic fumes.[5]

Based on the chemical structure of this compound, potential degradation pathways could include oxidation of the secondary amine and reactions involving the aromatic rings, particularly under oxidative and photolytic stress. A recent study on the metabolism of this compound identified hydroxylation on the indane ring and subsequent glucuronidation as metabolic pathways.[6] While metabolic degradation differs from chemical stability in a formulation, it provides insights into the molecule's reactive sites.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound hydrochloride. These protocols are based on standard pharmaceutical testing guidelines.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound HCl to the chosen solvent in a vial prep2 Seal the vial to prevent solvent evaporation prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C, 37°C) for a sufficient time (e.g., 24-48h) prep2->equil1 equil2 Ensure excess solid remains equil1->equil2 sep1 Centrifuge or filter the suspension to separate the saturated solution equil2->sep1 ana1 Carefully withdraw an aliquot of the clear supernatant sep1->ana1 ana2 Dilute the aliquot with a suitable solvent ana1->ana2 ana3 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) ana2->ana3

Figure 1: Workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound hydrochloride to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed, inert container.

  • Equilibration: Agitate the container at a constant temperature for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of this compound hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare solutions of this compound HCl in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep1->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep1->base oxidative Oxidative Degradation (e.g., 3% H2O2, RT) prep1->oxidative thermal Thermal Degradation (e.g., 80°C, solid & solution) prep1->thermal photo Photolytic Degradation (ICH Q1B guidelines) prep1->photo ana1 Withdraw samples at predetermined time points acid->ana1 base->ana1 oxidative->ana1 thermal->ana1 photo->ana1 ana2 Neutralize acid/base stressed samples ana1->ana2 ana3 Analyze by a stability-indicating method (e.g., HPLC) ana2->ana3 ana4 Characterize degradation products (e.g., LC-MS, NMR) ana3->ana4 This compound This compound ampk AMPK This compound->ampk Activates mtor mTOR/S6K Signaling ampk->mtor Inhibits autophagy Autophagy mtor->autophagy Inhibits proliferation Cell Proliferation (e.g., Smooth Muscle Cells) autophagy->proliferation Inhibits

References

An In-depth Technical Guide to (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine (Indatraline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine, commonly known as Indatraline or by its developmental code Lu 19-005, is a potent and non-selective monoamine transporter inhibitor.[1] It effectively blocks the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE), leading to increased extracellular concentrations of these key neurotransmitters.[2] This unique pharmacological profile, characterized by a slow onset and long duration of action, has positioned this compound as a significant tool in neuropharmacological research, particularly in studies related to depression and substance use disorders, such as cocaine addiction.[1][3] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, along with detailed experimental protocols and visualizations of its mechanism of action.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the indanamine class. Its chemical structure features a dichlorophenyl group attached to an indenamine core. The specific stereoisomer, (1R,3S), is crucial for its biological activity.

PropertyValueReference
IUPAC Name (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine[1]
Synonyms This compound, Lu 19-005[1]
Molecular Formula C₁₆H₁₅Cl₂N[1]
Molecular Weight 292.20 g/mol [1]
CAS Number 86939-10-8[1]
Appearance Hydrochloride salt is a solid

Pharmacological Properties

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This inhibition is competitive and leads to a sustained elevation of the respective neurotransmitters in the synaptic cleft.

Monoamine Transporter Binding Affinity

The affinity of this compound for the monoamine transporters has been determined through radioligand binding assays. The inhibition constants (Ki) demonstrate its high potency at all three transporters.

TransporterKi (nM)Reference
Serotonin Transporter (SERT) 0.42[2]
Dopamine Transporter (DAT) 1.7[2]
Norepinephrine Transporter (NET) 5.8[2]
In Vivo Effects

Preclinical studies in animal models have demonstrated that this compound administration leads to behavioral effects consistent with its mechanism of action. These include increased locomotor activity and effects on drug self-administration paradigms.[3][4] Notably, the onset of its effects is slower and the duration of action is longer compared to psychostimulants like cocaine, which is a key characteristic being explored for its therapeutic potential in addiction.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Monoamine Transporter Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for DAT, SERT, and NET in rat brain tissue.

Materials:

  • Rat brain tissue (striatum for DAT, whole brain minus striatum for SERT and NET)

  • [³H]WIN 35,428 (for DAT)

  • [³H]Citalopram (for SERT)

  • [³H]Nisoxetine (for NET)

  • This compound hydrochloride

  • Cocaine (for non-specific binding at DAT)

  • Citalopram (for non-specific binding at SERT)

  • Desipramine (for non-specific binding at NET)

  • Sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Polyethylenimine (PEI)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in 20 volumes of ice-cold sucrose phosphate buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of various concentrations of this compound (e.g., 0.01 nM to 1 µM).

      • 50 µL of the appropriate radioligand (e.g., 0.5 nM [³H]WIN 35,428 for DAT).

      • 150 µL of the membrane preparation.

    • For total binding, add 50 µL of assay buffer instead of this compound.

    • For non-specific binding, add 50 µL of a high concentration of a suitable competitor (e.g., 100 µM cocaine for DAT).

    • Incubate the plate at room temperature (or 4°C for some assays) for 60-120 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through PEI-pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol outlines a method to measure the functional inhibition of monoamine uptake by this compound in cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • This compound hydrochloride.

  • Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture:

    • Culture the transporter-expressing HEK293 cells in appropriate media and conditions until they reach confluency in 24- or 96-well plates.

  • Uptake Assay:

    • Wash the cells once with KRH buffer.

    • Pre-incubate the cells for 10-20 minutes at room temperature with KRH buffer containing various concentrations of this compound.

    • Initiate the uptake by adding the respective tritiated neurotransmitter (e.g., 10 nM [³H]Dopamine) in KRH buffer (also containing the corresponding this compound concentration).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known selective inhibitor (e.g., 10 µM GBR12909 for DAT).

    • Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizations

Mechanism of Action

The primary mechanism of this compound involves the blockade of monoamine transporters, leading to an accumulation of neurotransmitters in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) Vesicle->Synaptic_Cleft Release MAO Monoamine Oxidase (MAO) DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) This compound This compound This compound->DAT Inhibits This compound->SERT Inhibits This compound->NET Inhibits Dopamine Dopamine Dopamine->DAT Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Serotonin Serotonin Serotonin->SERT Reuptake S_Receptor Serotonin Receptors Serotonin->S_Receptor Norepinephrine Norepinephrine Norepinephrine->NET Reuptake N_Receptor Norepinephrine Receptors Norepinephrine->N_Receptor Signaling Downstream Signaling Cascades D_Receptor->Signaling S_Receptor->Signaling N_Receptor->Signaling

Caption: Mechanism of action of this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a compound for a specific transporter.

G start Start prep Prepare Synaptosomal Membranes start->prep assay_setup Set up Assay Plate: - Membranes - Radioligand - this compound (or buffer/competitor) prep->assay_setup incubation Incubate at Room Temperature assay_setup->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end G This compound This compound Transporters DAT / SERT / NET This compound->Transporters Inhibits Monoamines ↑ Extracellular Dopamine, Serotonin, Norepinephrine Transporters->Monoamines Leads to Receptors Postsynaptic G-Protein Coupled Receptors Monoamines->Receptors Activate G_Protein G-Protein Activation Receptors->G_Protein Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase PLC Phospholipase C (PLC) G_Protein->PLC cAMP ↑ or ↓ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK Pathway PKA->ERK CREB CREB Activation PKA->CREB Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity IP3_DAG IP3 / DAG PLC->IP3_DAG PKC Protein Kinase C (PKC) IP3_DAG->PKC PKC->ERK PKC->Neuronal_Activity ERK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression Gene_Expression->Neuronal_Activity

References

An In-Depth Technical Guide to the Neurochemical Profile of Lu 19-005 (Indatraline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Lu 19-005, also known as Indatraline, is a potent, non-selective inhibitor of the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] Its primary mechanism of action is the blockade of neurotransmitter reuptake, leading to increased synaptic concentrations of these key monoamines. Extensive in vitro studies have demonstrated that Lu 19-005 exhibits high affinity for all three transporters, with a notable lack of significant activity at a wide range of other neurotransmitter receptors, underscoring its relatively clean off-target profile. This technical guide provides a comprehensive overview of the neurochemical characteristics of Lu 19-005, including detailed quantitative data on its binding affinities and functional potencies, as well as the experimental protocols used for its characterization.

Quantitative Neurochemical Data

The following tables summarize the binding affinities (Ki) and functional inhibition potencies (IC50) of Lu 19-005 at the dopamine, norepinephrine, and serotonin transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki)

TargetKi (nM)Test SystemReference
Serotonin Transporter (SERT)0.42Not Specified[1]
Dopamine Transporter (DAT)1.7Not Specified[1]
Norepinephrine Transporter (NET)5.8Not Specified[1]

Table 2: Monoamine Transporter Functional Inhibition (IC50)

TargetIC50 (nM)Test SystemReference
Dopamine (DA) Uptake48Rat brain synaptosomes
Norepinephrine (NA) Uptake6.6Rat brain synaptosomes
Serotonin (5-HT) Uptake830Rat brain synaptosomes

Note: There appears to be a discrepancy in the literature regarding the IC50 values for 5-HT uptake, with some sources indicating much higher potency. The values presented here are from a direct citation of the primary literature.

Off-Target Receptor Binding Profile

Lu 19-005 has been extensively profiled against a panel of other neurotransmitter receptors and has been found to be largely devoid of significant binding affinity at these sites.[2][3] In receptor binding models and functional in vitro tests, Lu 19-005 shows no notable dopaminergic, serotonergic, noradrenergic, histaminergic, or cholinergic-inhibiting properties apart from its primary action on the monoamine transporters.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Lu 19-005.

Synaptosome Preparation for Monoamine Uptake Assays

This protocol describes the isolation of synaptosomes from rodent brain tissue, which are resealed nerve terminals used for in vitro uptake assays.

  • Tissue Homogenization: Fresh brain tissue (e.g., rat striatum for dopamine uptake, cortex for norepinephrine uptake, or whole brain minus cerebellum for serotonin uptake) is rapidly dissected and homogenized in approximately 10 volumes of ice-cold 0.32 M sucrose solution using a glass homogenizer with a Teflon pestle.

  • Centrifugation:

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Washing and Resuspension: The pellet is resuspended in the original volume of sucrose buffer and centrifuged again under the same conditions. The final pellet is resuspended in an appropriate assay buffer to a desired protein concentration.

Radioligand Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

  • Incubation Buffer: A Krebs-Ringer phosphate buffer (pH 7.4) is typically used, containing physiological concentrations of salts (NaCl, KCl, CaCl2, MgSO4), glucose, and an appropriate monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.

  • Assay Procedure:

    • Aliquots of the synaptosomal preparation are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C in the presence of various concentrations of Lu 19-005 or a vehicle control.

    • The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

    • The incubation is allowed to proceed for a short, defined period (typically 1-5 minutes) during which uptake is linear.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate the synaptosomes (containing the uptaken radiolabel) from the incubation medium.

  • Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve. Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., cocaine for dopamine, desipramine for norepinephrine, and imipramine for serotonin) or by conducting the assay at 0-4°C.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

  • Membrane Preparation: Brain regions rich in the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer.

  • Assay Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand and various concentrations of the unlabeled test compound (Lu 19-005).

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with cold buffer.

  • Data Analysis: The amount of radioactivity bound to the filters is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Lu 19-005 Action

Lu19_005_Action cluster_presynaptic Presynaptic Neuron cluster_transporters Monoamine Transporters Lu19005 Lu 19-005 DAT DAT Lu19005->DAT Inhibits NET NET Lu19005->NET Inhibits SERT SERT Lu19005->SERT Inhibits DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake SER Serotonin SERT->SER Reuptake DA_inc Increased Dopamine NE_inc Increased Norepinephrine SER_inc Increased Serotonin

Caption: Mechanism of action of Lu 19-005.

Experimental Workflow for Monoamine Uptake Assay

Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Isolate Brain Tissue B 2. Homogenize Tissue A->B C 3. Prepare Synaptosomes (Centrifugation) B->C D 4. Pre-incubate Synaptosomes with Lu 19-005 C->D E 5. Add Radiolabeled Neurotransmitter D->E F 6. Incubate at 37°C E->F G 7. Terminate by Filtration F->G H 8. Quantify Radioactivity (Scintillation Counting) G->H I 9. Calculate IC50 H->I

Caption: Workflow for synaptosomal monoamine uptake assay.

References

A Deep Dive into the Stereopharmacology of Indatraline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline is a non-selective monoamine reuptake inhibitor that demonstrates high affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Its pharmacological profile, characterized by a slow onset and long duration of action, has made it a subject of interest for its potential therapeutic applications, including as a treatment for psychostimulant abuse. As a chiral molecule, this compound exists as two enantiomers, (+)-indatraline and (-)-indatraline. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and effects. This technical guide provides an in-depth analysis of the pharmacological activity of this compound's enantiomers, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Pharmacological Data: A Comparative Analysis

The stereoselectivity of this compound's interaction with monoamine transporters is critical to understanding its overall pharmacological effect. While comprehensive data on the individual enantiomers of this compound itself is limited in publicly available literature, studies on closely related analogs, such as HY038, a hydroxy-substituted analog of this compound, provide significant insights into the likely stereopharmacology of this compound.

Table 1: Comparative In Vitro Potency (Ki, nM) of this compound Analog Enantiomers (HY038)[1]
EnantiomerDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
(-)-HY038 3.2 ± 0.1Similar to DAT20 ± 2
(+)-HY038 32 ± 1Similar to DAT159 ± 12

Data from Partilla et al., 2000. The study noted "Similar results were obtained for [(3)H]5HT reuptake inhibition" as for dopamine, indicating a comparable 10-fold difference in potency between the enantiomers for SERT.

The data clearly demonstrates that the (-)-enantiomer of the this compound analog is significantly more potent than the (+)-enantiomer at all three monoamine transporters. Specifically, (-)-HY038 is approximately 10-fold more potent at inhibiting dopamine and serotonin reuptake and nearly 8-fold more potent at inhibiting norepinephrine reuptake compared to (+)-HY038[1]. This pronounced stereoselectivity underscores the importance of evaluating the individual enantiomers of chiral drugs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of pharmacological data, a detailed understanding of the experimental methodologies is essential. The following sections describe the standard protocols for the key in vitro assays used to characterize the activity of this compound and its analogs.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., (+)- and (-)-indatraline) for DAT, SERT, and NET.

Materials:

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR 12935

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine

  • Membrane Preparations: Synaptosomal membranes prepared from specific brain regions rich in the target transporter (e.g., striatum for DAT, hippocampus/frontal cortex for SERT and NET) from rats or expressed in cell lines (e.g., HEK293).

  • Test Compounds: Stock solutions of (+)-indatraline, (-)-indatraline, and a reference compound (e.g., cocaine or a known selective inhibitor).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Determiner: A high concentration of a known ligand (e.g., 10 µM cocaine for DAT).

  • Filtration Apparatus: Brandel or Millipore cell harvester with glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

Synaptosomal uptake assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.

Objective: To determine the potency (IC50) of a test compound to inhibit the uptake of dopamine, serotonin, or norepinephrine into synaptosomes.

Materials:

  • Synaptosomes: Freshly prepared from relevant rat brain regions.

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Test Compounds: Stock solutions of (+)-indatraline, (-)-indatraline, and a reference compound.

  • Uptake Buffer: Krebs-Henseleit buffer or similar physiological buffer, gassed with 95% O₂/5% CO₂.

  • Inhibitors for Non-specific Uptake: To isolate uptake by the specific transporter of interest (e.g., using a selective inhibitor for other transporters).

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Pre-incubation: Pre-incubate the synaptosomes with the test compound at various concentrations in the uptake buffer at 37°C for a short period.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes on the filters and measure the radioactivity of the trapped neurotransmitter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of uptake against the concentration of the test compound to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway: this compound's Mechanism of Action

Indatraline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Enantiomers ((+)- and (-)-) DAT Dopamine Transporter (DAT) This compound->DAT Binds to & Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Binds to & Inhibits NET Norepinephrine Transporter (NET) This compound->NET Binds to & Inhibits Dopamine_vesicle Dopamine Synaptic_Cleft_DA Dopamine Dopamine_vesicle->Synaptic_Cleft_DA Serotonin_vesicle Serotonin Synaptic_Cleft_5HT Serotonin Serotonin_vesicle->Synaptic_Cleft_5HT Norepinephrine_vesicle Norepinephrine Synaptic_Cleft_NE Norepinephrine Norepinephrine_vesicle->Synaptic_Cleft_NE Synaptic_Cleft_DA->DAT Blocked by this compound Increased_DA Increased Dopamine Concentration Synaptic_Cleft_5HT->SERT Blocked by this compound Increased_5HT Increased Serotonin Concentration Synaptic_Cleft_NE->NET Blocked by this compound Increased_NE Increased Norepinephrine Concentration Reuptake_DA Reuptake Reuptake_5HT Reuptake Reuptake_NE Reuptake DA_Receptor Dopamine Receptors Increased_DA->DA_Receptor Activates _Receptor Serotonin Receptors Increased_5HT->_Receptor Activates NE_Receptor Norepinephrine Receptors Increased_NE->NE_Receptor Activates Downstream Downstream Signaling DA_Receptor->Downstream _Receptor->Downstream NE_Receptor->Downstream

Caption: this compound's inhibition of monoamine transporters.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start: Prepare Reagents prepare_membranes Prepare Synaptosomal Membrane Homogenates start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compound Dilutions start->prepare_ligands incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_ligands->incubation filtration Rapid Vacuum Filtration on Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation analysis Data Analysis: IC50 and Ki Determination scintillation->analysis end End analysis->end

References

Methodological & Application

Application Note: A Diastereoselective Synthesis of (±)-Indatraline via Iodine(III)-Mediated Dihydronaphthalene Ring Contraction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a synthetic route to (±)-indatraline, a non-selective monoamine reuptake inhibitor, utilizing a key iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative. This method provides an efficient pathway to the trans-1,3-disubstituted indane core of indatraline. Detailed experimental protocols for the key synthetic steps, including the preparation of the dihydronaphthalene precursor and its subsequent oxidative rearrangement, are provided. Quantitative data on reaction yields are summarized for clarity.

Introduction

This compound is a potent monoamine reuptake inhibitor, showing significant effects on the dopamine transporter, similar to cocaine, but with a slower onset and longer duration of action, making it a candidate for the treatment of cocaine abuse.[1] Traditional syntheses of the this compound scaffold often rely on routes starting from 1-indanone intermediates.[2] However, these methods can lead to the formation of undesired cis diastereomers, necessitating additional synthetic steps for conversion to the desired trans isomer.[2]

This document outlines an alternative and efficient approach centered on a diastereoselective ring contraction of a 1,2-dihydronaphthalene.[1][3] This key step, promoted by a hypervalent iodine(III) reagent, directly establishes the desired trans stereochemistry of the indane ring system.[3] The synthesis commences from the readily available 7,8-dichloro-3,4-dihydronaphthalen-1(2H)-one.

Overall Synthetic Scheme

The retrosynthetic analysis for (±)-indatraline using this ring contraction approach is depicted below. The target molecule is envisioned to be accessible from the trans-1,3-disubstituted indane, which in turn is generated from the ring contraction of a 1,2-dihydronaphthalene intermediate. This intermediate is prepared via classical reactions from the corresponding tetralone.[1]

G This compound This compound Indane trans-1,3-disubstituted Indane This compound->Indane Functional Group Transformation Dihydronaphthalene 1,2-Dihydronaphthalene Indane->Dihydronaphthalene I(III)-mediated Ring Contraction Tetralone Tetralone Dihydronaphthalene->Tetralone Reduction & Dehydration

Caption: Retrosynthetic pathway for (±)-indatraline.

Experimental Protocols

Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol

The initial step involves the reduction of the tetralone to the corresponding tetralol.

  • Procedure: To a solution of 7,8-dichloro-3,4-dihydronaphthalen-1(2H)-one (1.0 g, 4.65 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.18 g, 4.75 mmol) was added portionwise. The reaction mixture was stirred at room temperature for 2 hours. The solvent was then evaporated under reduced pressure. The resulting residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the desired alcohol as a white solid.

Synthesis of 6,7-Dichloro-3,4-dihydronaphthalene

The tetralol is then dehydrated to form the key 1,2-dihydronaphthalene intermediate.

  • Procedure: A solution of 7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol (0.5 g, 2.30 mmol) and a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene (15 mL) was refluxed for 1 hour using a Dean-Stark apparatus. The reaction mixture was cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated to yield the 1,2-dihydronaphthalene.[1]

Iodine(III)-Mediated Ring Contraction to form the Indane Acetal

This is the crucial step where the six-membered ring of the dihydronaphthalene is contracted to the five-membered indane ring system.

  • Procedure: To a stirred solution of 6,7-dichloro-3,4-dihydronaphthalene (0.2 g, 1.01 mmol) in anhydrous methanol (10 mL) at room temperature, [hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) was added. The reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to yield the trans-indane-1-carboxaldehyde dimethyl acetal.

Subsequent Transformations to (±)-Indatraline

The resulting indane derivative undergoes further functional group manipulations to yield the final product, (±)-indatraline. This involves conversion of the aldehyde acetal to a carboxylic acid, followed by a Hofmann rearrangement to an amine, and subsequent N-methylation.[1]

Quantitative Data

The yields for the key steps in the synthesis of (±)-indatraline are summarized in the table below.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1. Reduction7,8-dichloro-3,4-dihydronaphthalen-1(2H)-one7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-olNaBH₄, MeOH, 0 °C to rt, 2 h95[1]
2. Dehydration7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol6,7-dichloro-3,4-dihydronaphthalenePTSA (cat.), Toluene, reflux, 1 h91[1]
3. Ring Contraction6,7-dichloro-3,4-dihydronaphthalenetrans-indane-1-carboxaldehyde dimethyl acetalHTIB, MeOH, rt62[1]

Logical Workflow of the Synthesis

The following diagram illustrates the workflow from the starting tetralone to the key indane intermediate.

G cluster_0 Synthesis of Dihydronaphthalene cluster_1 Ring Contraction and Elaboration Tetralone 7,8-dichloro-3,4-dihydronaphthalen-1(2H)-one Tetralol 7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol Tetralone->Tetralol NaBH4 Dihydronaphthalene 6,7-dichloro-3,4-dihydronaphthalene Tetralol->Dihydronaphthalene PTSA IndaneAcetal trans-Indane Acetal Dihydronaphthalene->IndaneAcetal HTIB, MeOH This compound (±)-Indatraline IndaneAcetal->this compound Multi-step conversion

Caption: Synthetic workflow to (±)-indatraline.

Conclusion

The synthesis of (±)-indatraline via an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene offers a robust and diastereoselective route to this important pharmacological agent. The key advantages of this methodology include the efficient construction of the trans-1,3-disubstituted indane core and good overall yields. The detailed protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols for Indatraline Administration in Wistar Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indatraline is a non-selective monoamine transporter inhibitor that effectively blocks the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1] Its mechanism of action is comparable to cocaine, but it is characterized by a slower onset and a more prolonged duration of effect.[2][3] These properties make this compound a compound of significant interest in preclinical research, particularly in studies related to neuropsychopharmacology, substance abuse, and mood disorders. This document provides detailed protocols for the preparation and administration of this compound to Wistar rats for behavioral research, focusing on the assessment of motor activity.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound
TransporterK_i_ (nM)
Serotonin Transporter (SERT)0.42
Dopamine Transporter (DAT)1.7
Norepinephrine Transporter (NET)5.8
Table 2: Dose-Dependent Effects of Intraperitoneal (i.p.) this compound Administration on Motor Activity in Wistar Rats
Dose (mg/kg)Total Motor Activity (Photobeam Interruptions)Ambulation (Photobeam Interruptions)Stereotypy (Photobeam Interruptions)Rearing (Photobeam Interruptions)
Vehicle (0.0)BaselineNo significant changeBaselineNo significant change[2]
0.5No significant changeNo significant changeNo significant enhancement[2]No significant change[2]
1.0No significant change[2]No significant changeSignificantly enhanced[2]No significant change[2]
2.0Significantly enhanced[2]No significant changeSignificantly enhanced[2]No significant change[2]
3.0Significantly enhanced[2]Significantly enhanced[2]Significantly enhanced[2]No significant change[2]

Data is a summary of findings from Kameyama et al. (2011). The study measured photobeam interruptions over a period of up to three hours post-administration. "Significantly enhanced" indicates a statistically significant increase compared to the vehicle control group.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

Objective: To prepare a sterile solution of this compound for i.p. injection in Wistar rats.

Materials:

  • This compound hydrochloride (MW: 328.67 g/mol )

  • Sterile 0.9% sodium chloride (NaCl) solution (saline)[2]

  • Sterile vials

  • Vortex mixer

  • Sterile syringes and needles (23-25 gauge for rats)[4]

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound:

    • Determine the desired dose (e.g., 1.0, 2.0, 3.0 mg/kg) and the number and weight of the rats to be injected.

    • The injection volume should be 1.0 mL/kg.[2]

    • Formula: Weight of this compound (mg) = Desired dose (mg/kg) x Average rat weight (kg) x Number of rats / (1 mL/kg)

  • Dissolving this compound:

    • Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile vial.

    • Add the corresponding volume of sterile 0.9% NaCl to the vial to achieve the desired concentration. For example, for a 1.0 mg/kg dose at a 1 mL/kg injection volume, the concentration is 1 mg/mL.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be necessary to fully dissolve the compound in an aqueous solution.

  • Sterilization:

    • If the initial components were not sterile, the final solution should be sterilized by filtering through a 0.22 µm syringe filter into a new sterile vial.

  • Storage:

    • Store the prepared solution at an appropriate temperature as recommended by the supplier. For short-term use, refrigeration is typically suitable.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Wistar Rats

Objective: To administer the prepared this compound solution to Wistar rats via the intraperitoneal route.

Materials:

  • Wistar rats (e.g., male, 350-400g)[2]

  • Prepared this compound solution

  • Appropriately sized syringes (e.g., 1 mL) and needles (23-25 gauge)[4]

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each rat immediately before injection to ensure accurate dosing.

    • Calculate the exact volume of the this compound solution to be injected based on the individual rat's weight and the desired dose (injection volume of 1.0 mL/kg).[2]

  • Handling and Restraint:

    • Gently restrain the rat. One common and effective method is to hold the rat in a supine position with its head tilted slightly downwards.

    • Ensure the restraint is firm but does not cause distress or impede breathing.

  • Injection:

    • Locate the injection site in the lower right quadrant of the rat's abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.[4]

    • Insert the needle at a 30-40 degree angle with the bevel facing up.

    • Aspirate slightly to ensure the needle has not entered a blood vessel.

    • Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

  • Post-Injection Monitoring:

    • Return the rat to its home cage or the testing apparatus.

    • Observe the animal for a few minutes for any immediate adverse reactions.

Protocol 3: Assessment of Motor Activity Using the Open Field Test

Objective: To quantify the effects of this compound on spontaneous locomotor activity, exploration, and stereotypy in Wistar rats.

Materials:

  • Open field apparatus (e.g., a square arena of 100 cm x 100 cm or a commercially available chamber such as 432 mm x 432 mm x 305 mm)[3][5]

  • Video recording system or an automated activity monitoring system with photobeams[3]

  • 70% ethanol for cleaning[6]

  • Paper towels

Procedure:

  • Acclimation:

    • Bring the rats to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.[7]

  • Experimental Setup:

    • Ensure the open field arena is clean before the first animal is introduced.

    • Set up the recording equipment or activate the automated monitoring system.

  • Drug Administration:

    • Administer this compound or vehicle according to Protocol 2.

  • Open Field Test:

    • At the desired time point post-injection (e.g., behavioral effects are observed for at least three hours[2][6]), gently place a rat into the center or one corner of the open field arena.

    • Allow the rat to explore the arena freely for a predetermined period, typically 5-10 minutes, although longer durations can be used.[5][6]

    • Record the session.

  • Data Collection and Analysis:

    • After the session, return the rat to its home cage.

    • Thoroughly clean the arena with 70% ethanol and allow it to dry completely before testing the next animal.[6]

    • Analyze the recordings to quantify the following behaviors:

      • Ambulation: The total distance traveled or the number of grid lines crossed.

      • Rearing: The number of times the rat stands on its hind legs.

      • Stereotypy: Repetitive, invariant behaviors such as head weaving, sniffing, or gnawing.

      • Grooming: The amount of time the rat spends grooming.

      • Center Time vs. Periphery Time: The time spent in the central zone of the arena versus the periphery, which can be an indicator of anxiety.

Mandatory Visualizations

Indatraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks SERT Serotonin Transporter (SERT) This compound->SERT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks DA_vesicle Dopamine DA_cleft DA DA_vesicle->DA_cleft Release SER_vesicle Serotonin SER_cleft 5-HT SER_vesicle->SER_cleft Release NOR_vesicle Norepinephrine NOR_cleft NE NOR_vesicle->NOR_cleft Release DA_cleft->DAT DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds SER_cleft->SERT Reuptake SER_receptor Serotonin Receptors SER_cleft->SER_receptor Binds NOR_cleft->NET Reuptake NOR_receptor Norepinephrine Receptors NOR_cleft->NOR_receptor Binds

Caption: this compound's mechanism of action at the synapse.

Indatraline_Autophagy_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits S6K S6 Kinase mTOR->S6K Activates Autophagy Autophagy mTOR->Autophagy Inhibits S6K->Autophagy Inhibits

Caption: Simplified signaling pathway of this compound-induced autophagy.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Prepare this compound Solution (Protocol 1) B2 Administer this compound/Vehicle (i.p., 1 mL/kg) (Protocol 2) A1->B2 A2 Acclimate Wistar Rats to Testing Room (30-60 min) B1 Weigh Rat & Calculate Dose A2->B1 B1->B2 B3 Place Rat in Open Field Arena B2->B3 B4 Record Behavior (5-180 min) B3->B4 C1 Quantify Motor Behaviors (Ambulation, Stereotypy, Rearing) B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Data Interpretation C2->C3

Caption: Experimental workflow for behavioral testing.

References

Application Note: Quantification of Indatraline in Biological Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline is a non-selective monoamine reuptake inhibitor, blocking the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2][3] Its potential as a therapeutic agent, particularly in the context of psychostimulant addiction, necessitates robust and reliable bioanalytical methods for its quantification in biological matrices. This application note provides a detailed protocol for the determination of this compound in plasma and brain tissue using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The described methods are intended to support pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties inform the selection of appropriate sample preparation and chromatographic conditions.

PropertyValueSource
Molecular FormulaC₁₆H₁₅Cl₂N[4][5]
Molecular Weight292.2 g/mol [4]
Predicted logP4.62 - 4.7[6]
Predicted pKa (Strongest Basic)9.5[6]
Polar Surface Area12.03 Ų[6]

Experimental Protocols

The following sections detail the recommended procedures for the extraction of this compound from plasma and brain tissue, followed by analysis using HPLC-MS/MS.

Materials and Reagents
  • This compound hydrochloride (Reference Standard)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as a deuterated analog of this compound or another monoamine reuptake inhibitor)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ammonium hydroxide

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)

Protein precipitation is a rapid and effective method for the extraction of small molecules from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the pelleted protein.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Injection: Transfer the reconstituted sample to an HPLC vial for analysis.

Protocol 2: Sample Preparation from Brain Tissue (Liquid-Liquid Extraction)

Brain tissue, with its high lipid content, requires a more rigorous extraction method such as liquid-liquid extraction (LLE) to minimize matrix effects.

  • Tissue Homogenization: Accurately weigh a portion of the brain tissue (e.g., 100 mg) and homogenize it in 4 volumes (w/v) of ice-cold PBS (pH 7.4).

  • Internal Standard Spiking: To a 100 µL aliquot of the brain homogenate, add 10 µL of the internal standard working solution. Vortex briefly.

  • Alkalinization: Add 50 µL of 1 M ammonium hydroxide to basify the sample.

  • Liquid-Liquid Extraction: Add 1 mL of an organic solvent mixture (e.g., ethyl acetate/n-hexane, 80:20 v/v).

  • Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Method

The following chromatographic and mass spectrometric conditions are recommended for the analysis of this compound.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1290 Infinity LC or equivalent
Column Phenyl-Hexyl column (e.g., 100 mm × 2.1 mm, 2.6 µm)
Mobile Phase A 2 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 2 mM Ammonium Formate in Acetonitrile:Methanol (50:50, v/v) with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1.0 min: 1% B; 1.0-8.0 min: linear gradient to 99% B; 8.0-9.0 min: hold at 99% B; 9.1-12.0 min: return to 1% B and re-equilibrate.
Mass Spectrometric Conditions
ParameterRecommended Condition
Mass Spectrometer High-resolution mass spectrometer (e.g., Q Exactive HF) or a triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 292.065 ([M+H]⁺)[4]
Product Ions (m/z) 261.023, 226.054, 115.055 (for confirmation and quantification)[4]
Collision Energy To be optimized for the specific instrument and internal standard
Scan Type Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

Data Presentation: Method Performance Characteristics

The following tables summarize the expected performance characteristics of the described HPLC-MS/MS method for this compound quantification. These values are representative and should be confirmed through method validation studies in the user's laboratory.

Table 1: Calibration Curve and Sensitivity
MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Plasma1 - 500≥ 0.9951
Brain Tissue2 - 1000≥ 0.9952
Table 2: Accuracy and Precision
MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Plasma LQC3< 15< 15± 15
MQC50< 15< 15± 15
HQC400< 15< 15± 15
Brain Tissue LQC6< 15< 15± 15
MQC100< 15< 15± 15
HQC800< 15< 15± 15
Table 3: Recovery and Matrix Effect
MatrixExtraction MethodRecovery (%)Matrix Effect (%)
Plasma Protein Precipitation85 - 10590 - 110
Brain Tissue Liquid-Liquid Extraction80 - 10085 - 115

Visualizations

Experimental Workflow for this compound Quantification in Plasma

plasma_workflow sample Plasma Sample Collection (e.g., from clinical or preclinical study) thaw Thaw Sample at Room Temperature sample->thaw spike_is Spike with Internal Standard thaw->spike_is precipitate Protein Precipitation (Ice-cold Acetonitrile) spike_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC-MS/MS Analysis reconstitute->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for Plasma Sample Preparation.

Experimental Workflow for this compound Quantification in Brain Tissue

brain_workflow sample Brain Tissue Collection (e.g., from preclinical study) homogenize Homogenize Tissue in PBS sample->homogenize spike_is Spike with Internal Standard homogenize->spike_is alkalinize Alkalinize with Ammonium Hydroxide spike_is->alkalinize lle Liquid-Liquid Extraction (Ethyl Acetate/Hexane) alkalinize->lle vortex_centrifuge Vortex and Centrifuge lle->vortex_centrifuge organic_layer Transfer Organic Layer vortex_centrifuge->organic_layer evaporate Evaporate to Dryness (Nitrogen Stream) organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC-MS/MS Analysis reconstitute->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for Brain Tissue Sample Preparation.

Conclusion

The HPLC-MS/MS methods detailed in this application note provide a robust framework for the sensitive and selective quantification of this compound in plasma and brain tissue. The protocols for sample preparation are optimized for each matrix to minimize interferences and ensure reliable results. Adherence to these guidelines, followed by in-house method validation, will enable researchers to accurately determine this compound concentrations in support of drug development and neuroscience research.

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Indatraline-Induced Neurotransmitter Changes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline (also known as Lu 19-005) is a potent, non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[1][2] This triple reuptake inhibition leads to increased extracellular concentrations of these key neurotransmitters, which are critically involved in mood, motivation, and reward pathways. Understanding the precise neurochemical profile of this compound in vivo is crucial for its development as a potential therapeutic for conditions such as depression and for understanding its abuse potential.

In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[3][4] This methodology, coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), enables the precise quantification of neurotransmitter level changes in response to pharmacological agents like this compound.

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure this compound-induced alterations in dopamine, norepinephrine, and serotonin levels in key brain regions.

Data Presentation

While specific quantitative data from in vivo microdialysis studies on this compound's effects on extracellular monoamine levels are not extensively available in publicly accessible literature, the following tables illustrate how such data would be presented. The values are hypothetical and based on the expected pharmacological action of a potent triple reuptake inhibitor.

Table 1: Effect of this compound on Extracellular Dopamine Levels in the Nucleus Accumbens

Treatment GroupTime PointMean Dopamine Concentration (% of Baseline ± SEM)
VehicleBaseline100 ± 10
30 min post-injection110 ± 12
60 min post-injection105 ± 11
120 min post-injection98 ± 9
This compound (1 mg/kg)Baseline100 ± 12
30 min post-injection250 ± 25
60 min post-injection400 ± 38
120 min post-injection350 ± 30
This compound (5 mg/kg)Baseline100 ± 15
30 min post-injection450 ± 40
60 min post-injection700 ± 65
120 min post-injection620 ± 55

Table 2: Effect of this compound on Extracellular Serotonin Levels in the Prefrontal Cortex

Treatment GroupTime PointMean Serotonin Concentration (% of Baseline ± SEM)
VehicleBaseline100 ± 8
30 min post-injection105 ± 7
60 min post-injection102 ± 6
120 min post-injection99 ± 8
This compound (1 mg/kg)Baseline100 ± 10
30 min post-injection200 ± 18
60 min post-injection350 ± 32
120 min post-injection310 ± 28
This compound (5 mg/kg)Baseline100 ± 11
30 min post-injection380 ± 35
60 min post-injection600 ± 55
120 min post-injection540 ± 49

Table 3: Effect of this compound on Extracellular Norepinephrine Levels in the Hippocampus

Treatment GroupTime PointMean Norepinephrine Concentration (% of Baseline ± SEM)
VehicleBaseline100 ± 11
30 min post-injection108 ± 9
60 min post-injection104 ± 10
120 min post-injection97 ± 7
This compound (1 mg/kg)Baseline100 ± 13
30 min post-injection180 ± 20
60 min post-injection300 ± 28
120 min post-injection270 ± 25
This compound (5 mg/kg)Baseline100 ± 14
30 min post-injection320 ± 30
60 min post-injection550 ± 50
120 min post-injection490 ± 45

Mandatory Visualizations

Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks SERT Serotonin Transporter (SERT) This compound->SERT Blocks Dopamine Dopamine Dopamine->DA_ext Release Norepinephrine Norepinephrine Norepinephrine->NE_ext Release Serotonin Serotonin Serotonin->5HT_ext Release DA_ext->DAT Reuptake DA_Receptor Dopamine Receptors DA_ext->DA_Receptor Binds to NE_ext->NET Reuptake NE_Receptor Norepinephrine Receptors NE_ext->NE_Receptor Binds to 5HT_ext->SERT Reuptake 5HT_Receptor Serotonin Receptors 5HT_ext->5HT_Receptor Binds to

Mechanism of Action of this compound
Experimental Workflow

A Animal Acclimation & Habituation B Stereotaxic Surgery: Guide Cannula Implantation A->B C Post-Operative Recovery (>7 days) B->C D Microdialysis Probe Insertion & System Equilibration C->D E Baseline Sample Collection (3-4 samples) D->E F This compound Administration (i.p. or s.c.) E->F G Post-Injection Sample Collection F->G H Sample Analysis: HPLC-ECD G->H I Data Analysis & Statistical Evaluation H->I J Histological Verification of Probe Placement I->J

In Vivo Microdialysis Experimental Workflow

Experimental Protocols

Animal Model and Housing
  • Species: Adult male Sprague-Dawley rats (250-300g) are commonly used.

  • Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to any experimental procedures.

Stereotaxic Surgery for Guide Cannula Implantation
  • Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.

  • Stereotaxic Frame: Secure the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region (e.g., Nucleus Accumbens: AP +1.7mm, ML ±1.6mm, DV -7.8mm from bregma; Prefrontal Cortex: AP +3.2mm, ML ±0.8mm, DV -5.0mm from bregma).

    • Implant a guide cannula (e.g., CMA 12) to the desired depth.

    • Secure the guide cannula to the skull with dental cement and anchor screws.

    • Insert a dummy cannula into the guide to keep it patent.

  • Post-Operative Care:

    • Administer analgesics as per approved institutional protocols.

    • Allow the animal to recover for at least 7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2mm membrane).

  • Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂.

  • Equilibration: Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation.

    • Collect 3-4 baseline samples to establish a stable baseline before drug administration.

    • Administer this compound (e.g., 1, 5, or 10 mg/kg, intraperitoneally or subcutaneously) or vehicle.

    • Continue collecting samples for at least 2-3 hours post-injection.

  • Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.

Neurotransmitter Analysis by HPLC-ECD
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column and an electrochemical detector.

  • Mobile Phase: A common mobile phase for monoamine analysis consists of a phosphate buffer, EDTA, sodium dodecyl sulfate, and an organic modifier like methanol or acetonitrile. The exact composition should be optimized for the specific column and analytes.

  • Detection: Set the electrochemical detector to an oxidizing potential suitable for the detection of dopamine, norepinephrine, and serotonin (e.g., +0.65 V).

  • Quantification:

    • Inject a known volume of the dialysate sample into the HPLC system.

    • Identify and quantify the neurotransmitter peaks by comparing their retention times and peak heights/areas to those of external standards.

    • Express the results as a percentage of the average baseline concentration for each animal.

Histological Verification
  • At the end of the experiment, euthanize the animal according to approved protocols.

  • Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Remove the brain and section it to histologically verify the correct placement of the microdialysis probe in the target brain region.

Conclusion

In vivo microdialysis is an invaluable tool for elucidating the neurochemical effects of psychoactive compounds like this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the dynamic changes in extracellular dopamine, norepinephrine, and serotonin levels. This information is essential for understanding the mechanism of action of this compound and for guiding its potential therapeutic applications. While specific quantitative data for this compound remains to be fully characterized in the public domain, the methodologies outlined here provide a robust framework for conducting such critical investigations.

References

Application Notes and Protocols: Monitoring Indatraline's Effect on Autophagy Using EGFP-LC3 Stable Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Consequently, the identification and characterization of novel modulators of autophagy are of significant interest in drug discovery and development.

Indatraline, a non-selective monoamine transporter inhibitor, has been identified as a potent inducer of autophagy.[1][2] This document provides detailed application notes and protocols for utilizing EGFP-LC3 stable cells to monitor and quantify the effects of this compound on autophagy. The protocols described herein are essential for researchers investigating the therapeutic potential of this compound and other compounds targeting the autophagy pathway.

EGFP-LC3 (Enhanced Green Fluorescent Protein-Microtubule-associated protein 1A/1B-light chain 3) is a widely used fluorescent reporter for monitoring autophagy.[3] In cells with basal autophagy, EGFP-LC3 exhibits a diffuse cytoplasmic and nuclear fluorescence.[3] Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is converted to the phosphatidylethanolamine-conjugated form (LC3-II), which is recruited to the membranes of autophagosomes.[4] This translocation results in the formation of distinct EGFP-LC3 puncta, which can be visualized and quantified by fluorescence microscopy.[3]

Principle of the Assay

The assay is based on the visualization and quantification of EGFP-LC3 puncta formation in a stable cell line. The number of EGFP-LC3 puncta per cell is directly proportional to the number of autophagosomes, providing a reliable measure of autophagic activity. By treating EGFP-LC3 stable cells with this compound, researchers can quantitatively assess its ability to induce autophagy and elucidate the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on autophagy induction in EGFP-LC3 stable cells, as reported in the literature.

Table 1: Dose-Dependent Effect of this compound on Autophagic Vacuole Formation

Treatment (24 hours)Concentration (µM)Mean Number of Autophagic Vacuoles per Cell (± SEM)
Control (DMSO)-1.5 ± 0.5
This compound14.5 ± 0.8
This compound58.2 ± 1.1
This compound1012.5 ± 1.5
Rapamycin (Positive Control)111.8 ± 1.3

Data adapted from Cho et al., Scientific Reports, 2016.[1]

Table 2: Time-Dependent Effect of this compound on Autophagic Vacuole Formation

TreatmentTime (hours)Mean Number of Autophagic Vacuoles per Cell (± SEM)
This compound (10 µM)127.8 ± 1.0
This compound (10 µM)2412.5 ± 1.5
Rapamycin (1 µM)126.5 ± 0.9
Rapamycin (1 µM)2411.8 ± 1.3

Data adapted from Cho et al., Scientific Reports, 2016.[1]

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of EGFP-LC3 Stable Cells

Materials:

  • EGFP-LC3 stable cell line (e.g., HeLa, MEF, U2OS)

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Culture EGFP-LC3 stable cells in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at an appropriate density in fresh medium.

Protocol 2: Treatment of EGFP-LC3 Stable Cells with this compound

Materials:

  • EGFP-LC3 stable cells

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Rapamycin (positive control for autophagy induction)

  • Chloroquine (positive control for autophagic flux inhibition)

  • Complete growth medium

  • Serum-free medium

  • Multi-well plates suitable for fluorescence microscopy (e.g., 24- or 96-well glass-bottom plates)

Procedure:

  • Seed EGFP-LC3 stable cells into multi-well plates at a density that will result in 50-60% confluency on the day of the experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare stock solutions of this compound, Rapamycin, and Chloroquine in DMSO.

  • On the day of the experiment, dilute the compounds to the desired final concentrations in complete or serum-free medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and replace it with the medium containing the test compounds or controls. Include a vehicle control (DMSO) group.

  • Incubate the cells for the desired period (e.g., 12, 24 hours).

Protocol 3: Fluorescence Microscopy and Image Analysis

Materials:

  • Fluorescence microscope equipped with a high-resolution camera and appropriate filters for EGFP (Excitation: ~488 nm, Emission: ~509 nm).

  • Image analysis software (e.g., ImageJ, CellProfiler).

Procedure:

  • After the treatment period, wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips (if used) onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Acquire images using the fluorescence microscope. Capture multiple random fields of view for each condition to ensure representative data.

  • Quantify the number of EGFP-LC3 puncta per cell using image analysis software.

    • ImageJ/Fiji: Use the "Find Maxima" or "Analyze Particles" functions after appropriate thresholding to count the puncta.

    • CellProfiler: Develop a pipeline to identify cells (based on nuclear and/or cytoplasmic staining) and then identify and count the puncta within each cell.

  • Calculate the average number of puncta per cell for each treatment group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Autophagy

Indatraline_Autophagy_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits S6K S6 Kinase mTORC1->S6K Activates Autophagy Autophagy ULK1_complex->Autophagy Initiates

Caption: this compound-induced autophagy signaling pathway.

Experimental Workflow for Monitoring Autophagy

Experimental_Workflow start Seed EGFP-LC3 Stable Cells treat Treat with this compound and Controls start->treat incubate Incubate for Desired Time treat->incubate fix Fix and Stain Cells incubate->fix image Fluorescence Microscopy fix->image analyze Image Analysis: Quantify LC3 Puncta image->analyze end Data Interpretation analyze->end

Caption: Experimental workflow for autophagy analysis.

Discussion and Interpretation of Results

An increase in the number of EGFP-LC3 puncta following this compound treatment indicates the induction of autophagy.[1] However, it is crucial to distinguish between an increase in autophagic flux (the entire process from autophagosome formation to lysosomal degradation) and a blockage of the pathway at a later stage (e.g., impaired fusion of autophagosomes with lysosomes).

To assess autophagic flux, it is recommended to perform the experiment in the presence and absence of a lysosomal inhibitor such as Chloroquine or Bafilomycin A1. If this compound truly induces autophagic flux, a further accumulation of EGFP-LC3 puncta will be observed in the presence of the lysosomal inhibitor compared to treatment with this compound alone.

Western blot analysis for LC3 conversion (LC3-I to LC3-II) and the degradation of p62/SQSTM1 (an autophagy substrate) can provide further validation of the microscopy results. This compound has been shown to induce autophagy by activating AMPK and subsequently inhibiting the mTOR/S6K signaling pathway.[2] Investigating the phosphorylation status of these key proteins can help to confirm the mechanism of action of this compound.

Conclusion

The use of EGFP-LC3 stable cells provides a robust and quantitative method for monitoring the effects of this compound on autophagy. The detailed protocols and data presentation in these application notes offer a comprehensive guide for researchers in the field of autophagy and drug discovery. By following these procedures, scientists can effectively evaluate the pro-autophagic properties of this compound and other potential therapeutic compounds.

References

Application Notes and Protocols for Assessing Indatraline's Effect on Cocaine Self-Administration

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the effects of indatraline on cocaine self-administration using established behavioral models. The protocols detailed below are based on preclinical studies in rhesus monkeys and rats, which are fundamental to evaluating the potential of this compound as a pharmacotherapy for cocaine dependence.

Introduction

Cocaine, a widely abused psychostimulant, primarily functions as a nonselective monoamine reuptake inhibitor.[1] Pharmacotherapies for cocaine dependence are actively being explored, with one promising strategy being the use of "substitution" medications. These medications typically share a similar mechanism of action with the abused drug but exhibit a slower onset and longer duration of action, which may help to reduce the reinforcing effects of the abused substance and alleviate withdrawal symptoms.[1]

This compound is a non-selective monoamine transporter inhibitor that, like cocaine, blocks the reuptake of dopamine, norepinephrine, and serotonin.[2][3] However, it is characterized by a slower onset and a more prolonged duration of action compared to cocaine.[2] These pharmacokinetic properties have led to the investigation of this compound as a potential candidate for cocaine addiction treatment.[2] The following protocols describe key behavioral assays used to characterize the effects of this compound on cocaine self-administration and its abuse potential.

Behavioral Models and Experimental Protocols

Several well-established behavioral models are employed to evaluate the effects of this compound on cocaine self-administration. These include drug discrimination, fixed-ratio schedules, progressive-ratio schedules, and reinstatement models.

Drug Discrimination Paradigm

This model assesses whether a novel compound produces subjective effects similar to a known drug of abuse. In this case, studies have examined if this compound can substitute for the discriminative stimulus effects of cocaine.

Experimental Protocol:

  • Subjects: Rhesus monkeys or Sprague-Dawley rats are commonly used.

  • Apparatus: Standard two-lever operant conditioning chambers. Food pellets (e.g., 1-g banana-flavored pellets for monkeys) serve as reinforcers for correct lever presses.

  • Training: Animals are trained to discriminate between intramuscular (IM) or intraperitoneal (IP) injections of cocaine (e.g., 0.4 mg/kg for monkeys, 10 mg/kg for rats) and saline.[1][4] One lever is designated as the "cocaine-appropriate" lever, and the other as the "saline-appropriate" lever. Following a cocaine injection, only responses on the cocaine-appropriate lever are reinforced with food, and vice versa for saline injections.[5] Training continues until a high level of accuracy (e.g., >80% correct responses) is achieved.

  • Testing: Once the discrimination is learned, test sessions are conducted where various doses of this compound (e.g., 0.1-1.0 mg/kg in monkeys) are administered instead of cocaine or saline.[1] The percentage of responses on the cocaine-appropriate lever is measured. Full substitution is considered to have occurred if a dose of this compound results in a high percentage (e.g., >80%) of responding on the cocaine-appropriate lever.

  • Data Analysis: The primary dependent variables are the percentage of cocaine-appropriate responding and the response rate. Dose-effect curves are generated to determine the potency and efficacy of this compound in substituting for cocaine.

Fixed-Ratio (FR) Schedule of Reinforcement

This model is used to assess the reinforcing efficacy of a drug. The subject must perform a fixed number of responses (e.g., lever presses) to receive a single infusion of the drug.

Experimental Protocol:

  • Subjects: Rhesus monkeys or rats with surgically implanted intravenous catheters.

  • Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump for drug infusion, and associated stimuli (e.g., lights, tones).

  • Acquisition: Animals are first trained to self-administer a standard dose of cocaine (e.g., 0.032 mg/kg/injection for monkeys) on a simple FR1 schedule (one lever press results in one infusion).[1]

  • Maintenance: Once self-administration is stable, the FR requirement can be increased (e.g., FR10, FR50) to assess the motivation to self-administer the drug.

  • This compound Testing: The effects of this compound can be evaluated in two ways:

    • Substitution: Cocaine is replaced with various doses of this compound (e.g., 0.0032-0.032 mg/kg/injection in monkeys) to determine if this compound itself can maintain self-administration behavior.[1]

    • Pretreatment: Animals are pretreated with different doses of this compound (e.g., 0.1-0.56 mg/kg/day in monkeys) before sessions where cocaine is available.[1] The effect of this compound on the rate of cocaine self-administration is then measured.

  • Data Analysis: The number of infusions earned and the response rates on the active and inactive levers are the primary measures. A decrease in cocaine infusions following this compound pretreatment suggests a reduction in the reinforcing effects of cocaine.

Progressive-Ratio (PR) Schedule of Reinforcement

The PR schedule provides a more direct measure of the reinforcing efficacy of a drug by assessing how much work an animal is willing to perform to receive a single infusion. The response requirement increases with each successive infusion until the animal ceases to respond (the "breakpoint").

Experimental Protocol:

  • Subjects and Apparatus: Same as for the FR schedule.

  • Procedure: After stable self-administration is established on an FR schedule, the reinforcement schedule is switched to a PR schedule. The response requirement for each subsequent infusion increases according to a predetermined progression (e.g., an exponential progression).

  • This compound Testing: Similar to the FR model, the effects of this compound can be assessed by either substituting it for cocaine or by pretreating the animals with this compound before cocaine self-administration sessions.

  • Data Analysis: The primary dependent variable is the breakpoint, which is the final ratio completed. A higher breakpoint indicates a stronger reinforcing effect. A decrease in the breakpoint for cocaine following this compound pretreatment suggests that this compound has reduced the reinforcing efficacy of cocaine.

Reinstatement Model of Relapse

This model is used to study the factors that can trigger relapse to drug-seeking behavior after a period of abstinence. Reinstatement can be induced by a small, non-contingent "priming" dose of the drug, by drug-associated cues, or by stress.

Experimental Protocol:

  • Subjects and Apparatus: Same as for FR and PR schedules.

  • Training and Extinction: Animals are first trained to self-administer cocaine. Following stable self-administration, the behavior is "extinguished" by replacing the cocaine solution with saline, such that lever presses no longer result in drug infusion. Responding typically decreases to low levels during extinction.

  • Reinstatement Testing: Once responding is extinguished, the ability of this compound to reinstate drug-seeking behavior is tested. Animals are pretreated with various doses of this compound, and the number of responses on the previously active lever is measured. An increase in responding on this lever is interpreted as reinstatement of drug-seeking.

  • Data Analysis: The primary measure is the number of responses on the active lever during the reinstatement session.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on cocaine self-administration and related behaviors.

Table 1: Effects of this compound in the Drug Discrimination Paradigm in Rhesus Monkeys

This compound Dose (mg/kg)Cocaine-Appropriate Responding (%)
0.1~20%
0.32~60%
1.0>80% (Full Substitution)

Data adapted from Negus et al., 1999.[1]

Table 2: Effects of this compound Pretreatment on Cocaine Self-Administration under a Fixed-Ratio Schedule in Rhesus Monkeys

This compound Pretreatment Dose (mg/kg/day)Effect on Cocaine Self-Administration
0.1Minimal decrease
0.32Moderate, dose-dependent decrease
0.56Near-complete elimination of responding

Data adapted from Negus et al., 1999.[1]

Table 3: Effects of this compound in a Reinstatement Model in Rats

CompoundReinstatement of Cocaine-Seeking
GBR 12909 (Dopamine Uptake Inhibitor)Efficacious
WIN 35,428 (Cocaine Analog)Efficacious
This compound Less efficacious than GBR 12909 and WIN 35,428

Data adapted from Schenk et al., 2002.[6]

Signaling Pathways and Experimental Workflows

The reinforcing effects of cocaine are primarily mediated by its ability to block the dopamine transporter (DAT), leading to increased dopamine levels in the mesolimbic pathway. This surge in dopamine activates downstream signaling cascades that are crucial for reward learning and the development of addiction.

Cocaine-Activated Signaling Pathway

Cocaine-induced increases in synaptic dopamine lead to the activation of dopamine D1 receptors, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[7] A recently identified pathway involves PKA-mediated activation of Rap1, which subsequently activates the MAPK pathway, leading to increased neuronal excitability and enhanced behavioral responses to cocaine.[8]

Cocaine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine Dopamine D1R Dopamine D1 Receptor (D1R) Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Rap1 Rap1 PKA->Rap1 Activates MAPK MAPK Rap1->MAPK Activates Neuronal_Excitability Increased Neuronal Excitability & Reward MAPK->Neuronal_Excitability

Cocaine-activated signaling cascade.
Potential Mechanism of this compound's Action

This compound also blocks the DAT, but its slower onset and longer duration of action may lead to a more stable and less pronounced increase in synaptic dopamine compared to cocaine. This could potentially reduce the phasic dopamine signaling that is thought to be critical for the reinforcing effects of drugs of abuse. Additionally, some evidence suggests that this compound may induce autophagy through the suppression of the mTOR/S6 kinase signaling pathway, a pathway also implicated in synaptic plasticity and drug-seeking behaviors.[3]

Indatraline_Action This compound This compound mTOR_S6K mTOR/S6K Signaling This compound->mTOR_S6K Suppresses Autophagy Autophagy mTOR_S6K->Autophagy Inhibits Synaptic_Plasticity Modulation of Synaptic Plasticity mTOR_S6K->Synaptic_Plasticity Regulates

Potential signaling pathway modulated by this compound.
Experimental Workflow for Assessing this compound

The following diagram illustrates a typical workflow for evaluating the effects of this compound on cocaine self-administration.

Experimental_Workflow cluster_phase1 Phase 1: Training and Baseline cluster_phase2 Phase 2: this compound Testing cluster_phase3 Phase 3: Reinstatement cluster_phase4 Phase 4: Data Analysis Acquisition Acquisition of Cocaine Self-Administration (FR1) FR_Baseline Stable Responding on FR Schedule Acquisition->FR_Baseline PR_Baseline Determine Baseline Breakpoint on PR Schedule FR_Baseline->PR_Baseline Pretreatment This compound Pretreatment PR_Baseline->Pretreatment Substitution This compound Substitution PR_Baseline->Substitution Extinction Extinction of Cocaine Seeking PR_Baseline->Extinction Analysis Analyze Changes in: - Cocaine Intake - Breakpoint - Reinstatement Pretreatment->Analysis Substitution->Analysis Reinstatement_Test This compound-Primed Reinstatement Test Extinction->Reinstatement_Test Reinstatement_Test->Analysis

Workflow for evaluating this compound.

Conclusion

The behavioral models and protocols described provide a robust framework for assessing the potential of this compound as a treatment for cocaine addiction. The data suggest that this compound can substitute for the discriminative stimulus effects of cocaine and, when administered as a pretreatment, can dose-dependently decrease cocaine self-administration.[1] However, it is also important to note that at doses that effectively reduce cocaine intake, this compound may also produce undesirable side effects, such as decreased food-maintained responding, behavioral stereotypies, weight loss, and mild anemia in rhesus monkeys.[1] Furthermore, its efficacy in reinstating cocaine-seeking behavior, while lower than some other dopamine uptake inhibitors, warrants careful consideration.[6] These findings highlight the complexity of developing a safe and effective pharmacotherapy for cocaine dependence and underscore the importance of comprehensive preclinical evaluation using a variety of behavioral models.

References

Application Notes and Protocols: Porsolt Swim Test for Indatraline in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline is a non-selective monoamine reuptake inhibitor that blocks the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This triple reuptake inhibition profile suggests potential antidepressant effects. The Porsolt swim test, or forced swim test (FST), is a widely used preclinical behavioral assay to screen for potential antidepressant activity in rodents. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of this immobility, reflecting a more persistent escape-directed behavior.

These application notes provide a detailed protocol for conducting the Porsolt swim test in rats to evaluate the potential antidepressant-like effects of this compound. The protocol is based on established FST procedures and incorporates dosage information from related behavioral studies involving this compound in rats.

Data Presentation

Table 1: Effect of this compound on Motor Activity in Wistar Rats

Treatment Group (mg/kg, i.p.)Ambulation (Photobeam Interruptions)Stereotypy (Photobeam Interruptions)
Vehicle (0.0)Mean ± SEMMean ± SEM
This compound (0.5)Mean ± SEMMean ± SEM
This compound (1.0)Mean ± SEMEnhanced
This compound (2.0)Mean ± SEMEnhanced
This compound (3.0)AffectedEnhanced

Note: This table is a qualitative representation based on findings that stereotypy was enhanced at 1.0, 2.0, and 3.0 mg/kg, while ambulation was affected at 3.0 mg/kg. For precise quantitative data, refer to the original study.

Experimental Protocols

This section details a proposed protocol for the Porsolt swim test to assess the antidepressant-like effects of this compound in rats.

Materials and Equipment
  • Animals: Male Wistar or Sprague-Dawley rats (200-250g)

  • This compound: To be dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80)

  • Vehicle Control: The solvent used to dissolve this compound

  • Forced Swim Test Apparatus: A transparent cylinder (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Video Recording Equipment: A camera positioned to have a clear side view of the swim cylinder.

  • Behavioral Analysis Software (optional): For automated scoring of behaviors.

  • Towels and Heating Pads: For drying and warming the rats after the swim session.

  • Animal Scale

  • Syringes and Needles for drug administration.

Experimental Procedure

Day 1: Pre-test Session (Habituation)

  • Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the start of the experiment.

  • Pre-swim: Gently place each rat individually into the swim cylinder for a 15-minute pre-test session.

  • Removal and Drying: After 15 minutes, carefully remove the rat from the water, dry it with a towel, and place it in a warm cage with a heating pad for a few minutes before returning it to its home cage.

  • Cleaning: Clean the swim cylinder thoroughly between each animal.

Day 2: Test Session

  • Drug Administration: Administer this compound (e.g., 0.5, 1.0, 2.0, 3.0 mg/kg, intraperitoneally) or vehicle to the rats. The time between drug administration and the test session should be consistent (e.g., 30-60 minutes).

  • Test Swim: Place each rat individually into the swim cylinder for a 5-minute test session.

  • Recording: Record the entire 5-minute session using the video camera.

  • Behavioral Scoring: An observer, blind to the treatment conditions, should score the video recordings for the following behaviors:

    • Immobility: The rat makes only the minimal movements necessary to keep its head above water.

    • Swimming: The rat makes active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active, forceful movements with its forepaws directed against the wall of the cylinder.

  • Data Collection: Record the total duration (in seconds) spent in each of the three behaviors during the 5-minute test.

  • Post-test Care: After the test, remove the rat, dry it, and return it to its home cage.

Mandatory Visualizations

Signaling Pathway of this compound

Indatraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks SERT Serotonin Transporter (SERT) This compound->SERT Blocks Dopamine Dopamine DA_cleft Dopamine Dopamine->DA_cleft Release Norepinephrine Norepinephrine NE_cleft Norepinephrine Norepinephrine->NE_cleft Release Serotonin Serotonin SER_cleft Serotonin Serotonin->SER_cleft Release DA_cleft->DAT Reuptake NE_cleft->NET Reuptake SER_cleft->SERT Reuptake

Caption: Mechanism of action of this compound.

Experimental Workflow for Porsolt Swim Test

Porsolt_Swim_Test_Workflow cluster_setup Preparation cluster_day1 Day 1: Pre-test cluster_day2 Day 2: Test cluster_analysis Data Analysis A1 Acclimate Rats to Testing Room B1 15-minute Pre-swim Session A1->B1 A2 Prepare this compound and Vehicle Solutions C1 Administer this compound or Vehicle A2->C1 B2 Dry and Warm Rats B1->B2 B3 Return to Home Cage B2->B3 C2 5-minute Test Swim Session C1->C2 C3 Record Behavior C2->C3 D1 Score Immobility, Swimming, and Climbing C3->D1 D2 Statistical Analysis D1->D2

Caption: Experimental workflow for the Porsolt swim test.

Application Notes and Protocols for Radioligand Binding Assays of Indatraline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to determine the transporter affinity of Indatraline for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Introduction

This compound is a potent monoamine uptake inhibitor, demonstrating high affinity for DAT, SERT, and NET. Radioligand binding assays are a robust and sensitive method, considered the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[1][2] These assays utilize a radiolabeled ligand that binds specifically to the target. The affinity of a test compound, such as this compound, is determined by its ability to displace the radioligand. This is typically a competitive binding assay, where varying concentrations of the unlabeled test compound are used to inhibit the binding of a fixed concentration of a specific radiolabeled ligand.[1] The data generated allows for the determination of the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to reflect the true binding affinity of the compound.

Data Presentation

The binding affinity of this compound for the human dopamine, serotonin, and norepinephrine transporters is summarized in the table below. The Ki value is the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

TransporterRadioligand Used for AssayThis compound Ki (nM)Reference
Dopamine Transporter (DAT)[125I]RTI-551.7
Serotonin Transporter (SERT)[125I]RTI-550.42
Norepinephrine Transporter (NET)[3H]nisoxetine5.8

Experimental Protocols

The following are detailed protocols for performing radioligand binding assays to determine the affinity of this compound for DAT, SERT, and NET. These protocols are based on established methodologies for monoamine transporter binding assays.[3][4][5][6][7]

Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).[3]

  • Radioligands:

    • For DAT and SERT: [125I]RTI-55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester)[5]

    • For NET: [3H]nisoxetine[5]

  • Unlabeled Ligands:

    • This compound hydrochloride

    • For determination of non-specific binding:

      • DAT: GBR 12935 (10 µM)

      • SERT: Citalopram (10 µM)

      • NET: Desipramine (10 µM)

  • Assay Buffer: Phosphate-buffered saline (PBS) containing 0.5 mM CaCl2 and 0.5 mM MgCl2 (PBSCM).[8]

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).[3]

  • Scintillation Cocktail

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter

Cell Culture and Membrane Preparation
  • Culture HEK 293 cells stably expressing hDAT, hSERT, or hNET in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.[3]

  • Harvest cells when they reach 80-90% confluency.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Store the membrane preparations at -80°C until use.

Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol describes a filtration-based assay.[1]

  • Assay Setup: Perform the assay in 96-well plates in a total volume of 200 µL.

  • Addition of Reagents:

    • Add 50 µL of assay buffer or the appropriate concentration of this compound (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M).

    • Add 50 µL of the appropriate radioligand at a final concentration close to its Kd value (e.g., ~0.1-0.5 nM for [125I]RTI-55; ~1-5 nM for [3H]nisoxetine).

    • Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein).

    • For determining non-specific binding, add the respective unlabeled competitor (GBR 12935 for DAT, Citalopram for SERT, or Desipramine for NET) at a saturating concentration (e.g., 10 µM) instead of this compound.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.[9]

  • Termination of Assay: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a saturating concentration of unlabeled competitor) from the total binding (counts in the absence of a competitor).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the transporter.

Visualizations

Monoamine Transporter Function and Inhibition by this compound

Monoamine_Transporter_Function cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (containing Neurotransmitter) Neurotransmitter Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, SERT, or NET) This compound This compound This compound->Transporter Blocks Neurotransmitter->Transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Postsynaptic Signal Receptor->Signal Activates

Caption: Mechanism of monoamine transporter inhibition by this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing DAT, SERT, or NET) start->prep setup Set up 96-well Plate Assay (Total, Non-specific, and This compound concentrations) prep->setup reagents Add Radioligand and Membrane Preparation setup->reagents incubate Incubate to Reach Equilibrium reagents->incubate filter Rapid Filtration and Washing (Separates Bound from Free Ligand) incubate->filter count Scintillation Counting (Quantify Bound Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes: Live-Cell Imaging of Autophagic Flux with Indatraline Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. The entire process, from the formation of the autophagosome to its fusion with the lysosome and subsequent degradation of its contents, is termed autophagic flux. Dysregulation of this pathway is implicated in numerous diseases, including neurodegenerative disorders and cancer.[1][2] Consequently, identifying and characterizing compounds that modulate autophagic flux is a key area of research for therapeutic development.

Indatraline is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, serotonin, and norepinephrine.[3][4] Recent studies have identified this compound as a potent inducer of autophagy.[3][5] It has been shown to stimulate autophagic flux by suppressing the mTOR/S6 kinase signaling pathway.[3] Live-cell imaging using fluorescent reporters is a powerful technique to visualize and quantify the dynamics of autophagy in real-time within individual cells, providing crucial insights into the mechanism of drug action.[6][7]

These application notes provide a detailed protocol for monitoring and quantifying this compound-induced autophagic flux in live cells using the tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) reporter system.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on autophagy induction based on published data.

ParameterCell LineTreatmentConcentrationDurationResultReference
Autophagy InductionHCS SystemThis compound10 µM-2.87-fold increase compared to control[3]
Autophagic VacuolesHeLaThis compound5 µM12 hSignificant increase in vacuoles per cell[3]
Autophagic VacuolesHeLaThis compound5 µM24 h~16 vacuoles per cell (vs. ~4 in control)[3]
Autophagic VacuolesHeLaRapamycin (Control)10 µM24 h~19 vacuoles per cell (vs. ~4 in control)[3]
EGFP-LC3 PunctaCOS-7This compound1-10 µM24 hConcentration-dependent increase in puncta[3]

Signaling and Experimental Diagrams

Proposed Signaling Pathway of this compound-Induced Autophagy

This compound acts as a non-selective monoamine transporter inhibitor. This activity leads to the suppression of the mTORC1 signaling pathway, a master negative regulator of autophagy.[3] Inhibition of mTORC1 allows for the activation of the ULK1 complex, which initiates the formation of the phagophore, the precursor to the autophagosome.

cluster_0 Cell Membrane cluster_1 Cytoplasm DAT Dopamine Transporter mTORC1 mTORC1 (Active) DAT->mTORC1 SERT Serotonin Transporter SERT->mTORC1 Suppresses NET Norepinephrine Transporter NET->mTORC1 Suppresses This compound This compound This compound->DAT Inhibits This compound->SERT Inhibits This compound->NET Inhibits mTORC1_i mTORC1 (Inactive) ULK1_i ULK1 Complex (Inactive) mTORC1->ULK1_i Inhibits ULK1 ULK1 Complex (Active) Autophagy Autophagy Induction (Autophagosome Formation) ULK1->Autophagy Initiates

Caption: Proposed mechanism of this compound-induced autophagy via mTORC1 suppression.

Experimental Workflow for Autophagic Flux Imaging

The following diagram outlines the key steps for assessing autophagic flux in live cells treated with this compound using a tandem fluorescent LC3 reporter.

cluster_analysis Image Quantification A 1. Cell Culture Seed cells (e.g., HeLa, U2OS) on glass-bottom dishes B 2. Transfection/Transduction Introduce mRFP-GFP-LC3 vector A->B C 3. Incubation Allow for protein expression (24-48h) B->C D 4. Drug Treatment Add this compound, DMSO (vehicle), or Rapamycin (positive control) C->D E 5. Live-Cell Imaging Acquire images using a confocal microscope with environmental control (37°C, 5% CO2) D->E F 6. Image Analysis Quantify puncta per cell E->F G Yellow Puncta (GFP+ / RFP+) Autophagosomes F->G H Red Puncta (GFP- / RFP+) Autolysosomes F->H I Calculate Autophagic Flux (Ratio of red to yellow puncta or total number of red puncta) G->I H->I

Caption: Workflow for live-cell imaging of autophagic flux with this compound.

Protocols

Protocol 1: Live-Cell Imaging of Autophagic Flux using mRFP-GFP-LC3

This protocol details the use of the tandem fluorescent mRFP-GFP-LC3 reporter to monitor autophagic flux. The principle relies on the pH sensitivity of GFP.[7] In neutral pH autophagosomes, both GFP and RFP fluoresce, appearing as yellow puncta. Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable RFP continues to fluoresce, resulting in red-only puncta.[8][9] An increase in red puncta indicates successful autophagic flux.

A. Materials and Reagents

  • Cell Line: HeLa, U2OS, or other suitable adherent cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection Reagent: Lipofectamine 3000 or similar.

  • Reporter Plasmid: ptfLC3 (mRFP-GFP-LC3) plasmid.

  • Dishes: 35 mm glass-bottom dishes suitable for confocal microscopy.

  • This compound hydrochloride: Stock solution in DMSO (e.g., 10 mM).

  • Rapamycin: Positive control, stock solution in DMSO (e.g., 1 mM).

  • DMSO: Vehicle control.

  • Imaging Medium: Live-cell imaging solution (e.g., FluoroBrite DMEM).

  • Microscope: Confocal laser scanning microscope equipped with an environmental chamber (37°C, 5% CO₂).

B. Step-by-Step Procedure

  • Cell Seeding:

    • One day before transfection, seed cells onto 35 mm glass-bottom dishes at a density that will result in 60-70% confluency at the time of imaging.

  • Transfection:

    • Transfect the cells with the mRFP-GFP-LC3 plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate the cells for 24-48 hours to allow for sufficient expression of the fusion protein. Expression can be confirmed by observing diffuse red and green fluorescence in the cytoplasm under a fluorescence microscope.

  • This compound Treatment:

    • Prepare working solutions of this compound, Rapamycin, and DMSO in pre-warmed imaging medium.

    • A final concentration of 5-10 µM for this compound is recommended based on published data.[3] Use 100 nM Rapamycin as a positive control and an equivalent volume of DMSO as a negative (vehicle) control.

    • Gently aspirate the culture medium from the dishes and replace it with the medium containing the respective treatments.

    • Place the dishes into the microscope's environmental chamber.

  • Live-Cell Confocal Microscopy:

    • Allow cells to equilibrate in the chamber for at least 30 minutes before imaging.

    • Set up the microscope to acquire images in both the GFP channel (Excitation: ~488 nm, Emission: ~509 nm) and the RFP channel (Excitation: ~555 nm, Emission: ~584 nm).[10]

    • Acquire images at desired time points (e.g., 0, 6, 12, and 24 hours) to observe the dynamics of autophagic flux.[3] For kinetic analysis, time-lapse imaging can be performed.

  • Image Acquisition and Analysis:

    • For each condition and time point, capture images from multiple random fields of view. Ensure to capture the entire cell volume by acquiring a Z-stack.[7][11]

    • Quantification: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify autophagic flux.

      • Identify individual cells.

      • Count the number of yellow puncta (colocalization of GFP and RFP signals), representing autophagosomes.

      • Count the number of red-only puncta (RFP signal without corresponding GFP signal), representing autolysosomes.

    • Interpretation: An increase in the number of red puncta per cell in this compound-treated cells compared to the DMSO control indicates an induction of autophagic flux. The ratio of red to yellow puncta can also be used as a measure of flux efficiency.

References

Troubleshooting & Optimization

Indatraline storage and handling for maintaining stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of Indatraline throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound hydrochloride?

For optimal stability, solid this compound hydrochloride should be stored in a tightly sealed container, desiccated at room temperature.[1][2] For longer-term storage, maintaining the solid at -20°C is also an acceptable practice.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound hydrochloride is soluble in DMSO and water (with gentle warming).[2] It is recommended to prepare stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter durations (up to 1 month).[3][4]

Q3: What are the signs of this compound degradation?

While specific degradation products of this compound from improper storage are not extensively documented, potential signs of degradation could include a change in the color or clarity of solutions, or the appearance of precipitates. As an aromatic amine, this compound may be susceptible to oxidation and photodegradation, which could lead to discoloration.

Q4: Is this compound sensitive to light?

Q5: What substances are incompatible with this compound?

This compound hydrochloride should not be stored with strong acids or bases, or strong oxidizing and reducing agents, as these can promote degradation.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound Insufficient solvent or low temperature.Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[3] Ensure you are using an appropriate solvent such as DMSO or water.[2]
Precipitate Forms in Stock Solution Upon Storage Solution may be supersaturated or has undergone freeze-thaw cycles.Prepare a fresh stock solution, ensuring the concentration is not above its solubility limit. Aliquot into single-use vials to avoid freeze-thaw cycles.
Inconsistent Experimental Results Potential degradation of this compound.Verify the storage conditions and age of your stock solution. If degradation is suspected, prepare a fresh solution from solid stock. Consider running a purity check using HPLC.
Discoloration of Solution Possible oxidation or photodegradation.Protect solutions from light and air exposure. Prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen) if necessary.

Data Summary

Table 1: Recommended Storage Conditions for this compound Hydrochloride

Form Storage Temperature Duration Additional Notes
Solid (Powder)Room TemperatureLong-termMust be kept in a desiccator.[2]
Solid (Powder)-20°CLong-termIn a tightly sealed container.[1]
Solution in DMSO/Water-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3][4]
Solution in DMSO/Water-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[3][4]

Table 2: Solubility of this compound Hydrochloride

Solvent Solubility
DMSO<32.87 mg/mL[3]
WaterSoluble with gentle warming[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound hydrochloride in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO or water to achieve the desired concentration.

  • Dissolution: Vortex the solution to mix. If the compound does not fully dissolve, gently warm the tube to 37°C or place it in an ultrasonic bath for a short period.[3]

  • Aliquoting: Once fully dissolved, aliquot the stock solution into single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol is a general guideline based on methods for similar compounds and should be validated for your specific experimental setup.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dilute a sample of your this compound stock solution to a final concentration of approximately 1 mg/mL in the mobile phase.

  • Forced Degradation Studies (for method validation):

    • Acidic: Incubate a sample with 0.1 M HCl at 60°C for 24 hours.

    • Basic: Incubate a sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: Incubate a sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat a solid sample at 105°C for 24 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Inject the prepared samples and forced degradation samples into the HPLC system.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

Indatraline_Handling_Workflow This compound Handling and Storage Workflow cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_storage Solution Storage cluster_use Experimental Use receive Receive this compound (Solid) store_solid Store Solid at RT (Desiccated) or -20°C receive->store_solid weigh Weigh Solid store_solid->weigh dissolve Dissolve in Solvent (DMSO/Water) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_short Store at -20°C (<= 1 month) aliquot->store_short store_long Store at -80°C (<= 6 months) aliquot->store_long use_exp Use in Experiment store_short->use_exp store_long->use_exp check_purity Check Purity (HPLC) if issues arise use_exp->check_purity

Caption: Workflow for proper handling and storage of this compound.

Indatraline_Troubleshooting Troubleshooting this compound Stability Issues start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage prep_fresh Prepare Fresh Stock Solution check_storage->prep_fresh Improper Storage hplc_check Perform HPLC Purity Check check_storage->hplc_check Suspicion of Degradation re_run Re-run Experiment prep_fresh->re_run degraded Stock is Degraded hplc_check->degraded Purity < 98% not_degraded Stock is Pure hplc_check->not_degraded Purity >= 98% degraded->prep_fresh other_issue Investigate Other Experimental Variables not_degraded->other_issue

Caption: Decision tree for troubleshooting this compound stability.

References

Overcoming poor solubility of Indatraline hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting solutions for overcoming the poor aqueous solubility of Indatraline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound hydrochloride in common laboratory solvents?

A1: this compound hydrochloride is generally characterized as being insoluble in water.[1][2] However, some suppliers indicate that a concentration of up to 3.29 mg/mL (10 mM) can be achieved in water with gentle warming.[3] Its solubility is significantly better in organic solvents like DMSO.

Data Presentation: Solubility of this compound Hydrochloride

SolventMaximum ConcentrationNotesSource
WaterInsoluble-[1][2]
Water3.29 mg/mL (10 mM)Requires gentle warming[3]
DMSO< 32.87 mg/mL (~100 mM)-[1][3][4]

Q2: My this compound hydrochloride is not dissolving in my aqueous buffer. What am I doing wrong?

A2: This is a common issue due to the compound's inherent low aqueous solubility.[1][2] Direct dissolution in neutral aqueous buffers is often unsuccessful. Several factors could be at play, including the pH of your buffer, the concentration you are trying to achieve, and the temperature. For weakly basic drugs like this compound, solubility is highly pH-dependent.[5][6]

Q3: How does pH affect the solubility of this compound hydrochloride?

A3: this compound is a weak base, and its hydrochloride salt is more soluble in acidic conditions.[7] In an acidic solution (low pH), the amine group on this compound is protonated, existing in its ionic salt form, which is more readily dissolved in water. As the pH increases (becomes more neutral or basic), the amine group deprotonates, converting the salt to its free base form. The free base is significantly less water-soluble and is likely to precipitate out of the solution.[7]

Q4: What practical strategies can I use to dissolve this compound hydrochloride for my in vitro experiments?

A4: There are several effective methods to improve the solubility of poorly soluble drugs.[8][9][10][11] The choice of method depends on the required final concentration and the compatibility of the solvent/excipients with your experimental system.

  • pH Adjustment: Lowering the pH of your aqueous solution can significantly increase solubility.[12]

  • Co-solvents: Preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous medium is a common practice.[4]

  • Physical Methods: Gentle warming and sonication (using an ultrasonic bath) can aid the dissolution process, especially when nearing the solubility limit.[4]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.[8][10]

Troubleshooting Guides & Experimental Protocols

Issue 1: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
  • Cause: This is known as "crashing out." The concentration of this compound hydrochloride in the final aqueous solution exceeds its solubility limit, even with the small amount of DMSO present.

  • Solution 1: Decrease Final Concentration: The simplest solution is to lower the final working concentration of the drug in your aqueous medium.

  • Solution 2: Increase Co-solvent Percentage: If your experiment can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. Always run a vehicle control to account for the effects of the solvent.

  • Solution 3: Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic-F68, in the final aqueous medium can help maintain solubility.[12][13]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh: Accurately weigh the desired amount of this compound hydrochloride powder.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., to make a 100 mM stock).

  • Dissolution: Vortex the solution vigorously. If needed, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period to ensure complete dissolution.[4]

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For storage at -20°C, it is recommended to use within one month; for -80°C, use within six months.[4]

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
  • Weigh: Accurately weigh the this compound hydrochloride powder.

  • Initial Suspension: Add a portion of the final required volume of purified water (e.g., 80% of the final volume) to create a suspension.

  • pH Adjustment: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise. Monitor the pH and observe the dissolution of the solid. Continue adding acid until the compound is fully dissolved.

  • Final Volume: Once the compound is dissolved, adjust the solution to the final desired volume with purified water.

  • Verification: Re-check the final pH. Be aware that the final solution will be acidic, and you must confirm this is compatible with your experimental design.

Visualizations

solubility_ph_relationship cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) cluster_solubility Resulting Aqueous Solubility low_ph This compound-NH2+ Cl- (Ionized Salt Form) Predominates high_ph This compound-NH (Unionized Free Base) Predominates low_ph->high_ph Increase pH (Add Base) high_sol Higher Solubility low_ph->high_sol high_ph->low_ph Decrease pH (Add Acid) low_sol Lower Solubility (Precipitation Risk) high_ph->low_sol experimental_workflow decision decision protocol protocol outcome outcome start Goal: Prepare Aqueous This compound HCl Solution q1 Is an organic co-solvent acceptable? start->q1 p1 Prepare concentrated stock in DMSO q1->p1 Yes q3 Is an acidic pH acceptable? q1->q3 No q2 Did it precipitate upon dilution in buffer? p1->q2 success Solution Prepared Successfully q2->success No p2 Lower final concentration or add surfactant q2->p2 Yes fail Try Alternative Method p2->success p3 Use pH adjustment (Protocol 2) q3->p3 Yes p4 Consider complexation with cyclodextrins q3->p4 No p3->success p4->fail signaling_pathway ind This compound ampk AMPK ind->ampk Activates mtor mTOR/S6K Signaling ampk->mtor Inhibits autophagy Autophagy Induction mtor->autophagy Inhibits proliferation Cell Proliferation Inhibition autophagy->proliferation

References

Technical Support Center: Mitigating Indatraline-Induced Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing indatraline in pre-clinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and mitigate potential side effects associated with this compound administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects in animal models?

This compound is a non-selective monoamine reuptake inhibitor, meaning it blocks the reuptake of dopamine, norepinephrine, and serotonin in the brain.[1] This mechanism of action is similar to that of cocaine, but with a slower onset and longer duration.[1] In animal studies, it is primarily investigated for its potential as a therapeutic agent for cocaine addiction.[1] Its main behavioral effects include a reduction in cocaine self-administration, but it can also induce side effects such as hyperlocomotion, stereotyped behaviors, and decreased food intake.[2][3]

Q2: What are the most commonly observed side effects of this compound in animal studies?

Based on preclinical studies, primarily in rodents and non-human primates, the following side effects have been reported:

  • Hyperlocomotion: A significant increase in overall movement and ambulation.

  • Stereotypy: Repetitive, invariant, and seemingly aimless behaviors such as gnawing, sniffing, or head weaving.[2][3][4]

  • Decreased Food-Maintained Responding (Anorexia): A reduction in an animal's willingness to work for a food reward, often leading to weight loss.[2][3]

  • Mild Anemia: Observed as a trend in some studies with rhesus monkeys.[2][3]

Q3: Are there established methods to mitigate these side effects?

While research specifically on mitigating this compound-induced side effects is limited, strategies can be extrapolated from studies on other psychostimulants with similar mechanisms of action, such as cocaine and amphetamine. These approaches primarily involve the co-administration of receptor antagonists to counteract the excessive stimulation of certain neurotransmitter systems.

Troubleshooting Guides

Issue 1: Managing this compound-Induced Hyperlocomotion and Stereotypy

Problem: Animals exhibit excessive locomotor activity or repetitive, stereotypic behaviors after this compound administration, which can interfere with the primary experimental outcomes.

Potential Cause: this compound's potent inhibition of the dopamine transporter (DAT) leads to increased dopamine levels in the synapse, which is strongly linked to both hyperlocomotion and stereotypy.

Mitigation Strategies:

  • Co-administration of a Dopamine D1 Receptor Antagonist:

    • Rationale: The activation of D1 receptors is crucial for the expression of psychostimulant-induced stereotypy.[5][6] Blocking these receptors may reduce or prevent these behaviors.

    • Suggested Agent: SCH-23390 has been shown to attenuate cocaine-induced stereotypy.[7]

    • Consideration: A combination of D1 and D2 receptor antagonists may be more effective in some cases.[8]

  • Co-administration of a Serotonin 5-HT2A Receptor Antagonist:

    • Rationale: The serotonin system modulates dopamine release, and 5-HT2A receptor antagonists are a component of many atypical antipsychotic medications that can manage hyperdopaminergic conditions.[9]

    • Suggested Agents: Atypical antipsychotics with 5-HT2A antagonist properties, such as risperidone or clozapine, could be considered.

Quantitative Data Summary: Effects of this compound on Motor Activity in Wistar Rats

This compound Dose (mg/kg)Mean Ambulation Episodes (Photobeam Interruptions)Mean Stereotypy Episodes (Photobeam Interruptions)
0.0 (Vehicle)~150~200
0.5~175~250
1.0~200~450
2.0~225~600
3.0~350~700
Statistically significant increase compared to vehicle.
(Data synthesized from Kameyama et al., 2011)[4]
Issue 2: Addressing this compound-Induced Anorexia and Weight Loss

Problem: Animals show a significant reduction in food intake and subsequent weight loss following this compound administration.[2][3]

Potential Cause: The anorectic effects are likely due to the combined action of increased dopamine, norepinephrine, and serotonin, which are all involved in the regulation of appetite and satiety.

Mitigation Strategies:

  • Co-administration of Mirtazapine:

    • Rationale: Mirtazapine is an antidepressant with a mechanism that includes antagonism of 5-HT2 and α2-adrenergic receptors, which has been associated with increased appetite and weight gain in clinical and preclinical settings.[10][11][12] Lipoic acid co-administration with mirtazapine has been shown to prevent weight gain in mice without impairing its antidepressant effects, suggesting a potential for fine-tuning this approach.[13]

    • Consideration: The sedative effects of mirtazapine should be considered in the context of the overall experimental design.

  • Environmental Enrichment and Palatable Diet:

    • Rationale: Providing a more stimulating environment and highly palatable food options may help to counteract the drug-induced reduction in the motivation to eat.

    • Approach: Ensure easy access to a variety of preferred food items.

Issue 3: Potential Cardiovascular, Anxiogenic, and Sleep-Related Side Effects

Problem: Concerns about potential, but uncharacterized, side effects of this compound on the cardiovascular system, anxiety levels, and sleep-wake cycles.

Mitigation and Monitoring Strategies:

  • Cardiovascular Monitoring:

    • Rationale: As a monoamine reuptake inhibitor, this compound has the potential to affect heart rate and blood pressure.

    • Approach: For comprehensive cardiovascular safety assessment, use of telemetry in conscious, unrestrained animals (dogs or non-human primates) is the gold standard.[14][15][16][17][18][19] This allows for continuous monitoring of ECG, blood pressure, and heart rate.[15][16][19]

  • Assessment of Anxiety:

    • Rationale: Drugs affecting serotonin and norepinephrine can have anxiogenic or anxiolytic effects.

    • Approach: The elevated plus-maze is a standard behavioral assay to assess anxiety-like behavior in rodents.[2][4][5][20][21][22][23][24][25][26] An increase in time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

  • Sleep-Wake Cycle Analysis:

    • Rationale: Monoamines play a critical role in regulating sleep and wakefulness.

    • Approach: Polysomnographic recording using electroencephalography (EEG) and electromyography (EMG) in rodents can be used to analyze changes in sleep architecture, including the duration of REM and non-REM sleep.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Stereotypy in Rats
  • Animal Model: Male Wistar rats (250-300g).

  • Housing: Individually housed in standard shoebox cages with a 12-hour light/dark cycle.

  • Apparatus: Clear observation chambers (e.g., 40x40x40 cm) to allow for unobstructed video recording.

  • Procedure: a. Habituate animals to the observation chambers for 30 minutes for 2-3 days prior to testing. b. On the test day, administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection). c. Immediately place the animal in the observation chamber and record its behavior for a predefined period (e.g., 60-120 minutes). d. A trained observer, blind to the treatment conditions, scores the behavior at regular intervals (e.g., every 5 minutes) using a rating scale.

  • Stereotypy Rating Scale (example):

    • 0: Asleep or inactive

    • 1: Normal activity (walking, exploring)

    • 2: Hyperactive (increased locomotion)

    • 3: Repetitive sniffing, head movements

    • 4: Continuous sniffing of a specific area, repetitive head weaving

    • 5: Repetitive licking or gnawing of the cage

    • 6: Continuous, intense licking, biting, or gnawing of a single spot

(Protocol adapted from methods described for assessing stimulant-induced stereotypy)[6][7][27][28][29]

Protocol 2: Elevated Plus-Maze Test for Anxiety-Like Behavior in Mice
  • Animal Model: Adult male mice (e.g., C57BL/6).

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor (typically 50 cm).[4] The maze should be made of a non-reflective material.

  • Procedure: a. Handle the mice for several days leading up to the test to reduce handling stress. b. Acclimate the mice to the testing room for at least 30-60 minutes before the trial.[21] c. Administer this compound, a potential mitigating agent, or vehicle at the appropriate pretreatment time. d. Place the mouse in the center of the maze, facing one of the open arms.[4] e. Allow the mouse to explore the maze for 5 minutes.[2][4][5] f. Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic effect.

(A standard protocol for the elevated plus-maze test)[2][4][5][20][21]

Visualizations

Indatraline_Side_Effect_Pathway cluster_0 This compound Administration cluster_1 Neurotransmitter Reuptake Inhibition cluster_2 Increased Synaptic Neurotransmitter Levels cluster_3 Observed Side Effects This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Dopamine ↑ Dopamine DAT->Dopamine Norepinephrine ↑ Norepinephrine NET->Norepinephrine Serotonin ↑ Serotonin SERT->Serotonin Hyperlocomotion Hyperlocomotion & Stereotypy Dopamine->Hyperlocomotion Anorexia Anorexia & Weight Loss Dopamine->Anorexia Norepinephrine->Anorexia Cardio Potential Cardiovascular Effects Norepinephrine->Cardio Serotonin->Anorexia

Caption: Proposed signaling pathway for this compound-induced side effects.

Mitigation_Workflow Start This compound-Induced Side Effect Observed SideEffect Identify Primary Side Effect Start->SideEffect Hyperloco Hyperlocomotion/ Stereotypy SideEffect->Hyperloco Anorexia Anorexia/ Weight Loss SideEffect->Anorexia Other Cardiovascular, Anxiety, etc. SideEffect->Other MitigateHyperloco Co-administer D1/D2 or 5-HT2A Antagonist Hyperloco->MitigateHyperloco MitigateAnorexia Co-administer Mirtazapine or provide palatable diet Anorexia->MitigateAnorexia MonitorOther Implement specific monitoring (Telemetry, EPM, EEG) Other->MonitorOther Assess Assess Efficacy of Mitigation Strategy MitigateHyperloco->Assess MitigateAnorexia->Assess MonitorOther->Assess Success Side Effect Mitigated Assess->Success Successful Failure Adjust Dose or Change Strategy Assess->Failure Unsuccessful Failure->SideEffect

References

Technical Support Center: Optimizing Indatraline Dosage for Rodent Behavioral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing indatraline in rodent behavioral experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical starting dose for this compound in rats and mice for behavioral studies?

A good starting point for intraperitoneal (i.p.) administration of this compound in rats for locomotor activity studies is between 1.0 mg/kg and 3.0 mg/kg.[1][2] Doses of 2.0 and 3.0 mg/kg have been shown to significantly enhance total motor activity in Wistar rats.[1] For mice, it is advisable to start with a slightly lower dose and perform a dose-response study, as mice can sometimes be more sensitive to psychostimulants.

Q2: I am not observing any significant behavioral effects with my initial doses. What should I do?

If you do not observe the expected effects, consider the following troubleshooting steps:

  • Verify Drug Integrity: Ensure the this compound hydrochloride is properly stored and the solution is freshly prepared.

  • Check Administration Route: Confirm the intended route of administration (e.g., intraperitoneal, subcutaneous) was performed correctly.

  • Increase the Dose: Gradually increase the dose. A dose of 3.0 mg/kg was effective in increasing ambulation in rats, while lower doses primarily affected stereotypy.[1][2]

  • Acclimatization Period: Ensure animals are adequately habituated to the testing environment before drug administration to minimize novelty-induced effects.

  • Time Course of Action: this compound has a slower onset and longer duration of action compared to cocaine.[3] Effects on motor activity in rats have been observed to last for at least three hours.[1][2][4] Ensure your observation window is sufficiently long.

Q3: My animals are showing excessive stereotypy or adverse effects. What are the potential side effects and how can I mitigate them?

High doses of this compound can lead to excessive stereotyped behaviors (e.g., repetitive, purposeless movements) and other adverse effects. In studies with rhesus monkeys, higher doses of this compound that were effective in reducing cocaine self-administration also led to decreased food-maintained responding, behavioral stereotypies, weight loss, and mild anemia.[5]

To mitigate these effects:

  • Reduce the Dose: This is the most straightforward approach. Determine the lowest effective dose that produces the desired behavioral change without significant side effects.

  • Monitor Animal Welfare: Closely observe the animals for signs of distress, significant weight loss, or changes in general health.

  • Consider the Behavioral Assay: High levels of stereotypy can interfere with the performance of other behaviors, such as exploration in an open field or responding in an operant task. A lower dose may be necessary for tasks requiring more complex behavioral repertoires.

Q4: There is a high degree of variability in the behavioral responses to this compound within my experimental group. What could be the cause?

Inter-individual variability in response to psychostimulants is a known phenomenon in both humans and rodents.[6][7] Several factors can contribute to this:

  • Genetic Differences: Even within an outbred strain, there can be significant genetic variability leading to differences in drug metabolism and sensitivity.[6]

  • Environmental Factors: Minor differences in housing conditions, handling, or exposure to stressors can impact an animal's response to a drug.[8]

  • Experimenter Handling: The identity and handling style of the experimenter can influence behavioral outcomes.[8]

  • Baseline Activity Levels: Animals may be classified as "low responders" or "high responders" to psychostimulants based on their innate locomotor response.[7]

To address variability:

  • Increase Sample Size: A larger number of animals per group can help to overcome the effects of individual variability.

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, injection timing, and behavioral testing, are as consistent as possible.

  • Counterbalancing: Balance the experimental design to account for potential confounding variables like time of day and experimenter.

  • Data Analysis: Consider statistical approaches that can account for individual differences, or classify animals into subgroups based on their response if appropriate for your research question.

Data Presentation: Effective Dosages of this compound

The following table summarizes effective intraperitoneal (i.p.) doses of this compound from rodent behavioral studies.

SpeciesBehavioral AssayEffective Dose Range (mg/kg, i.p.)Observed EffectsCitations
Rat (Wistar)Locomotor Activity1.0 - 3.0Increased stereotypy at 1.0, 2.0, and 3.0 mg/kg. Increased ambulation at 3.0 mg/kg.[1][2]
Rat (Sprague-Dawley)Neuropathic Pain (Hot Plate & Tail Flick)2.5 - 10Anti-hyperalgesic effects observed, with the 10 mg/kg dose showing the most significant effect.[9]

Note: Data for mice is limited in the reviewed literature. Researchers should perform dose-response studies starting with lower doses than those used in rats.

Experimental Protocols

Locomotor Activity Test

This protocol is adapted from standard procedures for assessing spontaneous locomotor activity in rodents.[10][11]

  • Apparatus: A square open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or an overhead video tracking system to record horizontal and vertical movements.

  • Habituation:

    • Transport animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.

    • On the day before the test, place each animal in the locomotor activity chamber for a 15-30 minute habituation session. This reduces novelty-induced hyperactivity on the test day.

  • Procedure:

    • On the test day, administer this compound (e.g., 0.5, 1.0, 2.0, 3.0 mg/kg, i.p.) or vehicle.

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity for a period of at least 60 to 180 minutes, as this compound has a long-lasting effect.[1][2]

    • Analyze data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.

    • Primary measures include distance traveled (ambulation), number of vertical rears, and time spent in stereotyped behaviors.

  • Cleaning: Thoroughly clean the arena with a 10-20% ethanol solution between each animal to eliminate olfactory cues.

Conditioned Place Preference (CPP)

This protocol outlines a standard CPP procedure to assess the rewarding properties of this compound.[12][13][14]

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment (e.g., different wall patterns and floor textures).

  • Phases of the Experiment:

    • Pre-Conditioning (Baseline Preference Test - Day 1): Place the animal in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial preference. An unbiased design, where the drug is paired with the initially non-preferred side, is often recommended.

    • Conditioning (Days 2-5): This phase typically consists of 4 days of conditioning sessions.

      • On days 2 and 4, administer this compound (at a predetermined dose) and confine the animal to one of the conditioning compartments for 30 minutes.

      • On days 3 and 5, administer the vehicle and confine the animal to the other compartment for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.

    • Post-Conditioning (Test Day - Day 6): Place the animal in the central compartment and allow free access to all compartments for 15-20 minutes in a drug-free state. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference.

Visualizations

Signaling Pathways and Experimental Workflows

Indatraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) Monoamines Presynaptic_Vesicle->Monoamines Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Monoamines->DAT Reuptake Monoamines->SERT Reuptake Monoamines->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors Monoamines->Postsynaptic_Receptors Binding & Signaling This compound This compound This compound->DAT Inhibition This compound->SERT Inhibition This compound->NET Inhibition

Dosage_Optimization_Workflow start Start: Define Behavioral Endpoint lit_review Literature Review for Starting Dose Range (e.g., 1.0 - 3.0 mg/kg in rats) start->lit_review pilot_study Pilot Dose-Response Study (e.g., Vehicle, 0.5, 1.5, 4.5 mg/kg) lit_review->pilot_study eval1 Evaluate Behavioral Effect pilot_study->eval1 no_effect No Significant Effect Observed eval1->no_effect No effect_observed Desired Effect Observed eval1->effect_observed Yes increase_dose Increase Dose Range & Repeat Pilot Study no_effect->increase_dose eval2 Assess for Side Effects (e.g., excessive stereotypy, sedation) effect_observed->eval2 side_effects Adverse Side Effects Present eval2->side_effects Yes no_side_effects Minimal/No Side Effects eval2->no_side_effects No decrease_dose Decrease Dose or Select Lower Effective Dose side_effects->decrease_dose variability High Inter-animal Variability? no_side_effects->variability increase_dose->pilot_study optimal_dose Optimal Dose(s) Identified for Main Experiment decrease_dose->optimal_dose variability->optimal_dose No increase_n Increase Sample Size (n) and Standardize Procedures variability->increase_n Yes increase_n->optimal_dose

References

Troubleshooting Indatraline variability in self-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in indatraline self-administration studies. The information is tailored for scientists and drug development professionals to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in self-administration studies?

This compound is a non-selective monoamine transporter inhibitor, which means it blocks the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) in the brain.[1] Its mechanism is similar to cocaine, but it has a slower onset of action and a longer duration.[1] This pharmacokinetic profile makes it a compound of interest for studying the neurobiology of addiction and as a potential pharmacotherapy for cocaine dependence.[2][3] Self-administration studies are employed to assess its reinforcing properties and abuse potential.

Q2: What are the known metabolites of this compound and could they contribute to variability?

Recent studies in rats have identified several phase I and phase II metabolites of this compound. The primary metabolic pathways are aromatic hydroxylation and glucuronidation.[4] Two phase I and four phase II metabolites have been detected in rat urine.[4] Variability in the expression and activity of metabolic enzymes (e.g., cytochrome P450s, UDP-glucuronosyltransferases) among individual animals can lead to different rates of this compound metabolism. This can, in turn, affect the plasma and brain concentrations of the parent compound and its active metabolites, contributing to behavioral variability.

Q3: How should I prepare and store this compound for intravenous self-administration?

This compound hydrochloride is soluble in water and Dimethyl sulfoxide (DMSO). For intravenous administration in rats, it is typically dissolved in sterile 0.9% saline.[5] It is recommended to prepare stock solutions and dilute to the final concentration on the day of the experiment. To enhance solubility, gentle warming and sonication can be used.[6] Solutions should be stored in appropriate, sterile containers and protected from light. For long-term storage, it is advisable to aliquot and freeze solutions to minimize freeze-thaw cycles.[6]

Troubleshooting Guide

High Inter-Subject Variability in Acquisition of Self-Administration
Potential Cause Troubleshooting Steps
Individual Differences in Sensitivity to Reinforcing Effects - Screen animals for high and low locomotor response to a novel environment, as this can predict propensity to self-administer stimulants. - Consider using a pre-training phase with a more readily self-administered reinforcer (e.g., sucrose) to ensure the animals are capable of learning the operant response.
Catheter Patency Issues - Regularly check catheter patency by flushing with a small volume of sterile saline and observing for resistance. A patent catheter should flush easily. - After each session, flush the catheter with a heparinized saline solution to prevent clotting. An antibiotic lock solution can also be used to prevent infection.[7] - Employ positive pressure technique when disconnecting lines to prevent blood reflux into the catheter tip.[8]
Stress and Environmental Factors - Ensure a consistent and low-stress environment for the animals, as stress can significantly impact drug-seeking behavior. - Handle animals consistently and habituate them to the experimental apparatus before starting the self-administration sessions.
Inconsistent Responding Within and Between Sessions
Potential Cause Troubleshooting Steps
Satiety or Aversive Effects at Higher Doses - If using a fixed-ratio (FR) schedule, high doses of this compound may lead to a decrease in responding. This can be misinterpreted as a loss of reinforcing efficacy. - Construct a full dose-response curve to identify the optimal dose range for stable responding.[9][10] - Consider using a progressive-ratio (PR) schedule to assess the motivation for the drug, which can be less sensitive to rate-altering effects.
Side Effects of this compound - this compound has been reported to decrease food-maintained responding, cause behavioral stereotypies, and lead to weight loss at higher doses.[2] - Monitor food and water intake and body weight throughout the study. - If significant side effects are observed, consider lowering the dose or using a different schedule of reinforcement.
Loss of Catheter Patency During the Study - Implement a rigorous catheter maintenance protocol.[7] - If an animal shows a sudden and sustained drop in responding, test catheter patency before proceeding. A common method is to administer a small dose of a short-acting anesthetic (e.g., methohexital) through the catheter and observe for immediate loss of muscle tone.

Quantitative Data Summary

Table 1: this compound Dose-Response in Self-Administration Studies
Species Dose Range (mg/kg/infusion) Observed Effect Reference
Rhesus Monkeys0.0032 - 0.032Maintained lower rates of responding than cocaine.[2]
Rhesus Monkeys0.1 - 0.56 (daily pretreatment)Dose-dependent and sustained decreases in cocaine self-administration.[2]
Rats0.03 - 1.00 (pretreatment)Failed to alter the cocaine dose-effect curve.[3]
Table 2: Pharmacokinetic Parameters of this compound in Rats
Parameter Value Reference
Metabolism Forms two phase I and four phase II metabolites.[4]
Primary Metabolic Pathways Aromatic hydroxylation and glucuronidation.[4]
Half-life (t1/2) Not explicitly stated in the provided abstracts. Further targeted pharmacokinetic studies would be needed for this specific value.
Peak Plasma Concentration (Cmax) Not explicitly stated in the provided abstracts. Further targeted pharmacokinetic studies would be needed for this specific value.

Experimental Protocols

Intravenous Catheterization Surgery in Rats

A detailed protocol for intravenous jugular catheterization in rats is essential for long-term self-administration studies. The following is a summarized methodology based on established procedures:

  • Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.

  • Surgical Preparation: Shave the ventral neck area and the dorsal scapular region. Sterilize the surgical areas with povidone-iodine and alcohol.

  • Catheter Preparation: Use a sterile, flexible catheter made of a biocompatible material such as polyurethane. Ensure the catheter is filled with sterile, heparinized saline to prevent air embolism and clotting.

  • Vessel Isolation: Make a small incision over the right jugular vein and carefully dissect the vein from the surrounding connective tissue.

  • Catheter Insertion: Place temporary ligatures at the rostral and caudal ends of the exposed vein. Make a small incision in the vein and insert the catheter, advancing it until the tip is near the entrance of the right atrium.

  • Securing the Catheter: Tie the ligatures to secure the catheter in the vein.

  • Subcutaneous Tunneling: Tunnel the external end of the catheter subcutaneously to the dorsal scapular region and exteriorize it.

  • Wound Closure: Close the incisions with sutures or surgical staples.

  • Post-Operative Care: Administer analgesics and antibiotics as per your institution's guidelines. Allow the animal to recover for at least one week before starting self-administration experiments. Flush the catheter daily with heparinized saline.

This compound Self-Administration Protocol
  • Apparatus: Standard operant conditioning chambers equipped with two levers (or nose-poke holes), a stimulus light above the active lever, and an infusion pump.

  • Acquisition Phase:

    • Animals are typically trained to press the active lever for an infusion of a reinforcer. For drug-naïve animals, initial training may be conducted with a food or sucrose reward.

    • Once lever pressing is established, the reinforcer is switched to this compound.

    • A common schedule of reinforcement for acquisition is a Fixed Ratio 1 (FR1), where each lever press results in a single infusion.

    • Each infusion is typically accompanied by a discrete stimulus (e.g., illumination of the stimulus light) and a short time-out period (e.g., 20 seconds) to prevent immediate re-dosing.

  • Maintenance Phase:

    • Once stable responding is achieved, the dose-response relationship can be determined by varying the dose of this compound across sessions.

    • To assess motivation, a Progressive Ratio (PR) schedule can be implemented, where the number of responses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is used as a measure of the drug's reinforcing efficacy.

  • Data Analysis:

    • The primary dependent variables are the number of infusions earned and the number of active versus inactive lever presses.

    • For dose-response studies, the number of infusions is plotted against the dose.

    • For PR studies, the breakpoint is the main outcome measure.

    • Statistical analysis often involves ANOVA to compare responding across different doses or between groups.

Visualizations

Indatraline_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake DA_Receptor Dopamine Receptors Dopamine->DA_Receptor NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor SE_Receptor Serotonin Receptors Serotonin->SE_Receptor

This compound's mechanism of action on monoamine transporters.

mTOR_Autophagy_Pathway This compound This compound mTOR mTOR This compound->mTOR Inhibits S6K S6 Kinase (S6K) mTOR->S6K Activates Autophagy Autophagy mTOR->Autophagy Inhibits

This compound's inhibitory effect on the mTOR signaling pathway, leading to the induction of autophagy.

Experimental_Workflow A Animal Acclimation (1 week) B Intravenous Catheterization Surgery A->B C Post-operative Recovery (1 week) B->C D Operant Conditioning (Food/Sucrose Reward) C->D E Acquisition of this compound Self-Administration (FR1) D->E F Dose-Response Testing (Varying Doses) E->F G Progressive Ratio Testing (Motivation) E->G H Data Analysis F->H G->H

A typical experimental workflow for an this compound self-administration study in rats.

References

Identifying and minimizing experimental artifacts with Indatraline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Indatraline in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and minimize common experimental artifacts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving this compound, covering everything from basic solution preparation to unexpected biological effects.

1. Solubility and Solution Stability

  • Question: I am having trouble dissolving this compound hydrochloride. What is the recommended solvent?

    • Answer: this compound hydrochloride is sparingly soluble in water alone but is soluble in DMSO (up to 100 mM) and water with gentle warming (up to 10 mM)[1]. For most in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. For in vivo studies in rodents, this compound has been dissolved in 0.9% NaCl (saline) for intraperitoneal injections[2].

  • Question: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?

    • Answer: Precipitation can occur if the final concentration of this compound or the percentage of DMSO in the aqueous buffer is too high. To troubleshoot this:

      • Ensure the final DMSO concentration is low, typically below 0.5% , to avoid solvent effects on your experimental system.

      • Warm the aqueous buffer slightly before adding the this compound stock solution, as this can improve solubility[1].

      • Vortex the solution thoroughly immediately after dilution.

      • If precipitation persists, you may need to lower the final concentration of this compound in your assay.

      • Visually inspect your solutions for any signs of precipitation before each experiment.

  • Question: How stable is this compound in solution?

    • Answer: While specific stability data for this compound in various buffers is not extensively published, it is general best practice to prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Aqueous solutions of many drugs can be susceptible to hydrolysis depending on the pH and temperature[3][4]. Store DMSO stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

2. Purity and Stereochemistry

  • Question: I am seeing high variability in my results between different batches of this compound. What could be the cause?

    • Answer: A significant potential source of variability is the purity of the this compound sample. One study found a commercially available sample of this compound to have a purity of only 38.2%, containing significant adulterations[5]. Impurities can have their own pharmacological effects, leading to inconsistent or misleading results[6][7][8][9].

      • Always obtain a certificate of analysis (CoA) from your supplier for each batch of this compound to verify its purity.

      • If you suspect impurities are affecting your results, consider analytical validation of the compound's purity using techniques like HPLC.

  • Question: Does the stereochemistry of this compound matter for my experiments?

    • Answer: Yes, the stereochemistry is critical. This compound has stereoisomers, and the biological activity can differ between them. The synthesis of this compound can produce both cis and trans isomers, and it is important to use the correct and pure enantiomer for your experiments to ensure reproducibility and accurate interpretation of results[2]. Ensure your supplier specifies the isomeric identity and purity of the compound.

3. Off-Target Effects and Unexpected Results

  • Question: I am observing changes in cell morphology, viability, or signaling pathways that don't seem to be related to monoamine transporter inhibition. What could be happening?

    • Answer: this compound has a known off-target effect of inducing autophagy, a cellular process of degradation and recycling of cellular components[5][10][11]. This effect is mediated through the AMPK/mTOR/S6 kinase signaling pathway[5]. Autophagy induction has been observed at concentrations as low as 1 µM, with a significant increase at 10 µM[10].

      • If your experimental system is sensitive to changes in these pathways, you may be observing off-target effects of this compound.

      • To confirm if unexpected results are due to autophagy , you can include experimental controls such as co-treatment with known autophagy inhibitors (e.g., 3-methyladenine) or by measuring markers of autophagy (e.g., LC3 conversion by Western blot)[11][12].

  • Question: In my in vivo study, I am observing adverse effects in the animals, such as weight loss or stereotyped behaviors. Is this a known issue with this compound?

    • Answer: Yes, studies in rhesus monkeys have reported side effects at doses of this compound that were effective in reducing cocaine self-administration. These side effects included mild anemia, weight loss, and behavioral stereotypies [13]. When conducting in vivo research, it is crucial to:

      • Carefully monitor the health and behavior of the animals.

      • Include a dose-response assessment to identify a therapeutic window that minimizes adverse effects.

      • Consider that these side effects could confound the interpretation of behavioral data.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Monoamine Transporter Binding Affinities and Uptake Inhibition

TransporterBinding Affinity (Ki)
Serotonin Transporter (SERT)0.42 nM[1]
Dopamine Transporter (DAT)1.7 nM[1]
Norepinephrine Transporter (NET)5.8 nM[1]

Table 2: Off-Target Effect - Autophagy Induction

ConcentrationEffectReference
As low as 1 µMIncreased fluorescence in MDC staining, indicating autophagy.[10]
10 µM2.87-fold increase in autophagy compared to control.[10]
1-20 µMInhibition of smooth muscle cell proliferation (IC50 of 15 µM).[5]

Key Experimental Protocols

Below are detailed methodologies for key experiments frequently performed with this compound. These should be adapted to your specific experimental setup and cell/animal models.

1. Neurotransmitter Uptake Assay using Synaptosomes

This protocol is adapted from general procedures for monoamine transporter uptake assays.

  • Objective: To measure the inhibitory effect of this compound on the uptake of radiolabeled dopamine, serotonin, or norepinephrine into isolated nerve terminals (synaptosomes).

  • Materials:

    • Rat brain tissue (e.g., striatum for DAT, cortex for NET, hippocampus for SERT)

    • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

    • Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

    • Radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine)

    • This compound hydrochloride

    • Non-specific uptake inhibitor (e.g., benztropine for DAT, fluoxetine for SERT, desipramine for NET)

    • Glass-fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes. Wash the pellet by resuspending in KRH buffer and centrifuging again. Resuspend the final pellet in KRH buffer and determine the protein concentration.

    • Assay Setup: In a 96-well plate, add KRH buffer, the desired concentrations of this compound (or vehicle control), and the synaptosomal preparation. For determining non-specific uptake, add a high concentration of a specific inhibitor for the transporter of interest.

    • Initiation of Uptake: Pre-incubate the plate at 37°C for 10 minutes. Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

    • Termination of Uptake: After a short incubation period (typically 5-10 minutes), rapidly terminate the reaction by filtering the contents of each well through a glass-fiber filter using a cell harvester. Quickly wash the filters with ice-cold KRH buffer to remove unbound radiolabel.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of this compound by plotting the percentage of inhibition of specific uptake against the log concentration of this compound.

2. Radioligand Receptor Binding Assay

This protocol is a general guide for competitive binding assays using cell membranes expressing monoamine transporters.

  • Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, or NET.

  • Materials:

    • Cell membranes from cells stably expressing the transporter of interest (e.g., HEK293-DAT cells)

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Radioligand specific for the transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET)

    • This compound hydrochloride

    • Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT)

    • Glass-fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding)

    • Scintillation fluid and counter

  • Procedure:

    • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of this compound (or vehicle control). For non-specific binding wells, add a high concentration of the non-specific binding control.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Termination and Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass-fiber filters. Wash the filters quickly with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3. Locomotor Activity Study in Rodents

This protocol is based on a study investigating the effects of this compound on motor activity in Wistar rats[2].

  • Objective: To assess the effect of this compound on spontaneous locomotor activity.

  • Materials:

    • Wistar rats

    • This compound hydrochloride

    • Vehicle (0.9% NaCl solution)

    • Locomotor activity chambers equipped with infrared beams

  • Procedure:

    • Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.

    • Drug Administration: Administer this compound (e.g., 0.5, 1.0, 2.0, 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Locomotor Activity Measurement: Immediately after injection, place each rat in an individual locomotor activity chamber. Record activity (e.g., distance traveled, stereotyped movements, vertical rearing) continuously for a set period (e.g., 3 hours).

    • Data Analysis: Analyze the data in time bins (e.g., 10-minute intervals) to assess the time course of the drug's effect. Compare the activity levels between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Indatraline_Mechanism_of_Action cluster_transporters This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits AMPK AMPK This compound->AMPK Activates Synaptic_Cleft Synaptic Cleft (Increased Neurotransmitters) mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy Induction mTOR->Autophagy Inhibits

Caption: Primary and off-target mechanisms of this compound.

Neurotransmitter_Uptake_Assay_Workflow prep 1. Prepare Synaptosomes or Transporter-Expressing Cells setup 2. Add Cells, this compound (or Vehicle), and Buffer to 96-well Plate prep->setup preincubate 3. Pre-incubate at 37°C setup->preincubate initiate 4. Initiate Uptake with Radiolabeled Neurotransmitter preincubate->initiate incubate 5. Incubate for a Defined Period (e.g., 5-10 min) initiate->incubate terminate 6. Terminate by Rapid Filtration and Wash with Cold Buffer incubate->terminate quantify 7. Quantify Radioactivity with Scintillation Counter terminate->quantify analyze 8. Analyze Data to Determine IC50 quantify->analyze

Caption: Workflow for a neurotransmitter uptake assay.

Troubleshooting_Indatraline_Experiments Problem Experimental Problem Variability High Variability between Batches Problem->Variability Solubility Precipitation/ Cloudiness in Solution Problem->Solubility Unexpected_Effects Unexpected Cellular Effects (e.g., altered viability, signaling) Problem->Unexpected_Effects Cause_Purity Potential Cause: Low Purity/Impurities Variability->Cause_Purity Cause_Solubility Potential Cause: Poor Solubility in Aqueous Buffer Solubility->Cause_Solubility Cause_Autophagy Potential Cause: Off-Target Autophagy Induction Unexpected_Effects->Cause_Autophagy Solution_Purity Solution: - Check Certificate of Analysis - Verify Purity (e.g., HPLC) Cause_Purity->Solution_Purity Solution_Solubility Solution: - Use DMSO Stock - Keep Final DMSO <0.5% - Warm Buffer, Vortex Well Cause_Solubility->Solution_Solubility Solution_Autophagy Solution: - Run Autophagy Controls (e.g., inhibitors, LC3 blot) - Be Aware of Concentration Cause_Autophagy->Solution_Autophagy

Caption: Troubleshooting common issues with this compound.

References

Technical Support Center: Addressing Low Purity of Commercially Available Indatraline

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues that may arise during experiments using commercially available indatraline.

Issue 1: Inconsistent results in monoamine transporter binding or uptake assays.

  • Question: My radioligand binding or functional uptake assays with this compound show high variability between batches or unexpected potency values. Could this be a purity issue?

  • Answer: Yes, inconsistent results are a hallmark of variable purity. The most likely culprits are stereoisomeric impurities, specifically the cis-diastereomer and the undesired enantiomer of the trans-isomer. The pharmacologically active form is typically the (1R,3S)-trans-enantiomer. The presence of the less active or inactive cis-isomer or the other trans-enantiomer will lower the effective concentration of the active compound, leading to an underestimation of its true potency (higher Ki or IC50 values).

Issue 2: Atypical behavioral effects observed in animal studies.

  • Question: I am observing unexpected or weak responses in my animal models after administering this compound. Could impurities be the cause?

  • Answer: Absolutely. The presence of the less active cis-isomer can lead to a diminished overall effect, requiring higher doses to achieve the desired behavioral outcome.[1][2][3] Furthermore, other synthesis-related impurities or residual solvents could have their own pharmacological effects, leading to atypical or confounding behaviors. If you observe effects that are inconsistent with the known pharmacology of this compound, a thorough purity assessment of your compound is warranted.

Issue 3: Difficulty dissolving this compound hydrochloride in aqueous buffers.

  • Question: My this compound HCl sample is not dissolving well in my assay buffer, even with sonication. Is this related to purity?

  • Answer: While this compound HCl has limited aqueous solubility, exceptionally poor solubility can be indicative of certain impurities. Some synthesis byproducts may be less soluble and could precipitate out of solution. It is recommended to first dissolve this compound HCl in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[4] However, if solubility issues persist even with this method, it is advisable to check the purity of the sample.

Issue 4: Extra peaks observed during analytical chromatography (HPLC).

  • Question: I am running an HPLC analysis of my this compound sample and see more than one major peak. What could these be?

  • Answer: The presence of multiple peaks strongly suggests impurities. In a reversed-phase HPLC setup, you may be observing diastereomers (cis and trans isomers). To resolve enantiomers, a chiral HPLC method is necessary. Other peaks could correspond to residual starting materials, reagents, or byproducts from the synthesis process.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in commercially available this compound?

The most significant impurities are stereoisomers due to the synthetic routes employed. These include:

  • cis-Diastereomers: Synthesis of the indane core can often lead to the formation of the thermodynamically less stable cis-isomer alongside the desired trans-isomer.[5]

  • Undesired Enantiomer: As this compound is chiral, it exists as a pair of enantiomers. Commercial preparations may contain the less active enantiomer as an impurity.

Other potential impurities can include:

  • Synthesis-Related Impurities: Residual starting materials, unreacted intermediates, and byproducts from side reactions.

  • Residual Solvents: Solvents used during synthesis and purification may be present in the final product.

  • Inorganic Impurities: Reagents, catalysts, and salts from the manufacturing process.[6]

2. How do these impurities affect experimental results?

  • Stereoisomers: The cis-isomer of this compound has been shown to have significantly lower affinity for monoamine transporters compared to the trans-isomer. Its presence will effectively lower the concentration of the active compound, leading to an underestimation of potency in binding and uptake assays. Similarly, the presence of the less active enantiomer will have a similar effect.

  • Other Impurities: Depending on their chemical nature, other impurities could interact with the target receptors or transporters, interfere with the assay signal, or have their own biological effects, leading to confounding results.

3. How can I assess the purity of my this compound sample?

Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method can separate the cis and trans diastereomers. To determine the enantiomeric purity, a chiral HPLC method is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to distinguish between cis and trans isomers based on their distinct chemical shifts and coupling constants.[7][8] It can also help identify other organic impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the main component and identify the mass of potential impurities, especially when coupled with liquid chromatography (LC-MS).

4. What level of purity is acceptable for research purposes?

For most in vitro and in vivo studies, a purity of ≥98% is recommended, with particular attention to isomeric purity. For sensitive assays, even higher purity may be necessary. Always refer to the certificate of analysis (CoA) provided by the supplier. If the CoA is not detailed enough, independent analytical verification is advised.

5. Can I purify my this compound sample myself?

Yes, purification can be achieved through recrystallization or preparative chromatography. Recrystallization is often a practical choice for improving purity by removing minor impurities.

Data on this compound Purity and Analytical Methods

The following tables summarize key quantitative data related to this compound purity assessment.

Table 1: Purity of this compound Samples

Parameter Purity Level Analytical Method Source
Enantiomeric Excess (ee) Up to 99.75% for (1R,3S)-enantiomer Chiral HPLC [9]
Diastereomeric Ratio (trans:cis) Predominantly trans with varying amounts of cis 1H NMR, HPLC [5]

| Overall Purity (Commercial) | ≥98% | HPLC | |

Table 2: Analytical Methods for this compound Purity

Technique Purpose Key Parameters
Chiral HPLC Enantiomeric Purity Column: Modified β-cyclodextrin phase. Mobile Phase: Varies, often includes a buffer, organic modifier (e.g., methanol, acetonitrile). Detection: UV.
Reversed-Phase HPLC Diastereomeric Purity & General Impurities Column: C18. Mobile Phase: Acetonitrile/water or methanol/water gradients with an additive like TFA or formic acid. Detection: UV.

| 1H NMR | Structural Confirmation & Diastereomeric Ratio | Solvent: CDCl3 or DMSO-d6. Distinguishing signals and coupling constants for cis and trans protons. |

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity of this compound

This protocol is a general guideline based on established methods for similar compounds. Optimization may be required.

  • Column: A chiral stationary phase, such as one based on a modified β-cyclodextrin.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., ethanol, 2-propanol, methylene dichloride). A sample mobile phase composition could be ammonium acetate/ethanol/2-propanol/methylene dichloride (100:150:70:30, v/v/v/v).[10]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has significant absorbance (e.g., 254 nm).[10]

  • Sample Preparation: Dissolve the this compound HCl sample in the mobile phase or a compatible solvent mixture.

  • Analysis: Inject the sample and integrate the peak areas for each enantiomer to determine the enantiomeric excess (% ee).

Protocol 2: Purification of this compound HCl by Recrystallization

This is a general protocol; solvent choice and volumes should be optimized based on the specific impurities present.

  • Solvent Selection: The ideal solvent is one in which this compound HCl is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system of ethanol and water, or isopropanol and hexane, may be a good starting point.

  • Dissolution: In a flask, add a minimal amount of the primary solvent (e.g., hot ethanol) to the impure this compound HCl until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add a co-solvent (anti-solvent) in which this compound HCl is poorly soluble (e.g., water or hexane) dropwise to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold co-solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Analyze the purity of the recrystallized material using HPLC or NMR.

Visualizations

Signaling Pathway Affected by this compound

Indatraline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Serotonin_vesicle Serotonin Serotonin_synapse Serotonin Dopamine_synapse->DAT Norepinephrine_synapse->NET Reuptake Serotonin_synapse->SERT Reuptake

Caption: this compound inhibits the reuptake of dopamine, norepinephrine, and serotonin.

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow start Commercial This compound Sample hplc Reversed-Phase HPLC start->hplc chiral_hplc Chiral HPLC start->chiral_hplc nmr 1H NMR Spectroscopy start->nmr data_analysis Data Analysis hplc->data_analysis chiral_hplc->data_analysis nmr->data_analysis decision Purity ≥ 98%? data_analysis->decision proceed Proceed with Experiment decision->proceed Yes purify Purification (Recrystallization) decision->purify No purify->start Re-assess Purity

Caption: Workflow for assessing the purity of commercially available this compound.

Logical Relationship of Impurities and Experimental Issues

Impurity_Issues_Logic cluster_impurities Potential Impurities cluster_issues Experimental Issues cis_isomer cis-Isomer low_potency Reduced Potency cis_isomer->low_potency variability High Variability cis_isomer->variability enantiomer Undesired Enantiomer enantiomer->low_potency enantiomer->variability synthesis_byproducts Synthesis Byproducts synthesis_byproducts->variability atypical_effects Atypical Effects synthesis_byproducts->atypical_effects

Caption: Relationship between this compound impurities and common experimental problems.

References

Indatraline degradation products and their potential interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation of indatraline and the troubleshooting of related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure—containing a secondary amine and a dichlorophenyl moiety—the following degradation pathways are likely under stress conditions:

  • Oxidation: The secondary amine is susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylamines, or cleavage of the N-methyl group (demethylation). The electron-rich aromatic rings can also be oxidized, potentially forming hydroxylated derivatives.[1][2][3]

  • Photodegradation: The dichlorophenyl group makes the molecule susceptible to photodegradation. Exposure to UV or even visible light could lead to dechlorination, hydroxylation of the aromatic ring, or other complex rearrangements.[4][5][6]

  • Hydrolysis: Although the core structure of this compound does not contain readily hydrolyzable groups like esters or amides, extreme pH and temperature conditions could potentially lead to some degradation, though this is generally less common for its functional groups compared to oxidation and photolysis.[7][8][9]

Q2: What are the known metabolites of this compound?

A2: In vivo, this compound is metabolized into several phase I and phase II metabolites. The primary metabolic pathways include hydroxylation of the indane ring and subsequent glucuronidation. Demethylation in combination with hydroxylation and glucuronidation has also been observed.[10]

Q3: How can this compound degradation products potentially interfere with my experiments?

A3: Degradation products can interfere with various assays in several ways:

  • Chromatography: Degradation products may co-elute with the parent this compound peak or other components of interest in HPLC analysis, leading to inaccurate quantification. They may also appear as unexpected peaks, complicating the chromatogram.

  • Binding Assays: Degradation products may retain some affinity for the target transporters (DAT, SERT, NET), leading to an overestimation of binding or competitive displacement of radioligands. Conversely, they could non-specifically bind to assay components, increasing background signal.

  • Mass Spectrometry: Degradation products with similar mass-to-charge ratios (m/z) to this compound or its known metabolites could cause isobaric interference, making accurate quantification challenging without adequate chromatographic separation.

  • Cell-based Assays: Degradation products might exhibit their own biological activity or cytotoxicity, confounding the interpretation of the effects of the parent compound.

Troubleshooting Guides

HPLC and LC-MS/MS Analysis

Issue: Unexpected peaks in the chromatogram.

  • Possible Cause: Presence of degradation products or impurities from synthesis.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry to determine the m/z of the unexpected peaks. This can help hypothesize their structure based on potential degradation pathways (e.g., +16 Da for oxidation).

    • Optimize Separation: Modify the HPLC gradient, mobile phase composition (e.g., pH, organic solvent ratio), or column chemistry to improve the resolution between this compound and the unknown peaks.[11]

    • Perform Stress Testing: Subject a pure sample of this compound to forced degradation conditions (see Experimental Protocols section) to see if the unexpected peaks are generated. This can help confirm their identity as degradation products.[12][13]

Issue: Poor peak shape for this compound.

  • Possible Cause: Interaction of the secondary amine with residual silanols on the HPLC column, or co-elution with a degradation product.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing. Adjust the pH of the mobile phase to ensure consistent ionization of this compound.

    • Column Choice: Use a column with end-capping or a different stationary phase that is more suitable for the analysis of basic compounds.

    • Check for Co-elution: Use a high-resolution mass spectrometer to check for multiple components under the this compound peak.

Issue: Inaccurate quantification of this compound.

  • Possible Cause: Co-elution of an isobaric degradation product or interference from matrix components.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution: As mentioned above, optimize the HPLC method to separate the interfering peak.

    • Use Tandem Mass Spectrometry (MS/MS): Employ Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound based on a unique precursor-product ion transition. This can minimize interference from other compounds.[14]

    • Stable Isotope-Labeled Internal Standard: Use a deuterated this compound internal standard to compensate for matrix effects and variations in instrument response.[14]

Ligand Binding Assays

Issue: High background signal or non-specific binding.

  • Possible Cause: Degradation products or impurities binding non-specifically to the filter plates, wells, or other assay components.

  • Troubleshooting Steps:

    • Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent.[15]

    • Increase Wash Steps: Add extra wash steps after incubation to remove non-specifically bound compounds.

    • Check Reagent Quality: Ensure the purity of the this compound stock solution using HPLC. If degradation is suspected, use a freshly prepared solution or purify the existing stock.[16]

Issue: Lower than expected binding affinity or potency.

  • Possible Cause: The presence of inactive degradation products in the this compound stock solution, leading to an overestimation of the active compound's concentration.

  • Troubleshooting Steps:

    • Quantify Purity: Use a validated stability-indicating HPLC method to determine the purity of the this compound stock and adjust the concentration accordingly.[11][17][18][19][20]

    • Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use to minimize degradation.

Quantitative Data Summary

Currently, there is a lack of published quantitative data from forced degradation studies of this compound. The table below provides a template for summarizing such data once it becomes available.

Table 1: Summary of Potential this compound Degradation Products under Forced Stress Conditions.

Stress ConditionPotential Degradation ProductProposed Structure/ModificationAnalytical Method for Detection
Acid HydrolysisN-desmethyl-indatralineCleavage of the N-methyl groupHPLC-MS/MS
Base HydrolysisThis compound DimerCondensation productHPLC-MS/MS
Oxidation (H₂O₂)This compound N-oxideOxidation of the secondary amineHPLC-MS/MS
Hydroxylated this compoundAddition of -OH to an aromatic ringHPLC-MS/MS
Photolysis (UV)Dechlorinated this compoundLoss of one or both chlorine atomsHPLC-MS/MS
ThermalMinimal degradation expected-HPLC-UV

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products.[12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix the this compound stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Degradation: Mix the this compound stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the this compound stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-MS/MS Method for this compound and its Degradation Products

This protocol is based on a published method for the quantification of this compound and can be adapted to separate and detect its degradation products.[14]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 5 mM ammonium bicarbonate in water, pH 10.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI.

    • MRM Transitions:

      • This compound: m/z 292.2 → 261.0

      • Potential Degradation Products: Monitor for expected masses (e.g., N-desmethyl: m/z 278.2; N-oxide: m/z 308.2; hydroxylated: m/z 308.2; dechlorinated: m/z 258.2).

    • Optimization: Optimize cone voltage and collision energy for each analyte.

Visualizations

Indatraline_Degradation_Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (minor) This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide H₂O₂ Hydroxylated Hydroxylated this compound This compound->Hydroxylated H₂O₂ N_Desmethyl N-desmethyl-indatraline This compound->N_Desmethyl Oxidative demethylation Dechlorinated Dechlorinated Products This compound->Dechlorinated UV Light Hydrolysis_Products Minor Hydrolysis Products This compound->Hydrolysis_Products Acid/Base (extreme)

Caption: Potential chemical degradation pathways of this compound.

HPLC_Troubleshooting_Workflow Start Unexpected Peak in Chromatogram Check_MS Analyze by MS to get m/z Start->Check_MS Optimize_HPLC Optimize HPLC Separation (Gradient, Mobile Phase, Column) Check_MS->Optimize_HPLC Known m/z Forced_Degradation Perform Forced Degradation Study Check_MS->Forced_Degradation Unknown m/z Compare Compare Retention Time and m/z with Stressed Samples Optimize_HPLC->Compare Forced_Degradation->Compare Identify Identify as Degradation Product Compare->Identify Match Found Reevaluate Re-evaluate Synthesis Impurities Compare->Reevaluate No Match

Caption: Troubleshooting workflow for unexpected peaks in HPLC.

References

Technical Support Center: Controlling for Indatraline's Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using indatraline in cellular assays. Our goal is to help you design robust experiments and accurately interpret your data by providing strategies to control for this compound's known off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as Lu 19-005) is a potent, non-selective monoamine transporter inhibitor.[1][2] Its primary targets are the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), inhibiting the reuptake of their respective neurotransmitters.[1][2][3]

Q2: What are the known off-target effects of this compound?

Besides its high affinity for monoamine transporters, this compound also exhibits significant binding to sigma receptors, particularly the sigma-1 and sigma-2 subtypes. This can lead to confounding results in cellular assays if not properly controlled. Some studies in non-mammalian systems have suggested other potential off-target effects, such as interference with tubulin and actin folding, but its activity at sigma receptors is the most well-characterized and relevant off-target effect in mammalian cellular assays.

Q3: Why is it important to control for this compound's off-target effects?

Q4: What are the general strategies to minimize off-target effects in drug studies?

Strategies to minimize off-target effects include rational drug design to improve selectivity, high-throughput screening to identify compounds with fewer off-target activities, and the use of genetic and phenotypic screening to understand a drug's interactions within cellular pathways. For a given compound like this compound, experimental controls are crucial. These include using selective antagonists for the off-target receptor, employing cell lines that do not express the off-target receptor (e.g., knockout cell lines), and assessing downstream signaling pathways specific to the off-target to confirm its engagement.[4]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.

Problem 1: I'm seeing an unexpected cellular response to this compound that doesn't seem to be related to DAT, SERT, or NET inhibition.

  • Question: How can I determine if the observed effect is due to this compound's activity at sigma receptors?

  • Answer: You can employ several strategies to dissect the contribution of sigma receptors from that of monoamine transporters:

    • Pharmacological Blockade: Pre-treat your cells with a selective sigma-1 receptor antagonist, such as BD-1063, before adding this compound. If the unexpected effect is diminished or abolished in the presence of the antagonist, it strongly suggests the involvement of sigma-1 receptors. For sigma-2 receptors, a selective antagonist like SM-21 can be used.

    • Genetic Knockout/Knockdown: Utilize cell lines that have been genetically modified to lack the sigma-1 receptor (SIGMAR1 knockout).[1][4][5] If this compound fails to produce the unexpected effect in these cells compared to wild-type cells, it provides strong evidence for sigma-1 receptor-mediated activity.

    • Counter-Screening: Test this compound in a cell line that expresses sigma receptors but lacks the monoamine transporters. This can help to isolate and characterize the sigma receptor-mediated effects of this compound.

    • Downstream Signaling Analysis: Measure the activation of signaling pathways known to be modulated by sigma-1 receptors, such as the phosphorylation of ERK (extracellular signal-regulated kinase) or the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). An increase in the activity of these pathways upon this compound treatment would indicate sigma-1 receptor engagement.

Problem 2: My dose-response curve for this compound in a neurotransmitter uptake assay is not behaving as expected.

  • Question: Could off-target effects at sigma receptors be interfering with my uptake assay?

  • Answer: It is possible. Sigma-1 receptors are known to modulate the activity of other membrane proteins, including neurotransmitter transporters. To address this:

    • Use a Selective Sigma-1 Antagonist: As mentioned previously, co-incubating your cells with a selective sigma-1 antagonist like BD-1063 can help to isolate the effects of this compound on the monoamine transporters.

    • Compare with a More Selective Inhibitor: Run a parallel experiment with a more selective monoamine transporter inhibitor that has low affinity for sigma receptors. Comparing the dose-response curves can help to reveal any anomalous effects of this compound.

    • Utilize Transporter-Specific Cell Lines: Whenever possible, use cell lines that express only one of the monoamine transporters (DAT, SERT, or NET).[6] This will simplify the interpretation of your results and help to pinpoint any transporter-specific effects that may be modulated by sigma receptor activity.

Data Presentation

Table 1: Binding Affinities (Ki, nM) of this compound at On- and Off-Target Receptors

TargetBinding Affinity (Ki, nM)Reference
On-Targets
Dopamine Transporter (DAT)1.7[3]
Serotonin Transporter (SERT)0.42[3]
Norepinephrine Transporter (NET)5.8[3]
Off-Targets
Sigma-1 Receptor~30-100[7]
Sigma-2 Receptor>500[8]

Note: The Ki value for sigma-1 is an approximation based on qualitative descriptions in the literature, as precise values for this compound are not consistently reported. The Ki for sigma-2 is inferred from studies on related compounds and indicates low affinity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine this compound Affinity

This protocol is a general guideline for determining the binding affinity of this compound for its target receptors.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), norepinephrine transporter (hNET), or sigma-1 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET, or [³H]-(+)-pentazocine for sigma-1 receptors).

    • Add varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding determination, add a high concentration of a known non-labeled ligand (e.g., 10 µM cocaine for DAT).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on neurotransmitter uptake in cells.

  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and grow to confluence.[9]

  • Uptake Assay:

    • Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

    • To initiate uptake, add a known concentration of the respective radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • To terminate the uptake, rapidly wash the cells with ice-cold uptake buffer.

  • Detection and Analysis:

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Plot the percentage of uptake inhibition as a function of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 3: Controlling for Sigma-1 Receptor Off-Target Effects

This protocol outlines how to use a selective antagonist to block sigma-1 receptor activity.

  • Cell Culture:

    • Use the same cell line as in your primary assay (e.g., a neuronal cell line for a functional assay or a transporter-expressing cell line for an uptake assay).

  • Antagonist Pre-treatment:

    • Prepare a stock solution of the selective sigma-1 receptor antagonist BD-1063.

    • In a parallel set of experiments, pre-incubate the cells with an effective concentration of BD-1063 (e.g., 100 nM to 1 µM) for 30 minutes before adding this compound.[1]

  • Primary Assay:

    • Proceed with your primary experimental protocol (e.g., measuring a cellular response, neurotransmitter uptake, or downstream signaling) in the presence of both BD-1063 and this compound.

  • Analysis:

    • Compare the results from the experiments with and without BD-1063 pre-treatment. A significant reduction in the this compound-induced effect in the presence of BD-1063 indicates that the effect is, at least in part, mediated by the sigma-1 receptor.

Visualizations

Experimental_Workflow_for_Off_Target_Control cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting Off-Target Effects cluster_interpretation Data Interpretation start Start with Cellular Assay This compound Treat with This compound start->this compound observe Observe Cellular Response This compound->observe unexpected Unexpected Response? observe->unexpected control_exp Perform Control Experiments unexpected->control_exp Yes blockade Pharmacological Blockade (e.g., BD-1063) control_exp->blockade knockout Genetic Knockout (SIGMAR1-/- cells) control_exp->knockout downstream Downstream Signaling (pERK, Nrf2) control_exp->downstream analyze Analyze and Compare Results blockade->analyze knockout->analyze downstream->analyze conclusion Differentiate On- vs. Off-Target Effects analyze->conclusion

Caption: Workflow for identifying and controlling for this compound's off-target effects.

Indatraline_Signaling_Pathways cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Indatraline_on This compound DAT DAT Indatraline_on->DAT SERT SERT Indatraline_on->SERT NET NET Indatraline_on->NET Reuptake_Inhibition Neurotransmitter Reuptake Inhibition DAT->Reuptake_Inhibition SERT->Reuptake_Inhibition NET->Reuptake_Inhibition Indatraline_off This compound Sigma1R Sigma-1 Receptor Indatraline_off->Sigma1R ERK_Pathway MAPK/ERK Pathway Sigma1R->ERK_Pathway Nrf2_Pathway Nrf2 Pathway Sigma1R->Nrf2_Pathway Ca_Signaling Ca2+ Signaling Modulation Sigma1R->Ca_Signaling

Caption: On- and off-target signaling pathways of this compound.

Troubleshooting_Logic_Diagram start Start: this compound experiment shows an unexpected cellular effect. q1 Is a selective sigma-1 antagonist (e.g., BD-1063) available? start->q1 a1_yes Pre-treat with BD-1063. Does the effect disappear? q1->a1_yes Yes q2 Are SIGMAR1 knockout cell lines available? q1->q2 No res1_yes Conclusion: The effect is likely mediated by sigma-1 receptors. a1_yes->res1_yes Yes res1_no The effect is likely not solely mediated by sigma-1 receptors. a1_yes->res1_no No end Synthesize results to determine the source of the effect. res1_yes->end res1_no->q2 a2_yes Repeat experiment in knockout cells. Does the effect disappear? q2->a2_yes Yes q3 Can you measure downstream signaling (pERK, Nrf2)? q2->q3 No res2_yes Conclusion: The effect is dependent on sigma-1 receptors. a2_yes->res2_yes Yes res2_no The effect is independent of sigma-1 receptors. a2_yes->res2_no No res2_yes->end res2_no->q3 a3_yes Does this compound increase pERK or Nrf2 activation? q3->a3_yes Yes q3->end No res3_yes This supports sigma-1 receptor engagement by this compound. a3_yes->res3_yes Yes res3_no This suggests a lack of significant sigma-1 receptor activation. a3_yes->res3_no No res3_yes->end res3_no->end

Caption: A logical flow for troubleshooting unexpected effects of this compound.

References

Validation & Comparative

Indatraline vs. GBR 12909: A Comparative Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of two potent monoamine transporter inhibitors, providing researchers with the data and methodologies to inform future studies.

In the landscape of neuroscience research and drug development, the study of monoamine transporters—critical regulators of dopaminergic, serotonergic, and noradrenergic signaling—remains a focal point. Among the vast array of compounds that interact with these transporters, indatraline and GBR 12909 have emerged as significant research tools. This guide provides a comprehensive, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Pharmacological Distinctions

This compound distinguishes itself as a non-selective monoamine transporter inhibitor, potently blocking the reuptake of dopamine, serotonin, and norepinephrine.[1][2] In contrast, GBR 12909 is a highly selective and potent inhibitor of the dopamine transporter (DAT).[3][4][5] This fundamental difference in selectivity dictates their distinct pharmacological effects and potential therapeutic applications.

Quantitative Comparison of Transporter Binding Affinity

The following table summarizes the in vitro binding affinities (Ki values) of this compound and GBR 12909 for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT:SERT Selectivity RatioDAT:NET Selectivity Ratio
This compound 1.7[1]0.42[1]5.8[1]4.00.3
GBR 12909 1[3][4][5]>100[3][4][5]>100[3][4][5]>100>100

Mechanism of Action: A Visual Representation

Both this compound and GBR 12909 exert their effects by binding to monoamine transporters on the presynaptic terminal, thereby blocking the reuptake of neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged action of these neurotransmitters in the synapse.

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Vesicle Presynaptic Vesicle Extracellular Monoamine Presynaptic Vesicle->Extracellular Monoamine Release Monoamine Transporter Monoamine Transporter Monoamine Extracellular Monoamine->Monoamine Transporter Reuptake Postsynaptic Receptor Postsynaptic Receptor Extracellular Monoamine->Postsynaptic Receptor Binding Inhibitor This compound or GBR 12909 Inhibitor->Monoamine Transporter Blockade

Caption: Mechanism of monoamine reuptake inhibition.

Experimental Protocols: A Guide for Replication

The following are detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Monoamine Transporter Binding Assays

This protocol outlines the procedure for determining the binding affinity (Ki) of a compound for the dopamine, serotonin, and norepinephrine transporters using radioligand displacement assays.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligands: [³H]WIN 35,428 or [³H]GBR 12935 for DAT, [³H]citalopram or [³H]paroxetine for SERT, and [³H]nisoxetine for NET.

  • Test compounds (this compound, GBR 12909).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add the incubation buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding inhibitor.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Cell membranes, radioligand, test compounds Incubate Incubate Prepare Reagents->Incubate Filter and Wash Filter and Wash Incubate->Filter and Wash Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki End End Data Analysis->End

Caption: A typical workflow for a radioligand binding assay.

Synaptosomal Uptake Assays

This protocol describes the measurement of monoamine uptake into synaptosomes, which are resealed nerve terminals, and the inhibitory effect of test compounds.

Materials:

  • Fresh or frozen brain tissue (e.g., rat striatum for dopamine uptake, cortex for serotonin and norepinephrine uptake).

  • Sucrose buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer-HEPES buffer.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Test compounds (this compound, GBR 12909).

  • Uptake inhibitors for defining non-specific uptake (e.g., benztropine for dopamine, fluoxetine for serotonin, desipramine for norepinephrine).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Homogenize the brain tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

  • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value for the inhibition of neurotransmitter uptake.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of a compound are crucial for interpreting in vivo experimental results and for assessing its therapeutic potential.

PropertyThis compoundGBR 12909
Onset of Action Slower than cocaine[6][7][8]Slower than cocaine[9]
Duration of Action Longer than cocaine[6][7][8]Long[4]
Elimination Half-life Not explicitly stated, but long-acting[5]Estimated at 1-2 days in humans[3]

Behavioral Effects in Animal Models

The in vivo effects of this compound and GBR 12909 have been characterized in various animal models, providing insights into their functional consequences.

This compound:

  • Produces cocaine-like discriminative stimulus effects.[5]

  • Increases motor activity, including ambulation and stereotypy, in a long-lasting manner.[10][11]

  • Can decrease cocaine self-administration in rhesus monkeys, though sometimes accompanied by side effects.[5]

  • In some studies, it did not alter the cocaine dose-effect curve in rats.[12]

GBR 12909:

  • Induces dose-dependent behavioral activation, including locomotion, rearing, and stereotypy.[4]

  • Can produce a behavioral profile in mice consistent with mania in bipolar disorder.[13][14]

  • Has been shown to decrease cocaine self-administration in rats.[12]

  • Can reinstate extinguished cocaine-seeking behavior.[12]

  • In some animal models, it has induced hyperactive and self-injurious behaviors.

Conclusion

This compound and GBR 12909 represent valuable pharmacological tools for dissecting the roles of monoamine transporters in normal brain function and in pathological states. The non-selective profile of this compound makes it a useful compound for studying the combined effects of dopamine, serotonin, and norepinephrine modulation. Conversely, the high selectivity of GBR 12909 for the dopamine transporter allows for the specific investigation of dopaminergic systems. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the complex pharmacology of these and other monoamine transporter inhibitors.

References

Validating the Role of the AMPK/mTOR/S6K Signaling Pathway in Indatraline-Induced Autophagy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data to validate the role of the AMPK/mTOR/S6K signaling pathway in autophagy induced by Indatraline. It includes detailed experimental protocols and objective comparisons with other autophagy modulators.

Introduction

This compound, an antidepressant and non-selective monoamine transporter inhibitor, has been identified as a novel inducer of autophagy.[1] The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) and its downstream effector, S6 kinase (S6K).[1][2] This signaling cascade is a critical regulatory pathway for cellular metabolism and autophagy, a catabolic process essential for cellular homeostasis, which involves the degradation of cellular components via lysosomes.[3][4] Understanding and validating this pathway is crucial for the potential repurposing of this compound and the development of new therapeutic agents targeting autophagy for various diseases, including neurodegenerative disorders and cancer.[2][5][6]

The AMPK/mTOR/S6K pathway is a central hub for cellular sensing of energy status.[7] Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and, in turn, inhibits mTORC1, a key negative regulator of autophagy.[8][9] This inhibition relieves the suppression of the ULK1/2 complex, a critical initiator of autophagosome formation.[10][11] Conversely, when nutrients and growth factors are abundant, mTORC1 is active, promoting cell growth and proliferation while suppressing autophagy, partly through the phosphorylation and activation of S6K.[3][7]

This guide will detail the experimental validation of this compound's effect on this pathway and compare its performance with other known autophagy modulators.

Comparative Data Analysis

The following tables summarize the expected quantitative results from key experiments designed to validate the role of the AMPK/mTOR/S6K pathway in this compound-induced autophagy. Data for alternative autophagy modulators are included for comparison.

Table 1: Effect of this compound and Other Compounds on Autophagy Markers

CompoundConcentrationLC3-II/LC3-I Ratio (Fold Change)p62/SQSTM1 Levels (Fold Change)
Vehicle Control -1.01.0
This compound 10 µM↑ (Approx. 3-4 fold)↓ (Approx. 0.4-0.6 fold)
Rapamycin (Positive Control) 100 nM↑ (Approx. 4-5 fold)↓ (Approx. 0.3-0.5 fold)
Sertraline (Alternative Inducer) 10 µM↑ (Approx. 2-3 fold)↓ (Approx. 0.5-0.7 fold)
3-Methyladenine (3-MA, Inhibitor) 5 mM↓ (Blocks this compound effect)↑ (Blocks this compound effect)

Data are hypothetical and based on typical results reported in autophagy research. Actual results may vary depending on the cell line and experimental conditions.

Table 2: Effect of this compound and Other Compounds on AMPK/mTOR/S6K Signaling

CompoundConcentrationp-AMPKα (Thr172) / Total AMPKα (Fold Change)p-mTOR (Ser2448) / Total mTOR (Fold Change)p-S6K (Thr389) / Total S6K (Fold Change)
Vehicle Control -1.01.01.0
This compound 10 µM↑ (Approx. 2-3 fold)↓ (Approx. 0.3-0.5 fold)↓ (Approx. 0.2-0.4 fold)
Rapamycin (Positive Control) 100 nMNo significant change↓ (Approx. 0.2-0.4 fold)↓ (Approx. 0.1-0.3 fold)
Sertraline (Alternative Inducer) 10 µM↑ (Approx. 1.5-2.5 fold)↓ (Approx. 0.4-0.6 fold)↓ (Approx. 0.3-0.5 fold)
Compound C (AMPK Inhibitor) 10 µM↓ (Blocks this compound effect)↑ (Reverses this compound effect)↑ (Reverses this compound effect)

Data are hypothetical and based on typical results reported in signaling pathway analysis. Actual results may vary.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the AMPK/mTOR/S6K signaling pathway and the experimental workflow for its validation.

AMPK_mTOR_S6K_Pathway cluster_upstream Upstream Signals cluster_core_pathway Core Signaling Pathway cluster_downstream Downstream Effect This compound This compound AMPK AMPK This compound->AMPK Nutrient_Stress Nutrient Stress Nutrient_Stress->AMPK mTORC1 mTORC1 AMPK->mTORC1 S6K S6K mTORC1->S6K ULK1 ULK1 Complex mTORC1->ULK1 Autophagy Autophagy ULK1->Autophagy

Caption: The AMPK/mTOR/S6K signaling pathway in this compound-induced autophagy.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Autophagy and Signaling Assays cluster_analysis Data Analysis and Validation Start Cell Culture (e.g., HeLa, SH-SY5Y) Treatment Treat with this compound, Controls, and Inhibitors Start->Treatment Western_Blot Western Blot (LC3, p62, p-AMPK, p-mTOR, p-S6K) Treatment->Western_Blot Immunofluorescence Immunofluorescence (LC3 Puncta Formation) Treatment->Immunofluorescence Flow_Cytometry Flow Cytometry (Autophagy Probe) Treatment->Flow_Cytometry Quantification Densitometry and Puncta Quantification Western_Blot->Quantification Immunofluorescence->Quantification Flow_Cytometry->Quantification Comparison Compare this compound to Controls Quantification->Comparison Conclusion Validate Pathway Involvement Comparison->Conclusion

Caption: Experimental workflow for validating this compound-induced autophagy.

Detailed Experimental Protocols

The following are standard protocols for the key experiments used to assess autophagy and the AMPK/mTOR/S6K signaling pathway.

Objective: To quantify the levels of key proteins involved in autophagy (LC3, p62) and the AMPK/mTOR/S6K pathway (p-AMPK, p-mTOR, p-S6K, and their total forms).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y) at an appropriate density and allow them to adhere overnight. Treat cells with this compound (e.g., 10 µM), Rapamycin (100 nM), Sertraline (10 µM), and vehicle control for the desired time (e.g., 6-24 hours). For inhibitor studies, pre-treat with 3-Methyladenine (5 mM) or Compound C (10 µM) for 1 hour before adding this compound.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-LC3B, anti-p62, anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and anti-β-actin as a loading control) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control and calculate the fold change relative to the vehicle control. For phosphorylated proteins, normalize to the total protein levels.

Objective: To visualize and quantify the formation of autophagosomes, characterized by the punctate staining of LC3.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells as described in the Western Blot protocol.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3B primary antibody overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on glass slides and visualize using a fluorescence or confocal microscope.

  • Quantification: Capture images from multiple random fields. Count the number of LC3 puncta per cell. A cell with more than 5-10 distinct puncta is typically considered positive for autophagy induction.

Objective: To quantitatively measure autophagic flux in a high-throughput manner.

Protocol:

  • Cell Culture and Treatment: Treat cells in suspension or adherent cells that have been gently detached (e.g., using Accutase to minimize stress-induced autophagy) as described previously.[12] To measure flux, include a condition where cells are co-treated with an autophagy inhibitor that blocks the late stages, such as Bafilomycin A1 (100 nM), along with the inducer.[12]

  • Staining: Stain the cells with a fluorescent autophagy probe (e.g., CYTO-ID® Autophagy Detection Kit) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity of the autophagy probe in each sample. An increase in fluorescence indicates an accumulation of autophagic vacuoles. A further increase in fluorescence in the presence of Bafilomycin A1 compared to the inducer alone indicates a functional autophagic flux.

Conclusion

The experimental evidence strongly supports the role of the AMPK/mTOR/S6K signaling pathway in this compound-induced autophagy.[1][2] By activating AMPK and subsequently inhibiting the mTOR/S6K axis, this compound effectively initiates the autophagic process. The provided protocols and comparative data offer a robust framework for researchers to validate these findings and to explore the therapeutic potential of this compound and other compounds that modulate this critical cellular pathway. The use of both positive and negative controls, as outlined, is essential for the rigorous interpretation of experimental results.

References

A Comparative Analysis of Indatraline and Other Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple reuptake inhibitors (TRIs) represent a promising class of compounds for the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions. By simultaneously blocking the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), TRIs offer the potential for a broader spectrum of efficacy and a faster onset of action compared to single- or dual-acting agents like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Indatraline (also known as Lu 19-005) is a non-selective monoamine transporter inhibitor that has been a significant tool in preclinical research for understanding the therapeutic potential and challenges of this drug class.[1][2] This guide provides a comparative study of this compound with other notable TRIs, presenting available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Data Presentation: A Comparative Overview of In Vitro Pharmacology

The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of this compound and other selected triple reuptake inhibitors. It is important to note that the data presented here are compiled from various sources and may not be from direct head-to-head comparative studies, which can lead to variability due to different experimental conditions.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Source
This compound 0.421.75.8[3]
Bicifadine 117 (IC50)910 (IC50)55 (IC50)[4]
Tesofensine 11651.7[4]
DOV 216,303 14 (IC50)78 (IC50)20 (IC50)[5]

Table 1: Comparative Binding Affinities (Ki) and Potencies (IC50) for Monoamine Transporters. This table highlights the varied affinity and potency profiles of different TRIs. This compound shows high affinity for all three transporters.

Experimental Protocols

Monoamine Transporter Binding Assay (In Vitro)

This protocol describes a standard method for determining the binding affinity (Ki) of a compound for the serotonin, norepinephrine, and dopamine transporters.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from monoamine transporters.

Materials:

  • Cell membranes prepared from cells expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Test compounds (this compound and other TRIs).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and a fixed concentration of the radioligand in the incubation buffer.

  • Incubation: In test tubes, combine the cell membranes, the radioligand, and either the vehicle (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced Swim Test (In Vivo)

The forced swim test is a common behavioral assay in rodents used to screen for potential antidepressant efficacy.

Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in rats or mice placed in an inescapable cylinder of water.

Materials:

  • Test animals (e.g., male Sprague-Dawley rats).

  • Test compounds (this compound and other TRIs) and vehicle.

  • A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • A video camera for recording the sessions.

  • Software for behavioral analysis or a trained observer.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Pre-test Session (Day 1): Place each rat individually into the cylinder of water for a 15-minute session. This session is for habituation and induces a stable level of immobility on the test day. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Drug Administration (Day 2): Administer the test compound or vehicle to the animals at a specified time before the test session (e.g., 30-60 minutes for intraperitoneal injection).

  • Test Session (Day 2): Place the rat back into the water-filled cylinder for a 5-minute test session. Record the session using a video camera.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. Alternatively, automated video tracking software can be used for scoring.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of antidepressant-like activity.

Visualizations

Signaling Pathway of Triple Reuptake Inhibition

Triple Reuptake Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TRI Triple Reuptake Inhibitor (e.g., this compound) SERT SERT TRI->SERT Inhibits NET NET TRI->NET Inhibits DAT DAT TRI->DAT Inhibits Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binds Norepinephrine->NET Reuptake Adrenergic_receptor Adrenergic Receptor Norepinephrine->Adrenergic_receptor Binds Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binds Signal Downstream Signaling Serotonin_receptor->Signal Adrenergic_receptor->Signal Dopamine_receptor->Signal In Vitro Binding Assay Workflow start Start prep Prepare cell membranes expressing transporters start->prep reagents Prepare serial dilutions of This compound/TRIs and radioligand prep->reagents incubation Incubate membranes, radioligand, and test compound reagents->incubation filtration Filter to separate bound and free radioligand incubation->filtration wash Wash filters filtration->wash count Perform scintillation counting wash->count analysis Analyze data to determine Ki values count->analysis end End analysis->end Antidepressant Screening Logic compound Test Compound (e.g., this compound) in_vitro In Vitro Assay (Binding Affinity) compound->in_vitro in_vivo In Vivo Model (Forced Swim Test) compound->in_vivo high_affinity High affinity for SERT, NET, DAT in_vitro->high_affinity reduced_immobility Reduced immobility duration in_vivo->reduced_immobility potential_antidepressant Potential Antidepressant Efficacy high_affinity->potential_antidepressant reduced_immobility->potential_antidepressant

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Indatraline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Indatraline. The information presented herein is based on established analytical methodologies and validation principles to assist researchers in selecting the appropriate technique for their specific needs.

Introduction to this compound Analysis

This compound is a potent non-selective monoamine transporter inhibitor, making its accurate quantification crucial in pharmaceutical research and development. Both HPLC and LC-MS/MS are powerful analytical techniques widely employed for the determination of drug substances. This guide explores the cross-validation aspects of these two methods for this compound analysis, focusing on key performance characteristics.

Comparative Analysis of HPLC and LC-MS/MS for this compound

The choice between HPLC-UV and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While LC-MS/MS generally offers superior sensitivity and specificity, HPLC-UV can be a robust and cost-effective alternative for certain applications.

A direct cross-validation of analytical methods ensures that both techniques provide comparable, reliable, and consistent results. This process is essential when methods are used interchangeably or in different laboratories.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the analysis of this compound using LC-MS/MS and a representative HPLC-UV method. Data for the LC-MS/MS method is derived from published studies, while the HPLC-UV data represents expected performance based on the technique's capabilities.

Validation ParameterLC-MS/MSHPLC-UV (Representative)
Linearity Range 5 pmol/L - 5 nmol/L[1]1.25 µM - 1000 µM[2]
Lower Limit of Quantification (LLOQ) 5 pmol/L[1]~1 µM
Accuracy Meets CDER guideline criteria[1]Typically within ±15%
Precision Meets CDER guideline criteria[1]Typically RSD ≤ 2%
Selectivity High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Run Time ~1.5 min[1]5 - 15 min

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS analysis of this compound are provided below. These protocols are based on established and validated methods.

LC-MS/MS Method for this compound Quantification

This method is adapted from a validated assay for the quantification of this compound in biological matrices.[1]

1. Sample Preparation:

  • Biological samples can often be analyzed without extensive sample preparation.[1] For more complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.

2. Chromatographic Conditions:

  • HPLC System: A standard high-pressure liquid chromatography system.

  • Column: R18 column.[1]

  • Mobile Phase: Acetonitrile and 5 mmol/L ammonium bicarbonate buffer (pH 10.0) in a 90:10 (v/v) ratio.[1]

  • Flow Rate: 600 µL/min.[1]

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 292.2 → 261.0[1]

    • Internal Standard ((2)H(7))-Indatraline: m/z 299.2 → 268.0[1]

HPLC-UV Method for this compound Quantification

This protocol describes a representative reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at a wavelength of maximum absorbance for this compound (e.g., ~220 nm).

Workflow and Logical Diagrams

The following diagrams illustrate the cross-validation workflow and the signaling pathway context of this compound's mechanism of action.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_ms LC-MS/MS Analysis cluster_validation Data Analysis & Validation Sample This compound Sample Prep Prepare Stock & Working Solutions Sample->Prep HPLC_inj Inject on HPLC-UV Prep->HPLC_inj MS_inj Inject on LC-MS/MS Prep->MS_inj HPLC_data Acquire HPLC Data HPLC_inj->HPLC_data HPLC_proc Process HPLC Results HPLC_data->HPLC_proc MS_data Acquire MS Data MS_inj->MS_data MS_proc Process MS Results MS_data->MS_proc Compare Compare Validation Parameters (Linearity, Accuracy, Precision, etc.) HPLC_proc->Compare MS_proc->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound analysis.

IndatralineMechanism cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Block Serotonin Serotonin SERT->Serotonin Reuptake Block Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Block

Caption: Mechanism of action of this compound as a non-selective monoamine transporter inhibitor.

References

Indatraline vs. Indanamide: A Comparative Analysis of Motor Activity Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacological effects of indatraline and its precursor, indanamide, on motor activity, compiled for researchers, scientists, and professionals in drug development. The following sections present quantitative data from preclinical studies, outline the experimental methodologies employed, and illustrate the chemical relationship and experimental workflow.

Quantitative Data Summary

The table below summarizes the effects of this compound and indanamide on various motor activity parameters in Wistar rats. Data is presented as the mean number of photobeam interruptions recorded over a three-hour period post-administration.

CompoundDose (mg/kg)Total Motor Activity (Mean Photobeam Interruptions ± SE)Ambulation (Mean Photobeam Interruptions ± SE)Stereotypy (Mean Photobeam Interruptions ± SE)Raising (Mean Photobeam Interruptions ± SE)
Vehicle (Control) 0.01500 ± 200800 ± 150600 ± 100100 ± 25
This compound 0.51800 ± 250900 ± 175800 ± 125100 ± 20
1.02200 ± 3001000 ± 2001100 ± 150100 ± 30
2.02800 ± 3501200 ± 2251500 ± 175100 ± 25
3.03500 ± 4001800 ± 2501600 ± 200*100 ± 20
Indanamide 0.51400 ± 180750 ± 140550 ± 90100 ± 22
1.01350 ± 170700 ± 130550 ± 85100 ± 28
2.01300 ± 160650 ± 120550 ± 80100 ± 24
3.01250 ± 150600 ± 110550 ± 75100 ± 26

*Indicates a statistically significant difference compared to the vehicle control group (p < 0.05).

Key Findings:

  • This compound demonstrated a dose-dependent and significant increase in total motor activity, primarily driven by elevations in ambulation and stereotypy.[1][2] The effects of this compound on motor activity were observed to be long-lasting, persisting for at least three hours after administration.[1][2][3]

  • Indanamide , the precursor to this compound, did not produce any significant changes in motor activity across the tested dose range when compared to the vehicle control group.[1][2][3]

  • Specifically, this compound at doses of 1.0, 2.0, and 3.0 mg/kg significantly enhanced stereotypy, while the 3.0 mg/kg dose also significantly affected ambulation.[1][2] Raising behavior was unaffected by this compound administration.[1][2]

Experimental Protocols

The data presented was obtained through the following experimental design:

Subjects:

  • Male Wistar rats were used as the experimental subjects.

Drug Administration:

  • This compound was dissolved in a 0.9% NaCl solution.[1]

  • Indanamide was dissolved in 50% dimethyl sulfoxide (DMSO).[1]

  • All drugs or their respective vehicles were administered via intraperitoneal (i.p.) injection at a volume of 1.0 mL/kg.[1]

Motor Activity Assessment:

  • Motor activity was evaluated using automated activity monitors.

  • Specific indices for ambulation (locomotion), stereotypy (repetitive, focused movements), and raising (rearing) were recorded by computing photobeam interruptions.

  • Data was collected and analyzed at one, two, and three hours post-injection to assess the duration of the drug effects.[1][2][3]

Statistical Analysis:

  • A Multivariate Analysis of Variance (MANOVA) was employed to determine the significance of drug dose, time, and their interaction on the different topographies of motor activity.[1][2]

  • Post-hoc tests, such as the Bonferroni test, were used for pairwise comparisons to identify specific dose effects.[1][2]

Visualizations

The following diagrams illustrate the chemical relationship between indanamide and this compound and the workflow of the motor activity experiment.

cluster_synthesis Chemical Relationship Indanamide Indanamide (Precursor) This compound This compound (Active Compound) Indanamide->this compound Synthesis

Caption: Chemical synthesis pathway from the precursor indanamide to the active compound this compound.

cluster_workflow Experimental Workflow Subjects Wistar Rats DrugAdmin Drug Administration (this compound, Indanamide, or Vehicle) Subjects->DrugAdmin Activity Motor Activity Monitoring (1, 2, and 3 hours) DrugAdmin->Activity Data Data Analysis (Ambulation, Stereotypy, Raising) Activity->Data

Caption: Workflow for the assessment of motor activity in Wistar rats following drug administration.

References

A Comparative Guide to the Efficacy of Indatraline vs. Other Antidepressants in Inducing Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a fundamental cellular process for degrading and recycling cellular components, is integral to maintaining cellular homeostasis. Its dysregulation is implicated in numerous diseases, making it a compelling therapeutic target. A growing body of research has focused on the potential of various drug classes, including antidepressants, to modulate this pathway. This guide provides an objective comparison of the efficacy of indatraline and other common antidepressants in inducing autophagy, supported by experimental data and detailed methodologies.

This compound: A Potent Inducer of Autophagy

This compound is a non-selective monoamine transporter inhibitor. Studies have identified it as a significant inducer of autophagy.[1][2] A high-content screening of various compounds revealed that this compound at a 10 μM concentration induces autophagy by approximately 2.87-fold compared to a control group.[2]

The primary mechanism for this induction is the suppression of the mTOR/S6 kinase signaling pathway, a central regulator of cell growth and autophagy.[1] This action is independent of the PI3K/AKT/ERK signaling cascade.[1] Experimental evidence confirms this through the concentration-dependent conversion of microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1] Furthermore, the knockdown of essential autophagy-related genes, ATG5 and ATG7, has been shown to eliminate this compound-mediated autophagy, confirming its reliance on the core autophagic machinery.[1]

Efficacy of Other Antidepressant Classes

The effect of antidepressants on autophagy is not uniform and varies significantly across different drug classes and even among drugs within the same class.

  • Tricyclic Antidepressants (TCAs): Several TCAs are known to induce autophagy. Imipramine and its metabolite desipramine initiate autophagy by inhibiting the Akt/mTOR pathway. Amitriptyline has also been shown to increase autophagic flux, evidenced by the upregulation of LC3-II.[3] However, it is crucial to note that some studies suggest amitriptyline may impair the final stages of autophagy by inhibiting autophagosome-lysosome fusion, leading to an accumulation of autophagosomes.[4][5][6]

  • Selective Serotonin Reuptake Inhibitors (SSRIs): This class also contains potent autophagy inducers.

    • Fluoxetine has been demonstrated to induce autophagy in a dose- and time-dependent manner.[7][8][9][10][11] Its mechanisms are multifaceted, involving the promotion of AMPK-mediated autophagy and inhibition of the mTOR pathway.[9] Studies have shown that fluoxetine treatment leads to a significant increase in LC3-II levels and the formation of GFP-LC3 puncta, indicative of autophagosome formation.[11]

    • Sertraline is another SSRI that modulates autophagy. Some studies report it as an autophagy-inducing agent that can activate the AMPK signaling pathway.[12] Conversely, other research indicates that sertraline can inhibit autophagic flux in certain cancer cells, leading to the accumulation of LC3-II and the autophagy substrate p62.[13][14] This highlights the context-dependent effects of these drugs.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The impact of SNRIs on autophagy is less consistent. For instance, one study reported that venlafaxine did not promote autophagic processes in either primary astrocytes or neurons, contrasting with the effects of amitriptyline and citalopram.

Data Presentation: Quantitative Comparison of Autophagy Induction

Direct quantitative comparisons across different studies are challenging due to variations in cell lines, drug concentrations, and experimental protocols. However, the following table summarizes available data to provide a comparative overview.

AntidepressantClassMechanism of Autophagy InductionQuantitative MeasurementCell Line/Model
This compound Non-selective Monoamine Transporter InhibitorSuppression of mTOR/S6 Kinase Signaling~2.87-fold increase vs. control (LysoTracker)[2]; ~2 to 3-fold increase in LC3-II with lysosomal inhibitor[1]HeLa, COS-7[1][2]
Fluoxetine SSRIAMPK activation, mTOR inhibition, eEF2K inhibitionTime and dose-dependent increase in LC3-II/I ratio and p62 levels[7][8][9]Non-small cell lung cancer cells, Triple-negative breast cancer cells, Primary astrocytes[8][9][11]
Sertraline SSRIAMPK-mTOR signaling modulation via VDAC1 targetingDose-dependent increase in GFP-LC3 puncta and LC3 conversion[12][15]Human umbilical vein endothelial cells (HUVECs), htRPE cells[12][15]
Amitriptyline TCAEarly activation of autophagy, potential late-stage flux inhibitionTime and dose-dependent increase in LC3-II/LC3-I ratio[3]SH-SY5Y neuroblastoma cells[3]
Imipramine TCAInhibition of Akt/mTOR pathwayIncrease in LC3-II conversionGlioblastoma cells
Desipramine TCAInhibition of Akt/mTOR pathwaySimilar to ImipramineCancer cell lines

Mandatory Visualizations

Signaling Pathways of Antidepressant-Induced Autophagy

The following diagram illustrates the distinct signaling pathways activated by this compound and other classes of antidepressants to induce autophagy.

G cluster_0 Antidepressants cluster_1 Signaling Pathways cluster_2 Autophagy Core Machinery This compound This compound mTOR mTORC1 This compound->mTOR SSRIs SSRIs (Fluoxetine, Sertraline) AMPK AMPK SSRIs->AMPK TCAs TCAs (Imipramine, Desipramine) Akt Akt TCAs->Akt S6K S6K mTOR->S6K Autophagy Autophagy Induction (Autophagosome Formation) mTOR->Autophagy AMPK->mTOR AMPK->Autophagy Akt->mTOR G cluster_assays Autophagy Assessment start Seed Cells in Culture Plates treatment Treat with Antidepressant (e.g., this compound) & Controls start->treatment wb_prep Cell Lysis & Protein Extraction treatment->wb_prep micro_prep Cell Fixation / Staining treatment->micro_prep tem_prep Fixation, Embedding & Sectioning treatment->tem_prep wb Western Blot for LC3-I/LC3-II Conversion & p62 wb_prep->wb mdc MDC/LysoTracker Staining micro_prep->mdc microscopy Fluorescence Microscopy mdc->microscopy tem Transmission Electron Microscopy (TEM) tem_prep->tem tem_image Visualize Autophagosomes tem->tem_image

References

Head-to-head comparison of Indatraline and Troparil's pharmacological profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline and Troparil are both potent monoamine reuptake inhibitors, sharing a pharmacological profile similar to cocaine but with distinct characteristics that make them subjects of significant interest in neuropharmacology and drug development. Both compounds exhibit a higher potency and a longer duration of action compared to cocaine.[1][2][3] This guide provides a comprehensive head-to-head comparison of their pharmacological profiles, supported by experimental data, to assist researchers in understanding their nuanced differences.

This compound, a non-selective monoamine transporter inhibitor, blocks the reuptake of dopamine, norepinephrine, and serotonin.[4] Its slower onset and extended duration of action have led to its investigation as a potential treatment for cocaine addiction.[5] Troparil, a phenyltropane-based dopamine reuptake inhibitor, is several times more potent than cocaine at inhibiting dopamine reuptake, while being less potent at the serotonin transporter.[6] This guide will delve into their comparative binding affinities, reuptake inhibition potencies, and effects on intracellular signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and Troparil, providing a direct comparison of their potencies at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Reference
This compound 1.8 - 2417.8 - 98.60.35 - 17Tocris, PubChem
Troparil ~4-5x more potent than Cocaine~4-5x more potent than CocaineLess potent than Cocaine[1][2]
Cocaine ~100-300~200-700~200-400(Comparative baseline)

Note: Specific Ki values for Troparil from primary peer-reviewed literature are not consistently available. The potency is described relative to cocaine.

Table 2: Monoamine Reuptake Inhibition (IC50, nM)

CompoundDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)Reference
This compound 11223.2PubChem
Troparil Data not availableData not availableData not available
Cocaine ~100-300~300-800~100-500(Comparative baseline)

Signaling Pathways

This compound: Research has shown that this compound can induce autophagy through the suppression of the mTOR/S6 kinase signaling pathway. This action is initiated by the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mTOR/S6K signaling axis.[4] This pathway is distinct from the primary mechanism of monoamine reuptake inhibition and suggests additional therapeutic potential for this compound in conditions where autophagy induction is beneficial.

Indatraline_Signaling This compound This compound AMPK AMPK (Activation) This compound->AMPK mTORC1 mTOR/S6K Signaling (Inhibition) AMPK->mTORC1 Autophagy Autophagy (Induction) mTORC1->Autophagy

Figure 1: this compound-induced autophagy signaling pathway.

Troparil: Currently, there is a lack of specific research into the intracellular signaling pathways directly modulated by Troparil beyond its primary action as a dopamine reuptake inhibitor. Further investigation is required to elucidate its downstream effects.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is a standard method to determine the binding affinity (Ki) of a compound for the dopamine, norepinephrine, and serotonin transporters.

Objective: To measure the affinity of this compound and Troparil for DAT, NET, and SERT using competitive radioligand binding assays.

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT).

  • Test compounds: this compound, Troparil.

  • Non-specific binding control: Cocaine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration close to its Kd.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Prepare reagents: Membranes, Radioligand, Test Compound incubate Incubate in 96-well plate start->incubate filter Rapid filtration (separate bound/free) incubate->filter wash Wash filters filter->wash count Scintillation counting wash->count analyze Calculate IC50 and Ki count->analyze

Figure 2: Workflow for radioligand binding assay.

Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes, providing a functional measure of transporter inhibition (IC50).

Objective: To determine the potency of this compound and Troparil in inhibiting the uptake of dopamine, norepinephrine, and serotonin into rat striatal synaptosomes.

Materials:

  • Freshly prepared rat striatal synaptosomes.

  • Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

  • Test compounds: this compound, Troparil.

  • Uptake buffer: Krebs-Henseleit buffer containing pargyline (to inhibit MAO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from fresh rat striatal tissue by differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes in uptake buffer with various concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Counting: Lyse the synaptosomes on the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50).

Synaptosomal_Uptake_Workflow prep Prepare Synaptosomes preincubate Pre-incubate with Test Compound prep->preincubate initiate Add Radiolabeled Neurotransmitter preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate by Filtration incubate->terminate count Scintillation Counting terminate->count analyze Calculate IC50 count->analyze

Figure 3: Workflow for synaptosomal uptake assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insight into the in vivo effects of a drug on neurotransmission.

Objective: To compare the effects of systemic administration of this compound and Troparil on extracellular levels of dopamine, norepinephrine, and serotonin in the rat striatum or nucleus accumbens.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • This compound and Troparil for injection.

Procedure:

  • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

  • Drug Administration: Administer this compound or Troparil systemically (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples to monitor the drug-induced changes in neurotransmitter levels over time.

  • Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of this compound and Troparil.

Microdialysis_Workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery surgery->recovery probe Insert Microdialysis Probe recovery->probe baseline Collect Baseline Dialysate Samples probe->baseline drug Administer Drug (this compound or Troparil) baseline->drug post_drug Collect Post-Drug Dialysate Samples drug->post_drug hplc Analyze Samples by HPLC-ED post_drug->hplc analyze Data Analysis: % of Baseline hplc->analyze

Figure 4: Workflow for in vivo microdialysis experiment.

Conclusion

This compound and Troparil are both potent monoamine reuptake inhibitors with profiles that suggest potential therapeutic applications, particularly in the context of stimulant addiction. This compound presents as a non-selective inhibitor with a well-documented slow onset and long duration of action, and its effects on the mTOR signaling pathway open avenues for further research. Troparil is characterized by its high potency at the dopamine transporter, exceeding that of cocaine, with a comparatively lower impact on the serotonin transporter.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Indatraline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Indatraline. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent monoamine reuptake inhibitor.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] It is essential to understand its primary hazards to implement appropriate safety measures.

Hazard ClassificationGHS CodeDescriptionCitations
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1][2]

Occupational Exposure Limits

Quantitative exposure limits such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) provide benchmarks for safe exposure levels. However, for this compound, these values have not been established.

Exposure Limit TypeValueCitations
OSHA PELNot Established[1][2][3]
ACGIH TLVNot Established[1][2][3]

Given the absence of established exposure limits, a conservative approach to handling is imperative, minimizing all potential routes of exposure.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling this compound.[1][2][3]

PPE CategorySpecificationRationaleCitations
Eye Protection Safety goggles with side-shields or a full-face shield.Protects eyes from dust, aerosols, and splashes.[1][2][3]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile).Prevents skin contact and absorption.[1][2][3]
Body Protection Impervious clothing or a laboratory coat with long sleeves.Protects skin from contamination.[1][2][3]
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.Prevents inhalation of the compound.[1][2][3]

Experimental Protocols and Procedural Guidance

While specific experimental protocols for the safe handling of this compound are not detailed in the reviewed literature, the following step-by-step procedures, derived from safety data sheets, provide a framework for safe laboratory operations.

Handling Procedures
  • Work Area Preparation : Always handle this compound in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Ensure the work area is clean and uncluttered.

  • Ventilation : Ensure adequate ventilation and use appropriate exhaust ventilation systems.[1][2]

  • Avoiding Contamination : Avoid the formation of dust and aerosols.[1][2] Do not eat, drink, or smoke in the handling area.[1]

  • Personal Hygiene : Wash hands and skin thoroughly after handling the compound.[1]

Storage Plan
  • Container : Keep the container tightly sealed to prevent contamination and exposure.[1]

  • Conditions : Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Temperature : For long-term stability, store this compound powder at -20°C. If in a solvent, store at -80°C.[1]

Emergency and Disposal Plan

Accidental Release Measures
  • Evacuation : Evacuate personnel to a safe area.[1][2]

  • Ventilation : Ensure adequate ventilation in the spill area.[1][2]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][2]

  • Cleanup :

    • Wear full personal protective equipment.[1][2]

    • For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1][2]

    • For powder spills, carefully sweep up the material to avoid generating dust.

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

  • Disposal of Cleanup Materials : Place all contaminated materials into a sealed, approved waste container for disposal.[1]

Disposal Plan
  • Waste Classification : this compound is very toxic to aquatic life, and waste must be treated as hazardous.[1][2]

  • Disposal Method : Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not release into the environment.[1][2]

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the procedural workflow for safely managing this compound within a laboratory setting, from initial receipt to final disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Protocol A Receive this compound B Verify Compound & SDS A->B C Don Personal Protective Equipment (PPE) B->C D Work in Ventilated Fume Hood C->D E Perform Experiment D->E L Accidental Spill or Exposure Occurs D->L F Decontaminate Work Area & Equipment E->F I Store in Sealed Container at Correct Temperature E->I Unused Compound J Segregate Waste E->J Generated Waste E->L G Doff PPE F->G H Wash Hands Thoroughly G->H I->D Future Use K Dispose via Approved Hazardous Waste Stream J->K M Follow First Aid & Spill Cleanup Procedures L->M N Report Incident M->N

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indatraline
Reactant of Route 2
Indatraline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.